molecular formula C7H4BrClN2 B1343725 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-61-6

3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1343725
CAS No.: 1000341-61-6
M. Wt: 231.48 g/mol
InChI Key: KRXKOASQVGQLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine (CAS 1000341-61-6) is a high-value heteroaromatic scaffold of significant interest in medicinal chemistry and oncology research. This compound serves as a versatile chemical building block for synthesizing novel pharmaceutical compounds, particularly due to its application in the structure-based design of kinase inhibitors . The bromine and chlorine atoms at the 3- and 6-positions provide distinct reactive sites for sequential functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, and nucleophilic aromatic substitution, enabling rapid exploration of chemical space . This pyrrolopyridine derivative has been strategically employed as a core scaffold in developing potent and selective inhibitors of critical protein kinases. Research highlights its use in creating inhibitors for the protein kinase MPS1 (also known as TTK), a crucial component of the spindle assembly checkpoint and a target of significant interest in oncology due to its overexpression in various human cancers . The planar bicyclic structure of the pyrrolo[3,2-c]pyridine core acts as an effective hinge-binding motif, interacting with kinase ATP-binding sites . Furthermore, derivatives of this isomer are investigated as inhibitors of FMS kinase, showing promise as candidates for anticancer and antiarthritic drug development . Researchers will find this compound supplied to a high level of purity. It is recommended to store it under an inert atmosphere at 2-8°C to ensure long-term stability . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-3-10-6-1-7(9)11-2-4(5)6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXKOASQVGQLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646769
Record name 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-61-6
Record name 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1000341-61-6

This technical guide provides a comprehensive overview of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. This document details its chemical properties, outlines synthetic methodologies, and explores its applications in medicinal chemistry, with a focus on its role as a scaffold for kinase inhibitors.

Core Chemical Properties

This compound, also known as 3-bromo-6-chloro-5-azaindole, is a bicyclic aromatic compound. The presence of bromine and chlorine atoms at specific positions provides reactive handles for a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound and Related Derivatives

PropertyValue
CAS Number 1000341-61-6
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol
Appearance Likely a solid
Purity Typically >99% (as commercially available)[1]

Synthesis and Reactivity

The synthesis of this compound is not explicitly detailed in publicly available literature. However, a plausible synthetic strategy can be extrapolated from the synthesis of analogous pyrrolo[3,2-c]pyridine derivatives. The general approach involves the construction of the fused pyrrolopyridine ring system followed by halogenation, or the use of pre-halogenated precursors.

A key reaction for the functionalization of the this compound scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the bromo-substituted position of the pyrrolopyridine core and a variety of aryl or heteroaryl boronic acids. This method is instrumental in creating libraries of derivatives for structure-activity relationship (SAR) studies in drug discovery.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of a bromo-substituted 1H-pyrrolo[3,2-c]pyridine intermediate, which can be adapted for this compound.

Materials:

  • This compound (1 equivalent)

  • Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, or DMF)

Procedure:

  • To a reaction vessel, add this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 1H-pyrrolo[3,2-c]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets, particularly protein kinases. The dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. Derivatives of this compound have been investigated as inhibitors of various kinases.

Inhibition of FMS Kinase

Derivatives of 1H-pyrrolo[3,2-c]pyridine have shown potent inhibitory effects against FMS kinase (colony-stimulating factor-1 receptor, CSF-1R), a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages. Overexpression of FMS kinase is associated with various cancers and inflammatory disorders.

Table 2: Biological Activity of Selected 1H-pyrrolo[3,2-c]pyridine Derivatives against FMS Kinase

Compound IDModificationFMS Kinase IC₅₀ (nM)Reference
1e Diarylurea derivative60[2]
1r Diarylurea derivative30[2]
KIST101029 Lead compound96[2]
Targeting VEGFR-2 and FGFR Signaling Pathways

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR) are key receptor tyrosine kinases that play crucial roles in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Small molecule inhibitors targeting these pathways are a major focus of anticancer drug development. The 1H-pyrrolo[3,2-c]pyridine scaffold can serve as a core for the design of inhibitors targeting these pathways.

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events that ultimately lead to cell proliferation, migration, and survival.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation RAS Ras PLCg->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration & Permeability AKT->Migration RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Inhibitor 3-bromo-6-chloro-1H-pyrrolo [3,2-c]pyridine Derivative Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by a 1H-pyrrolo[3,2-c]pyridine derivative.

Similar to VEGFR-2, the binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways, including the RAS-MAPK and PI3K-Akt pathways, which promote cell proliferation, differentiation, and survival.

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS Ras SOS->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Differentiation, Survival ERK->CellResponse AKT Akt PI3K->AKT AKT->CellResponse Inhibitor 3-bromo-6-chloro-1H-pyrrolo [3,2-c]pyridine Derivative Inhibitor->FGFR Inhibition

Caption: Inhibition of the FGFR signaling pathway by a 1H-pyrrolo[3,2-c]pyridine derivative.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its reactive halogen substituents allow for diverse functionalization through well-established synthetic protocols like the Suzuki-Miyaura cross-coupling reaction. The 1H-pyrrolo[3,2-c]pyridine core is a proven pharmacophore for kinase inhibition, and derivatives of this compound hold significant promise for the development of novel therapeutics, particularly in oncology, by targeting key signaling pathways such as those mediated by VEGFR-2 and FGFR. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering available data, standardized experimental protocols for its characterization, and insights into its potential biological significance.

Core Physicochemical Data

The available quantitative data for this compound is summarized below. It is important to note that while some fundamental properties are confirmed, others are predicted and await experimental verification.

PropertyValueSource
Molecular Formula C₇H₄BrClN₂[1][2][3]
Molecular Weight 231.48 g/mol [1][2]
CAS Number 1000341-61-6[2][3]
Boiling Point Not available
Melting Point Not available
pKa Not available
logP Not available
Solubility Not available

Experimental Protocols

Due to the limited availability of experimental data for this compound, this section outlines standard methodologies for the determination of key physicochemical properties.

Melting Point Determination

The melting point of a solid crystalline substance can be determined using a digital melting point apparatus.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Boiling Point Determination

For non-volatile compounds, the boiling point can be determined using a distillation method or specialized apparatus under controlled pressure.

Methodology (Distillation):

  • The compound is placed in a distillation flask with boiling chips.

  • A condenser and a thermometer are fitted to the flask.

  • The flask is heated, and the temperature is recorded when the liquid boils and the vapor temperature stabilizes.

pKa Determination

The acid dissociation constant (pKa) can be determined using potentiometric titration or UV-Vis spectroscopy.

Methodology (Potentiometric Titration):

  • A solution of the compound with a known concentration is prepared.

  • A standardized titrant (acid or base) is gradually added to the solution.

  • The pH of the solution is measured after each addition of the titrant.

  • A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is typically determined using the shake-flask method or by high-performance liquid chromatography (HPLC).

Methodology (Shake-Flask):

  • A solution of the compound is prepared in a biphasic system of n-octanol and water.

  • The mixture is shaken until equilibrium is reached.

  • The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Solubility Determination

Aqueous solubility can be determined by the equilibrium solubility method.

Methodology:

  • An excess amount of the solid compound is added to a known volume of water.

  • The mixture is agitated at a constant temperature until equilibrium is reached.

  • The solution is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

Synthesis and Reactivity

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product start Substituted Pyridine step1 Nitration start->step1 HNO3/H2SO4 step2 Reduction step1->step2 Fe/AcOH or H2/Pd-C step3 Cyclization step2->step3 e.g., Chloroacetaldehyde step4 Halogenation step3->step4 NBS/NCS product This compound step4->product

Caption: Hypothetical synthesis workflow for this compound.

This proposed pathway involves the nitration of a suitable pyridine precursor, followed by reduction of the nitro group to an amine. Subsequent cyclization with a reagent like chloroacetaldehyde would form the pyrrole ring, and final selective halogenation at the desired positions would yield the target compound. The reactivity of the pyrrolo[3,2-c]pyridine core is influenced by the electron-withdrawing effects of the halogen substituents and the pyridine nitrogen, making it a candidate for various substitution reactions.

Potential Biological Activity and Signaling Pathways

Derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated significant biological activities, suggesting potential therapeutic applications for this compound.

Anticancer Potential

Several studies have highlighted the anticancer properties of pyrrolo[3,2-c]pyridine derivatives. These compounds have been investigated as:

  • Tubulin Polymerization Inhibitors: By binding to the colchicine site of tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[4][5]

  • FMS Kinase Inhibitors: FMS kinase is a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages. Its overexpression is linked to various cancers. Inhibition of FMS kinase by pyrrolo[3,2-c]pyridine derivatives presents a promising strategy for cancer therapy.[6]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal activation of FGFR signaling pathways is implicated in numerous tumors. Pyrrolo[2,3-b]pyridine derivatives (a related isomer) have shown potent inhibitory activity against FGFRs, suggesting a similar potential for the pyrrolo[3,2-c]pyridine scaffold.[7][8]

The following diagram illustrates a simplified signaling pathway that could be targeted by a pyrrolo[3,2-c]pyridine derivative acting as a kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FMS, FGFR) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RTK Inhibits

Caption: Potential mechanism of action as a Receptor Tyrosine Kinase inhibitor.

This guide provides a foundational understanding of this compound based on available data and inferences from related compounds. Further experimental validation is necessary to fully elucidate its physicochemical profile and biological activities.

References

Elucidation of the Molecular Architecture: A Technical Guide to 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of interest to researchers and professionals in the field of drug development. This document outlines the key analytical data and experimental protocols pertinent to the characterization of this molecule.

Chemical Identity and Properties

This compound is a substituted pyrrolopyridine with the molecular formula C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol . The structure, characterized by a fused pyrrole and pyridine ring system, is augmented with bromine and chlorine substituents, which significantly influence its chemical reactivity and potential biological activity.

IdentifierValue
IUPAC Name This compound
CAS Number 1000341-61-6
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48
Canonical SMILES C1=C(C=C2C(=C1)NC=C2Br)Cl

Spectroscopic Data for Structure Confirmation

The structural framework of this compound is unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While experimental data for this specific molecule is not publicly available, the following tables present predicted data and key spectral features expected based on its structure.

¹H NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2Singlet1HH-4
~7.8Singlet1HH-2
~7.5Singlet1HH-7
~12.0Broad Singlet1HN-H
¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm)Assignment
~145C-7a
~142C-6
~128C-4
~125C-2
~120C-4a
~115C-7
~95C-3
Mass Spectrometry and Infrared Spectroscopy Data
Analytical TechniqueObserved Features
Mass Spectrometry (MS) Expected molecular ion peaks [M]+ and [M+2]+ corresponding to the isotopic distribution of bromine and chlorine.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C-H aromatic stretching, C=C and C=N ring stretching, and C-Br/C-Cl stretching.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step synthetic route, adapted from established procedures for related 1H-pyrrolo[3,2-c]pyridine derivatives.[1][2]

Synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine (Intermediate)

A plausible synthetic approach involves the initial construction of the 6-chloro-1H-pyrrolo[3,2-c]pyridine core. This can be accomplished starting from a suitable substituted pyridine precursor, followed by the formation of the fused pyrrole ring.

Bromination of 6-chloro-1H-pyrrolo[3,2-c]pyridine

The final step involves the regioselective bromination of the 6-chloro-1H-pyrrolo[3,2-c]pyridine intermediate.

Reaction: 6-chloro-1H-pyrrolo[3,2-c]pyridine + N-Bromosuccinimide (NBS) → this compound

Procedure:

  • To a solution of 6-chloro-1H-pyrrolo[3,2-c]pyridine in a suitable solvent (e.g., N,N-dimethylformamide), N-bromosuccinimide (1.1 equivalents) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression of analytical techniques.

structure_elucidation synthesis Synthesis purification Purification (Chromatography) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight and Elemental Composition purification->ms nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Establish Connectivity purification->nmr ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir elucidation Structure Elucidation ms->elucidation nmr->elucidation ir->elucidation

A logical workflow for the synthesis and structural elucidation of the target compound.

Biological Activity and Signaling Pathway

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated for their potential as anticancer agents.[1][2] These compounds have been shown to act as inhibitors of tubulin polymerization, a critical process for cell division. By binding to the colchicine site on tubulin, these molecules disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

signaling_pathway compound This compound (and derivatives) tubulin Tubulin compound->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization tubulin->microtubules Inhibits disruption Disruption of Microtubule Dynamics microtubules->disruption g2m_arrest G2/M Phase Cell Cycle Arrest disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

The proposed mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives as anticancer agents.

This technical guide serves as a foundational resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds. The provided data and protocols offer a framework for the successful elucidation and further investigation of this compound and its analogs.

References

Spectroscopic and Analytical Profile of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of the heterocyclic compound 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine . While direct quantitative spectroscopic data for this specific molecule is not publicly available within the scope of our search, this document serves as a detailed framework for its acquisition, interpretation, and presentation. The protocols and data presentation formats provided herein are based on established methods for analogous molecular structures within medicinal chemistry and drug development.

Spectroscopic Data Presentation

The following tables are presented as templates for the systematic recording and comparison of key spectroscopic data for this compound. Researchers should populate these tables with their experimentally determined values.

Table 1: ¹H NMR Spectroscopic Data

Proton PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-1 (NH)Data not availableData not availableData not available
H-2Data not availableData not availableData not available
H-4Data not availableData not availableData not available
H-7Data not availableData not availableData not available

Table 2: ¹³C NMR Spectroscopic Data

Carbon PositionChemical Shift (δ) ppm
C-2Data not available
C-3Data not available
C-3aData not available
C-4Data not available
C-6Data not available
C-7Data not available
C-7aData not available

Table 3: Mass Spectrometry Data

Ionization ModeMass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
ESI+Data not availableData not available[M+H]⁺
ESI+Data not availableData not available[M+Na]⁺
HRMSData not availableData not availableCalculated for C₇H₅BrClN₂ [M+H]⁺

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
Data not availableData not availableN-H stretch
Data not availableData not availableC-H stretch (aromatic)
Data not availableData not availableC=C/C=N stretch
Data not availableData not availableC-Cl stretch
Data not availableData not availableC-Br stretch

Experimental Protocols

The following are detailed methodologies for the key analytical experiments required for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64 (dependent on sample concentration).

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width: 0-16 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width: 0-200 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system, often containing 0.1% formic acid to promote ionization.

Data Acquisition (Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Flow: 5-10 L/min.

  • Drying Gas Temperature: 200-350 °C.

  • Mass Range: m/z 50-1000.

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺) and other common adducts (e.g., [M+Na]⁺).

  • For high-resolution data, compare the measured exact mass to the calculated theoretical mass for the elemental formula C₇H₅BrClN₂ to confirm the elemental composition. The isotopic pattern for one bromine and one chlorine atom should be observed.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

Data Analysis:

  • Identify characteristic absorption bands for the functional groups expected in this compound.

  • Key expected vibrations include N-H stretching, aromatic C-H stretching, C=C and C=N ring stretching, and C-Cl and C-Br stretching.

Visualizations

The following diagrams illustrate generalized workflows and conceptual pathways relevant to the study of novel heterocyclic compounds like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data_analysis Data Analysis & Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Purification->Purity Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.

Signaling_Pathway_Investigation cluster_drug_discovery Drug Discovery & Development Target Protein Target (e.g., Kinase, Receptor) Binding Binding Assay Target->Binding Compound This compound Compound->Binding Cell_Assay Cell-based Assay Binding->Cell_Assay Confirmed Interaction Downstream Downstream Signaling (e.g., Phosphorylation, Gene Expression) Cell_Assay->Downstream Modulation Phenotype Cellular Phenotype (e.g., Apoptosis, Proliferation) Downstream->Phenotype Leads to

Caption: Conceptual workflow for investigating the biological activity of a novel compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the heterocyclic compound 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine. This document outlines the expected spectral characteristics, provides a comprehensive experimental protocol for acquiring such data, and presents comparative data from structurally related analogs to facilitate spectral interpretation and characterization.

Introduction

This compound is a halogenated bicyclic heteroaromatic compound of interest in medicinal chemistry and drug discovery due to its structural alerts that suggest potential biological activity. The precise characterization of this molecule is paramount, and ¹H NMR spectroscopy is the primary analytical technique for elucidating its chemical structure and purity. This guide will delve into the theoretical and practical aspects of the ¹H NMR analysis of this specific molecule.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound features four protons attached to the bicyclic ring system: one on the pyrrole ring (H2) and two on the pyridine ring (H4 and H7), and one on the pyrrole nitrogen (NH).

Expected Chemical Shifts (δ) and Multiplicities:

  • NH Proton: Expected to appear as a broad singlet in the downfield region (δ 10.0-12.0 ppm), characteristic of a pyrrolic NH proton. Its chemical shift can be highly dependent on the solvent and concentration.

  • H2 Proton: This proton is on the pyrrole ring, adjacent to the bromine atom. The electron-withdrawing nature of the bromine and the aromatic system will likely shift this proton downfield. It is expected to appear as a singlet or a narrow doublet due to a small coupling with the NH proton.

  • H4 and H7 Protons: These protons are on the pyridine ring. H7 is ortho to the chlorine atom, and H4 is meta. The electron-withdrawing effect of the chlorine and the nitrogen atom in the pyridine ring will cause these protons to be deshielded. They are expected to appear as two distinct doublets in the aromatic region (δ 7.0-8.5 ppm), with a small ortho coupling constant (³JHH).

Comparative ¹H NMR Data of Related 1H-pyrrolo[3,2-c]pyridine Derivatives

To provide a practical reference, the following table summarizes the ¹H NMR data for structurally similar 1H-pyrrolo[3,2-c]pyridine derivatives, as reported in a recent scientific publication. This data can be used as a benchmark for interpreting the spectrum of this compound.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineH49.10s-
H77.80s-
H27.38d3.3
H36.80d3.2
6-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineH49.04s-
H77.73s-
H27.36d3.3
H36.78d3.9
6-(pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineH49.18s-
H77.83s-
H27.41d3.3
H36.82d3.2

Note: The proton numbering in the table corresponds to the parent 1H-pyrrolo[3,2-c]pyridine ring system and may differ from the systematic IUPAC numbering of the full derivative.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH proton. DMSO-d₆ is often a good choice for ensuring the solubility of heterocyclic compounds and for observing exchangeable protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) is recommended to achieve good signal dispersion and resolution.

  • Probe: A standard broadband or inverse detection probe.

  • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

  • Pulse Sequence: A standard one-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used for a routine ¹H NMR spectrum.

  • Acquisition Parameters:

    • Spectral Width (SW): A spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) is usually sufficient to cover the expected chemical shift range.

    • Number of Scans (NS): The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16 to 64 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative ¹H NMR. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide good digital resolution.

    • Receiver Gain (RG): The receiver gain should be optimized to avoid signal clipping.

3. Data Processing:

  • Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly degrading the resolution.

  • Fourier Transform: Perform a Fourier transform of the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak and multiplet.

Visualization of Molecular Structure and Proton Assignments

The following Graphviz diagram illustrates the chemical structure of this compound and the assignment of its protons.

Caption: Molecular structure of this compound with proton labels.

This comprehensive guide provides the necessary information for researchers and scientists to understand, acquire, and interpret the ¹H NMR spectrum of this compound, a crucial step in its chemical characterization and further development.

In-Depth Technical Guide: 13C NMR of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of the heterocyclic compound 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine. Due to the absence of publicly available experimental spectral data for this specific molecule, this guide leverages established principles of 13C NMR spectroscopy and data from structurally analogous compounds to offer a comprehensive theoretical spectrum. This information is crucial for the structural elucidation and characterization of this and related compounds in research and drug development.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the known effects of bromo and chloro substituents on the pyrrolopyridine scaffold, drawing comparisons with data from related structures. The numbering of the carbon atoms in the 1H-pyrrolo[3,2-c]pyridine ring system is as follows:

Numbering of 1H-pyrrolo[3,2-c]pyridine

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~125 - 130Expected to be downfield due to the influence of the adjacent nitrogen and bromine atoms.
C3~95 - 100The direct attachment of the bromine atom is expected to cause a significant upfield shift (heavy atom effect).
C3a~140 - 145A quaternary carbon at the fusion of the two rings, its shift is influenced by both ring systems.
C4~115 - 120Influenced by the adjacent nitrogen in the pyridine ring.
C5~120 - 125Expected to be in a typical aromatic region for a carbon atom in a pyridine ring.
C6~145 - 150The direct attachment of the chlorine atom will cause a significant downfield shift.
C7a~140 - 145A quaternary carbon at the ring fusion, deshielded by the adjacent nitrogen atom.

Note: These are predicted values and the actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring the 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to its high boiling point and ability to dissolve a wide range of organic compounds. Deuterated chloroform (CDCl3) can also be used if the compound is sufficiently soluble.

  • Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer, for example, a 400 MHz or 500 MHz instrument, is recommended for better signal dispersion and resolution.

  • Nucleus: 13C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): Approximately 200-250 ppm.

    • Number of Scans (NS): A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, typically ranging from 1024 to 4096 scans, depending on the sample concentration.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

    • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

3. Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d6 at 39.52 ppm).

Logical Relationships in Spectral Data

The following diagram illustrates the logical workflow for predicting the 13C NMR chemical shifts based on the substituent effects of bromine and chlorine on the parent 1H-pyrrolo[3,2-c]pyridine scaffold.

G Workflow for Predicting 13C NMR Shifts A Parent Scaffold (1H-pyrrolo[3,2-c]pyridine) B Substituent Effects A->B C Bromine (at C3) B->C D Chlorine (at C6) B->D E Predicted 13C NMR Spectrum (this compound) C->E D->E

Caption: Logical workflow for predicting 13C NMR chemical shifts.

This guide provides a foundational understanding of the expected 13C NMR characteristics of this compound. Experimental verification of these predictions is essential for definitive structural assignment. The provided protocol offers a robust starting point for acquiring high-quality experimental data.

mass spectrometry of "3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the expected mass spectrometric behavior of this compound. Due to the absence of published experimental mass spectra for this specific compound, this document outlines the theoretically predicted data based on fundamental principles of mass spectrometry applied to halogenated N-heterocyclic compounds. The guide covers the predicted molecular ion and isotopic pattern, a plausible fragmentation pathway, and detailed experimental protocols for analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Predicted Molecular Ion Data

The molecular formula for this compound is C₇H₄BrClN₂. The presence of both bromine and chlorine, each with two significant stable isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a characteristic and complex isotopic pattern for the molecular ion.[1] The relative abundance of these isotopes dictates the intensity of the corresponding peaks in the mass spectrum.

  • Chlorine Isotopes : ³⁵Cl (75.77%) and ³⁷Cl (24.23%), a ratio of approximately 3:1.[1]

  • Bromine Isotopes : ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), a ratio of approximately 1:1.[1]

The combination of one chlorine and one bromine atom produces a distinctive cluster of peaks at M, M+2, and M+4.

Ion Isotopic Composition Calculated m/z (Da) Relative Intensity (%)
[M]˙⁺C₇H₄⁷⁹Br³⁵ClN₂229.9301100
[M+2]˙⁺C₇H₄⁸¹Br³⁵ClN₂ or C₇H₄⁷⁹Br³⁷ClN₂231.928177.8
[M+4]˙⁺C₇H₄⁸¹Br³⁷ClN₂233.925224.9

Note: Relative intensities are calculated based on the natural abundance of the isotopes and are normalized to the most abundant peak in the cluster.

Predicted Fragmentation Pathway

Electron Ionization (EI) is a "hard" ionization technique that induces significant fragmentation, providing valuable structural information.[2] The proposed fragmentation for this compound is initiated by the loss of the more labile bromine atom, followed by the loss of the chlorine atom and subsequent cleavage of the heterocyclic rings. The loss of HCN is a characteristic fragmentation pattern for nitrogen-containing heterocyclic compounds.[3]

Predicted Fragment Ion (m/z) Proposed Formula Proposed Neutral Loss
229.93[C₇H₄BrClN₂]˙⁺Molecular Ion
151.00[C₇H₄ClN₂]⁺Br˙
116.03[C₇H₄N₂]˙⁺Cl˙ (from m/z 151)
89.03[C₆H₃N]˙⁺HCN (from m/z 116)

Below is a diagram illustrating the predicted fragmentation pathway.

G Predicted EI Fragmentation Pathway M [C₇H₄BrClN₂]˙⁺ m/z = 229.93 F1 [C₇H₄ClN₂]⁺ m/z = 151.00 M->F1 - Br˙ F2 [C₇H₄N₂]˙⁺ m/z = 116.03 F1->F2 - Cl˙ F3 [C₆H₃N]˙⁺ m/z = 89.03 F2->F3 - HCN

Predicted EI Fragmentation Pathway

Experimental Protocols

The choice of analytical technique depends on the sample's properties and the desired information. Below are detailed protocols for two common mass spectrometry methods.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is ideal for volatile and thermally stable compounds. EI provides extensive fragmentation for structural elucidation.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL.

    • Transfer the final solution to a 2 mL autosampler vial.

  • Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless inlet, operated in splitless mode (1 µL injection volume).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole or TOF mass analyzer.

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This method is suitable for less volatile compounds and offers "soft" ionization, which typically keeps the molecular ion intact. Tandem MS (MS/MS) can be used to induce and analyze fragmentation.[4][5]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution with the initial mobile phase composition (e.g., 90% water / 10% acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter before placing it in an autosampler vial.

  • Instrumentation and Parameters:

    • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Column Temperature: 40 °C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • Start at 10% B.

      • Linear gradient to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B and re-equilibrate for 3 minutes.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: High-resolution mass spectrometer such as a Q-TOF or Orbitrap.

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Gas (N₂): Flow rate of 600 L/hr at 350 °C.

    • Cone Gas (N₂): 50 L/hr.

    • Source Temperature: 120 °C.

    • Mass Scan Range: m/z 50-500.

    • For MS/MS: Use collision-induced dissociation (CID) with argon as the collision gas. Perform a data-dependent acquisition (DDA) to trigger fragmentation of the most intense precursor ions.

General Experimental Workflow

The logical flow of a mass spectrometry experiment, from sample handling to final data interpretation, is crucial for obtaining reliable results.

General Mass Spectrometry Workflow

References

The Emerging Potential of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine, also known as 3-bromo-6-chloro-7-azaindole, is a halogenated heterocyclic compound that has garnered increasing interest within the medicinal chemistry landscape. Its rigid, bicyclic scaffold serves as a versatile building block for the synthesis of novel therapeutic agents. This technical guide consolidates the current understanding of the potential biological activities of this compound and its derivatives, focusing on its role as a key intermediate in the development of targeted therapies. While direct biological data on this compound itself is limited, its incorporation into more complex molecules has led to the discovery of potent inhibitors of key biological targets, particularly in the areas of oncology and autoimmune diseases.

Potential Biological Activities and Therapeutic Targets

The pyrrolo[3,2-c]pyridine core is a bioisostere of indole and has been explored for a range of therapeutic applications. The introduction of bromine and chlorine atoms at the 3 and 6 positions, respectively, can significantly influence the compound's physicochemical properties, such as its reactivity and binding affinity to protein targets.[1]

Kinase Inhibition

The dual halogenation of the pyrrolo[3,2-c]pyridine scaffold is a feature that may enhance binding affinity to kinase inhibitors.[1] This has been exemplified by its use in the synthesis of selective inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.

Tyk2 Inhibition and Autoimmune Diseases:

A significant application of this compound is as a crucial intermediate in the synthesis of selective Tyk2 inhibitors.[2] Tyk2 is a key component of the JAK-STAT signaling pathway, which plays a critical role in the immune response.[2] Dysregulation of this pathway is implicated in the pathophysiology of numerous autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease.[2] By selectively inhibiting the JH2 pseudokinase domain of Tyk2, it is possible to achieve a more targeted immunomodulatory effect with a potentially improved safety profile compared to broader JAK inhibitors.[2] A patent has detailed the synthesis of such inhibitors starting from this compound.[2]

Anticancer Activity

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent anticancer activities. Specifically, a series of these compounds were designed and synthesized as colchicine-binding site inhibitors, which interfere with tubulin polymerization and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4]

One notable derivative, compound 10t , exhibited significant cytotoxic effects against several cancer cell lines in vitro.[3][4]

Quantitative Data Summary

The following table summarizes the available quantitative data for a potent derivative of the 1H-pyrrolo[3,2-c]pyridine scaffold.

CompoundTarget/AssayCell LineIC50 (µM)Reference
10t (a 1H-pyrrolo[3,2-c]pyridine derivative)CytotoxicityHeLa0.12[3][4]
CytotoxicitySGC-79010.15[3][4]
CytotoxicityMCF-70.21[3][4]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols for key experiments cited in the literature.

TYK2 JH2 Kinase Activity Inhibition Assay[2]

This assay is designed to measure the inhibitory activity of a compound against the TYK2 JH2 domain.

Materials:

  • TYK2 JH2 (N-His-Tev, 575-869) expressed in Sf9 cells.

  • Fluorescein-labeled probe.

  • Anti-6xHis-terbium labeled antibody (Cisbio).

  • High-purity HEPES, NaCl, MgCl2, DTT, BSA, Tween-20, and DMSO (Sigma).

Procedure:

  • Prepare the assay buffer: HEPES, NaCl, MgCl2, DTT, BSA, and Tween-20 in appropriate concentrations.

  • Serially dilute the test compound in DMSO.

  • Add the test compound, the fluorescein-labeled probe, and the TYK2 JH2 enzyme to the assay plate.

  • Incubate the mixture to allow for binding.

  • Add the Anti-6xHis-terbium labeled antibody.

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Calculate the inhibition rate and IC50 value based on the signal change.

Tubulin Polymerization Assay[3][4]

This experiment evaluates the effect of a compound on the polymerization of tubulin into microtubules.

Materials:

  • Tubulin (porcine brain).

  • Polymerization buffer (e.g., G-PEM buffer containing glycerol and GTP).

  • Test compound.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Pre-warm the spectrophotometer to 37°C.

  • Prepare a solution of tubulin in the polymerization buffer.

  • Add the test compound or vehicle control (DMSO) to the tubulin solution.

  • Initiate polymerization by incubating the mixture at 37°C.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.

  • Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory effect.

Cell Cycle Analysis[3][4]

This protocol is used to determine the effect of a compound on the progression of the cell cycle.

Materials:

  • Cancer cell line (e.g., HeLa).

  • Cell culture medium and supplements.

  • Test compound.

  • Propidium iodide (PI) staining solution.

  • Flow cytometer.

Procedure:

  • Seed the cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Harvest the cells by trypsinization.

  • Fix the cells in cold 70% ethanol.

  • Stain the cells with the PI solution, which intercalates with DNA.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.

Visualizations

The following diagrams illustrate key concepts related to the biological activity of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_outcome Outcome start This compound intermediate Derivative Synthesis start->intermediate final_compound Final Bioactive Compound intermediate->final_compound in_vitro In Vitro Assays (e.g., Kinase Assay, Cytotoxicity) final_compound->in_vitro cell_based Cell-Based Assays (e.g., Cell Cycle, Apoptosis) in_vitro->cell_based data Quantitative Data (IC50, etc.) cell_based->data moa Mechanism of Action cell_based->moa

Caption: General workflow from the starting material to biological evaluation.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor tyk2 Tyk2 receptor->tyk2 activates jak Other JAKs receptor->jak activates stat STAT tyk2->stat phosphorylates jak->stat phosphorylates stat_p p-STAT stat->stat_p nucleus Nucleus stat_p->nucleus dimerizes & translocates gene_expression Gene Expression (Inflammation) nucleus->gene_expression inhibitor Tyk2 Inhibitor (Derivative) inhibitor->tyk2

Caption: Simplified JAK-STAT signaling pathway and the point of Tyk2 inhibition.

microtubule_disruption tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubules Microtubules polymerization->microtubules arrest G2/M Arrest polymerization->arrest mitosis Cell Division (Mitosis) microtubules->mitosis inhibitor Colchicine-Site Inhibitor (Derivative) inhibitor->polymerization inhibits apoptosis Apoptosis arrest->apoptosis

Caption: Mechanism of action for microtubule-targeting anticancer agents.

Conclusion

This compound is a valuable scaffold in modern drug discovery. Its utility as a key intermediate for synthesizing potent and selective inhibitors of therapeutically relevant targets, such as Tyk2 and tubulin, underscores its importance. Further exploration of this and related structures is warranted to uncover novel drug candidates for a range of diseases. The provided data and protocols offer a foundation for researchers to build upon in their quest for next-generation therapeutics.

References

The Strategic Intermediate: A Technical Guide to 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics in oncology and other disease areas has identified kinase inhibitors as a cornerstone of modern medicine. Within the vast chemical space of potential inhibitors, the pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure, offering a rigid and versatile framework for potent and selective kinase inhibition. This technical guide focuses on a key intermediate, 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine , detailing its synthesis, derivatization, and application in the development of next-generation kinase inhibitors.

The this compound Core: A Gateway to Potent Kinase Inhibitors

The this compound core is a strategically functionalized heterocyclic compound. The bromine atom at the 3-position and the chlorine atom at the 6-position provide orthogonal handles for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of kinase inhibitory activity. This dual functionality allows for the independent introduction of diverse substituents, facilitating the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Synthesis of the Core Intermediate

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be constructed based on established methodologies for analogous pyrrolopyridine systems. The general strategy involves the construction of the pyrrolo[3,2-c]pyridine ring system from a suitably substituted pyridine precursor, followed by selective halogenation.

A likely synthetic pathway commences with a dichloropyridine derivative, which undergoes a series of reactions including nitration, functional group manipulation, and cyclization to form the pyrrole ring fused to the pyridine core. Subsequent selective bromination at the 3-position of the pyrrolo[3,2-c]pyridine ring system would yield the target intermediate.

Derivatization Strategies for Kinase Inhibitor Synthesis

The true utility of this compound lies in its capacity for diversification through modern cross-coupling methodologies. The distinct reactivity of the bromo and chloro substituents allows for selective and sequential reactions.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 3-position is particularly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide array of aryl and heteroaryl moieties, which can be crucial for establishing key interactions within the ATP-binding pocket of various kinases.

Buchwald-Hartwig Amination

The chlorine atom at the 6-position can be targeted for Buchwald-Hartwig amination, enabling the installation of various amino groups. These amino substituents can serve as critical hydrogen bond donors or acceptors, significantly influencing the potency and selectivity of the resulting kinase inhibitors.

Application in the Development of Kinase Inhibitors

Derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in cancer and other diseases. The strategic derivatization of the this compound core has led to the discovery of inhibitors targeting several important kinase families.

FMS Kinase Inhibitors

The FMS kinase (Colony-stimulating factor-1 receptor, CSF-1R) is a key regulator of macrophage and osteoclast function and is a validated target in oncology and inflammatory diseases. Several diarylamide derivatives of the pyrrolo[3,2-c]pyridine scaffold have shown potent FMS kinase inhibitory activity.

Compound IDModification at C3Modification at C6FMS Kinase IC50 (nM)Reference
1e Aryl amideAmine derivative60[1]
1r Aryl amideAmine derivative30[1]
MPS1 Kinase Inhibitors

Monopolar Spindle 1 (MPS1) kinase is a critical component of the spindle assembly checkpoint and a promising target in oncology. Structure-based design has led to the development of potent and selective MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold.

Compound IDModification at C3Modification at C6MPS1 IC50 (µM)Reference
Compound 65 (CCT251455) Aryl groupSubstituted aniline0.04 (P-MPS1)[2]
Tubulin Polymerization Inhibitors

Certain derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site. These compounds exhibit significant antiproliferative activity against various cancer cell lines.[3]

Compound IDModification at C6HeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)Reference
10t Indolyl0.120.150.21[3]

Experimental Protocols

Detailed experimental procedures for the synthesis and derivatization of the this compound core are crucial for its successful application. The following are generalized protocols based on reported syntheses of analogous compounds.

General Procedure for Suzuki-Miyaura Cross-Coupling

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the corresponding boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.1 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq). The reaction mixture is degassed and heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). The mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A mixture of the 6-chloro-3-substituted-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05-0.1 eq), a phosphine ligand (e.g., Xantphos, 0.1-0.2 eq), and a base (e.g., Cs2CO3 or NaOtBu, 1.5-2.0 eq) in an anhydrous, aprotic solvent (e.g., toluene or dioxane) is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered. The filtrate is washed with water and brine, dried, and concentrated. The residue is purified by column chromatography to afford the desired product.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by inhibitors derived from the this compound core and a general experimental workflow for their synthesis and evaluation.

FMS_Signaling_Pathway CSF1 CSF-1 FMS FMS (CSF-1R) CSF1->FMS Dimerization Dimerization & Autophosphorylation FMS->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->FMS MPS1_Signaling_Pathway Mitosis Mitosis Unattached_Kinetochores Unattached Kinetochores Mitosis->Unattached_Kinetochores MPS1 MPS1 Kinase Unattached_Kinetochores->MPS1 SAC Spindle Assembly Checkpoint (SAC) Activation MPS1->SAC Anaphase_Inhibition Inhibition of Anaphase Promoting Complex (APC/C) SAC->Anaphase_Inhibition Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->MPS1 Tubulin_Polymerization_Inhibition Tubulin_Dimers α/β-Tubulin Dimers Microtubule_Assembly Microtubule Assembly Tubulin_Dimers->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Microtubule_Assembly->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor (Colchicine Site Binder) Inhibitor->Microtubule_Assembly Synthesis_Workflow Start 2,5-Dihalopyridine Step1 Ring Formation Reactions Start->Step1 Intermediate1 6-chloro-1H-pyrrolo[3,2-c]pyridine Step1->Intermediate1 Step2 Bromination (e.g., NBS) Intermediate1->Step2 Core This compound Step2->Core Step3a Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Step3a Step3b Buchwald-Hartwig Amination (Amines) Core->Step3b Derivatives1 3-Aryl-6-chloro-1H-pyrrolo[3,2-c]pyridines Step3a->Derivatives1 Derivatives2 3-Bromo-6-amino-1H-pyrrolo[3,2-c]pyridines Step3b->Derivatives2 Step4 Further Functionalization / Sequential Coupling Derivatives1->Step4 Derivatives2->Step4 Final_Inhibitors Kinase Inhibitor Library Step4->Final_Inhibitors Step4->Final_Inhibitors

References

The Reactivity of Chlorine at the C6 Position of the Pyrrolo[3,2-c]pyridine Core: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the synthetic versatility of 6-chloro-pyrrolo[3,2-c]pyridine, a key heterocyclic scaffold in medicinal chemistry. This guide explores its reactivity in crucial cross-coupling and nucleophilic substitution reactions, providing researchers with the necessary data and protocols to leverage this compound in the design and synthesis of novel therapeutics.

The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in the development of novel therapeutic agents, particularly in oncology and for the treatment of inflammatory diseases. The strategic functionalization of this core structure is paramount for modulating pharmacological activity. The chlorine atom at the C6 position serves as a versatile handle for introducing molecular diversity through a variety of chemical transformations. This technical guide provides a detailed overview of the reactivity of the C6-chloro group in pyrrolo[3,2-c]pyridines, with a focus on nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions.

General Reactivity Trends

The reactivity of the chlorine atom at the C6 position of the pyrrolo[3,2-c]pyridine ring is influenced by the electron-deficient nature of the pyridine ring, which facilitates nucleophilic attack. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl. Consequently, while chloro-substituted heterocycles are often more stable and cost-effective starting materials, they typically require more robust catalytic systems or harsher reaction conditions to achieve high yields compared to their bromo or iodo counterparts.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of the pyridine nitrogen atom activates the C6 position towards nucleophilic aromatic substitution. This allows for the direct displacement of the chlorine atom by various nucleophiles, such as alkoxides and amines, to introduce new functional groups.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution of 6-chloropyrrolo[3,2-c]pyridine with an alkoxide

To a solution of 6-chloro-1H-pyrrolo[3,2-c]pyridine in a suitable anhydrous solvent such as THF or DMF, the desired alcohol (1.5-2.0 equivalents) and a strong base like sodium hydride (1.5-2.0 equivalents) are added at room temperature under an inert atmosphere. The reaction mixture is then heated to a temperature ranging from 60 to 100 °C and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and the C6-chloro position of the pyrrolo[3,2-c]pyridine core is a suitable electrophilic partner for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C6 position of the pyrrolo[3,2-c]pyridine and a variety of organoboron reagents. While the reactivity of the C6-chloro derivative is generally lower than that of the corresponding bromo derivative, successful couplings can be achieved with the appropriate choice of catalyst, ligand, and reaction conditions.

A study on the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives utilized a 6-bromo precursor, providing valuable insight into the conditions applicable to the less reactive chloro-analog.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine [1]

To a solution of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol) in a mixture of 1,4-dioxane (6 mL) and water (2 mL) were added the respective arylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol). The mixture was degassed with N₂ and then heated in a microwave reactor at 125 °C for 26 minutes. After completion of the reaction, the mixture was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were dried over anhydrous Na₂SO₄ and concentrated in vacuo. The crude product was purified by column chromatography.

Table 1: Suzuki-Miyaura Coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with Various Arylboronic Acids [1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine63
2o-Tolylboronic acid6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine65
3m-Tolylboronic acid6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine94
42-Methoxyphenylboronic acid6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine76
54-Ethoxyphenylboronic acid6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine57
6Naphthalen-2-ylboronic acid6-(Naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine52
7Pyridin-3-ylboronic acid6-(Pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine55
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C6 position. This reaction is particularly valuable in drug discovery for the synthesis of analogues with modified solubility and target-binding properties.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 6-chloro-1H-pyrrolo[3,2-c]pyridine

In an oven-dried Schlenk tube, 6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), the desired amine (1.2 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a strong base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equiv) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene or dioxane) is then added, and the mixture is heated to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS. The reaction mixture is then cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathways and a typical experimental workflow for the functionalization of the C6-chloro-pyrrolo[3,2-c]pyridine core.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle 6-Chloro-pyrrolo[3,2-c]pyridine 6-Chloro-pyrrolo[3,2-c]pyridine Oxidative Addition Oxidative Addition 6-Chloro-pyrrolo[3,2-c]pyridine->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation 6-Aryl-pyrrolo[3,2-c]pyridine 6-Aryl-pyrrolo[3,2-c]pyridine Oxidative Addition->Transmetalation ArPd(II)Cl(L)n Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination ArPd(II)Ar'(L)n Reductive Elimination->Pd(0) Catalyst Reductive Elimination->6-Aryl-pyrrolo[3,2-c]pyridine

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination cluster_catalytic_cycle Catalytic Cycle 6-Chloro-pyrrolo[3,2-c]pyridine 6-Chloro-pyrrolo[3,2-c]pyridine Oxidative Addition Oxidative Addition 6-Chloro-pyrrolo[3,2-c]pyridine->Oxidative Addition Amine (R2NH) Amine (R2NH) Amine Coordination Amine Coordination Amine (R2NH)->Amine Coordination Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Deprotonation Deprotonation Base->Deprotonation 6-Amino-pyrrolo[3,2-c]pyridine 6-Amino-pyrrolo[3,2-c]pyridine Oxidative Addition->Amine Coordination ArPd(II)Cl(L)n Amine Coordination->Deprotonation [ArPd(II)(NHR2)(L)n]Cl Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination ArPd(II)(NR2)(L)n Reductive Elimination->Pd(0) Catalyst Reductive Elimination->6-Amino-pyrrolo[3,2-c]pyridine

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start reagents Combine 6-chloro-pyrrolo[3,2-c]pyridine, reagents, catalyst, ligand, and base in an inert atmosphere. start->reagents solvent Add anhydrous, degassed solvent. reagents->solvent reaction Heat reaction mixture (e.g., 80-120 °C). solvent->reaction monitoring Monitor reaction progress (TLC, LC-MS). reaction->monitoring workup Reaction work-up: - Cool to room temperature - Quench reaction - Extract with organic solvent monitoring->workup Reaction Complete purification Purify crude product (Column Chromatography). workup->purification characterization Characterize final product (NMR, MS, etc.). purification->characterization end End characterization->end

Caption: General experimental workflow for C6-functionalization.

Conclusion

The chlorine atom at the C6 position of the pyrrolo[3,2-c]pyridine core is a key functional group that allows for extensive synthetic diversification. Through well-established methodologies such as nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, a wide array of substituents can be introduced at this position. While the chloro-substituent is generally less reactive than its bromo- or iodo-counterparts in palladium-catalyzed reactions, the appropriate selection of modern, highly active catalyst systems can overcome this limitation, providing efficient access to a diverse chemical space. This guide provides a foundational understanding and practical protocols to aid researchers in the strategic design and synthesis of novel pyrrolo[3,2-c]pyridine-based drug candidates.

References

An In-depth Technical Guide to the Synthesis of Substituted 1H-pyrrolo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to indole allows it to function as a bioisostere, offering opportunities to modulate physicochemical and pharmacological properties of drug candidates.[1][2] This technical guide provides a comprehensive review of the core synthetic methodologies for preparing substituted 1H-pyrrolo[3,2-c]pyridines, complete with detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways.

Core Synthetic Strategies

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core has evolved significantly, with modern organometallic and metal-catalyzed cross-coupling reactions now complementing classical indole syntheses. The electron-deficient nature of the pyridine ring often poses challenges for direct application of traditional methods like the Fischer indole synthesis, necessitating the development of more robust and versatile approaches.[1][2]

Metal-Catalyzed Cross-Coupling and Cyclization Reactions

Transition metal-catalyzed reactions are among the most powerful tools for the construction of the 1H-pyrrolo[3,2-c]pyridine nucleus, typically starting from appropriately substituted pyridines.

A prevalent strategy involves the Sonogashira coupling of a halo-aminopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring. This domino approach is highly efficient for creating substituted 1H-pyrrolo[3,2-c]pyridines.[3]

Experimental Protocol: Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine

This protocol is adapted from the work of Wang et al. (2024) in the synthesis of colchicine-binding site inhibitors.[4]

  • Step 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine. This intermediate is prepared from commercially available 2-bromo-5-methylpyridine through a multi-step sequence involving oxidation, nitration, condensation with N,N-dimethylformamide dimethyl acetal, and reductive cyclization with iron in acetic acid.[4][5]

  • Step 2: N-Arylation. A mixture of 6-bromo-1H-pyrrolo[3,2-c]pyridine (0.3 mmol, 0.06 g), 3,4,5-trimethoxyphenylboronic acid (0.6 mmol, 0.13 g), potassium carbonate (0.6 mmol, 0.083 g), pyridine (0.9 mmol, 0.071 g), and copper (II) acetate (0.6 mmol, 0.12 g) are dissolved in 1,4-dioxane (15 mL). The mixture is irradiated in a microwave reactor for 30 minutes at 85 °C. Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by silica gel chromatography (n-hexane/ethyl acetate, 1:2) to afford the title compound.[4][5]

The Suzuki cross-coupling reaction is a versatile method for introducing aryl or heteroaryl substituents at the C-6 position of the 1H-pyrrolo[3,2-c]pyridine core. This is a key functionalization step in the synthesis of many biologically active derivatives.

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

The following general procedure is based on the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[4]

  • To a solution of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol, 0.036 g) in a mixture of 1,4-dioxane (6 mL) and water (2 mL) is added the corresponding substituted phenylboronic acid (0.15 mmol), potassium carbonate (0.5 mmol, 0.069 g), and tetrakis(triphenylphosphine)palladium(0) (0.006 mmol, 0.007 g).

  • The mixture is degassed with nitrogen and then reacted in a microwave reactor for 26 minutes at 125 °C.

  • After cooling, the mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.[4]

Table 1: Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines via Suzuki Coupling[4]

CompoundArylboronic Acid SubstituentYield (%)
10a Phenyl63
10b o-Tolyl65
10c m-Tolyl94
10f 2-Methoxyphenyl76
10k 4-Ethoxyphenyl57
10m 4-Chlorophenyl32

A palladium-catalyzed cascade reaction involving a C-N cross-coupling followed by a Heck reaction provides a direct route to substituted azaindoles from amino-o-bromopyridines and alkenyl bromides.

General Workflow: Cascade C-N Cross-Coupling/Heck Reaction

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_process Cascade Process SM1 Amino-o-bromopyridine CN_Coupling C-N Cross-Coupling (in situ enamine formation) SM1->CN_Coupling Pd Catalyst Base SM2 Alkenyl Bromide SM2->CN_Coupling Pd Catalyst Base Reagents Pd2(dba)3 / XPhos t-BuONa, t-BuOH Heck Intramolecular Heck Reaction CN_Coupling->Heck Intermediate Product Substituted 1H-pyrrolo[3,2-c]pyridine Heck->Product

Caption: Cascade C-N cross-coupling/Heck reaction workflow.

Leimgruber-Batcho Synthesis

The Leimgruber-Batcho synthesis is a versatile method for preparing indoles and azaindoles from o-nitrotoluene precursors. The reaction involves the formation of an enamine, followed by reductive cyclization. Microwave-assisted modifications of this reaction have been shown to significantly reduce reaction times.

Experimental Protocol: Microwave-Assisted Leimgruber-Batcho Synthesis

The following is a general procedure for the synthesis of enamine intermediates, a key step in the Leimgruber-Batcho synthesis, adapted for microwave conditions.

  • A solution of the 2-nitrotoluene derivative (3.65 mmol) and a catalytic amount of a Lewis acid (e.g., copper(II) iodide, 2 mol%) in a mixture of N,N-dimethylformamide dimethyl acetal (DMFDMA, 5 mL, 37.6 mmol) and DMF (0.1 mL) is heated at 180 °C in a sealed vial under microwave irradiation. The reaction progress is monitored, and heating is continued until completion.

  • The subsequent reductive cyclization of the enamine can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2, Pd/C) or transfer hydrogenation (e.g., hydrazine, Raney nickel), to yield the 1H-pyrrolo[3,2-c]pyridine core.

Biological Activity and Signaling Pathways

Substituted 1H-pyrrolo[3,2-c]pyridines have shown significant potential as therapeutic agents, particularly in oncology. Two prominent mechanisms of action that have been elucidated are the inhibition of Monopolar Spindle 1 (MPS1) kinase and the disruption of tubulin polymerization by binding to the colchicine site.

Inhibition of MPS1 Kinase and the Spindle Assembly Checkpoint

MPS1 is a key protein kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1][5][6] Inhibition of MPS1 leads to a defective SAC, resulting in chromosome missegregation and ultimately cell death in rapidly dividing cancer cells.

Signaling Pathway: MPS1 in the Spindle Assembly Checkpoint

G Unattached_Kinetochore Unattached Kinetochore MPS1 MPS1 Kinase Unattached_Kinetochore->MPS1 recruits & activates AuroraB Aurora B Kinase MPS1->AuroraB activates Mad1_Mad2 Mad1/Mad2 Complex MPS1->Mad1_Mad2 recruits to kinetochore Bub1_BubR1 Bub1/BubR1 MPS1->Bub1_BubR1 phosphorylates MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC assemble Bub1_BubR1->MCC assemble APC_Cdc20 APC/C-Cdc20 MCC->APC_Cdc20 inhibits Anaphase Anaphase Onset APC_Cdc20->Anaphase promotes Inhibitor 1H-pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->MPS1

Caption: Role of MPS1 in the Spindle Assembly Checkpoint.

Inhibition of Tubulin Polymerization

Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, disrupting the dynamics of microtubule formation.[4][7] Microtubules are essential for forming the mitotic spindle during cell division. By binding to β-tubulin at the colchicine site, these inhibitors prevent the polymerization of tubulin dimers into microtubules, leading to mitotic arrest and apoptosis.[8][9]

Experimental Workflow: Tubulin Polymerization and Inhibition

G cluster_assembly Microtubule Assembly cluster_disassembly Microtubule Disassembly Tubulin αβ-Tubulin Dimers (GTP-bound) Protofilament Protofilament Formation Tubulin->Protofilament Polymerization Microtubule Microtubule Elongation Protofilament->Microtubule GTP_hydrolysis GTP Hydrolysis Microtubule->GTP_hydrolysis Depolymerization Depolymerization (GDP-bound tubulin) GTP_hydrolysis->Depolymerization Depolymerization->Tubulin GDP-GTP Exchange Inhibitor 1H-pyrrolo[3,2-c]pyridine (Colchicine Site Inhibitor) Inhibitor->Tubulin Binds to β-tubulin

Caption: Mechanism of tubulin polymerization and inhibition.

Table 2: In Vitro Antiproliferative Activity of Selected 1H-pyrrolo[3,2-c]pyridine Derivatives[4]

CompoundHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a 0.450.510.62
10b 0.380.420.55
10c 0.290.330.41
10f 0.210.250.32
10k 0.180.220.29
10m 0.330.390.48
10t 0.120.150.21

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, particularly those leveraging modern metal-catalyzed cross-coupling reactions, provide efficient and versatile routes to a wide array of substituted derivatives. The elucidation of their mechanisms of action, such as the inhibition of MPS1 kinase and tubulin polymerization, underscores the potential of this heterocyclic system in the development of next-generation cancer therapies. Further exploration of the synthetic space and biological targets of 1H-pyrrolo[3,2-c]pyridines is warranted to fully realize their therapeutic potential.

References

The Commercial Landscape and Technical Profile of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine emerges as a valuable heterocyclic building block. Its utility is particularly noted in the synthesis of kinase inhibitors and other targeted therapeutics. This technical guide provides a comprehensive overview of its commercial availability, key chemical data, a plausible synthetic route, and its role as a microtubule-targeting agent.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities, with pricing varying based on purity and the amount purchased. Below is a summary of representative commercial data.

SupplierCatalog NumberPurityQuantityPrice (USD)CAS Number
AChemBlockAC-900514>95%100 mg~$150900514-06-5
250 mg~$300
1 g~$800
BLD PharmBD0079899897%100 mg~$120900514-06-5
250 mg~$240
1 g~$650
ChemUniverseP40216Not SpecifiedInquireInquire900514-06-5
Laibo ChemLB482798>98%100 mg~$135900514-06-5
1 g~$750
5 gInquire
Sunway Pharm LtdSW-900514-06-5>98%InquireInquire900514-06-5

Note: Prices are approximate and subject to change. It is recommended to contact suppliers directly for current pricing and availability.

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol
Appearance Off-white to light yellow solid
CAS Number 900514-06-5
Canonical SMILES C1=C(C=NC2=C1NC=C2Br)Cl

Synthesis and Characterization

Characterization of this compound would typically involve standard analytical techniques to confirm its structure and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern on the pyrrolo[3,2-c]pyridine core.

  • Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups within the molecule.

Applications in Drug Discovery: A Tubulin Polymerization Inhibitor

Derivatives of this compound have shown significant promise as potent anticancer agents. Research indicates that this scaffold can be elaborated to produce compounds that act as colchicine-binding site inhibitors , thereby disrupting microtubule dynamics.

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), cell structure, and intracellular transport.[1] They are formed by the polymerization of α- and β-tubulin dimers.[1] Small molecules that interfere with microtubule polymerization are effective antimitotic agents.

Inhibitors that bind to the colchicine site on β-tubulin prevent the proper assembly of microtubules.[2][3] This disruption of microtubule dynamics leads to mitotic arrest, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[4][5][6]

The bromo and chloro substituents on the this compound core provide convenient handles for synthetic modification, allowing for the exploration of structure-activity relationships and the optimization of potency and pharmacokinetic properties. A common and powerful method for such modifications is the Suzuki-Miyaura cross-coupling reaction .

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the palladium-catalyzed cross-coupling of this compound with a variety of boronic acids or their esters.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the boronic acid, and the base.

  • Purge the vessel with an inert gas.

  • Add the palladium catalyst to the vessel.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

In Vitro Tubulin Polymerization Assay

This assay is used to determine the effect of a compound on the polymerization of tubulin into microtubules.[7]

Materials:

  • Tubulin polymerization assay kit (commercially available)

  • Purified tubulin protein

  • Polymerization buffer

  • GTP solution

  • Test compound (e.g., a derivative of this compound)

  • Positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)

  • Negative control (DMSO)

  • Fluorometer or spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare solutions of the test compound at various concentrations.

  • In a 96-well plate, add the polymerization buffer, GTP solution, and the test compound or control.

  • Initiate the polymerization by adding the tubulin protein solution to each well.

  • Immediately place the plate in the fluorometer or spectrophotometer pre-heated to 37 °C.

  • Monitor the change in fluorescence or absorbance over time. An increase in signal indicates tubulin polymerization.

  • Analyze the data to determine the effect of the compound on the rate and extent of tubulin polymerization.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_synthesis Proposed Synthetic Workflow Pyridine Substituted Pyridine Nitration Nitration Pyridine->Nitration Pyrrole_Formation Pyrrole Ring Formation Nitration->Pyrrole_Formation Halogenation Halogenation Pyrrole_Formation->Halogenation Target This compound Halogenation->Target

Caption: Proposed high-level synthetic workflow for this compound.

G Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Polymerization Compound Pyrrolo[3,2-c]pyridine Derivative (Colchicine Site Inhibitor) Compound->Tubulin Binds to Colchicine Site Compound->Microtubule Inhibits Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis G cluster_workflow Suzuki-Miyaura Coupling Experimental Workflow Reactants Combine Reactants: - Pyrrolo[3,2-c]pyridine - Boronic Acid - Base - Catalyst Reaction Heat under Inert Atmosphere Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Arylated Product Purification->Product

References

Methodological & Application

Synthesis of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of the heterocyclic compound 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine . This compound is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. The protocol is designed to be clear, concise, and reproducible for researchers in the field of organic synthesis and drug discovery.

Application Notes

The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant pharmacophore found in a variety of biologically active molecules. These compounds are known to exhibit a range of therapeutic properties, including anticancer and anti-inflammatory activities. The introduction of halogen substituents, such as bromine and chlorine, at specific positions on this scaffold can significantly modulate the compound's physicochemical properties and biological activity. This strategic halogenation can enhance binding affinity to target proteins, improve metabolic stability, and provide handles for further chemical diversification through cross-coupling reactions.

Key Applications:

  • Kinase Inhibitors: The pyrrolo[3,2-c]pyridine core is a key structural motif in the design of inhibitors for various protein kinases, which are crucial targets in oncology and immunology. The specific substitution pattern of this compound makes it a candidate for the development of novel kinase inhibitors.

  • Fragment-Based Drug Discovery: As a halogenated heterocyclic compound, it serves as an excellent fragment for screening against a wide range of biological targets. The bromine atom, in particular, can be utilized for facile elaboration into more complex molecules through Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions.

  • Chemical Probe Development: This compound can be used as a starting material for the synthesis of chemical probes to investigate the biological function of specific proteins and pathways.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the regioselective bromination of the commercially available 6-chloro-1H-pyrrolo[3,2-c]pyridine using N-bromosuccinimide (NBS) as the brominating agent. The pyrrole ring of the starting material is activated towards electrophilic aromatic substitution, with a strong preference for the 3-position.

Reaction Scheme:

G start 6-chloro-1H-pyrrolo[3,2-c]pyridine reagent + NBS (N-Bromosuccinimide) solvent THF, -78 °C to rt product This compound reagent->product

Figure 1: Synthetic scheme for the bromination of 6-chloro-1H-pyrrolo[3,2-c]pyridine.
Materials and Methods

Reagent/Material Grade Supplier Notes
6-chloro-1H-pyrrolo[3,2-c]pyridine≥95%Commercially AvailableStarting material
N-Bromosuccinimide (NBS)Reagent GradeCommercially AvailableRecrystallize from water if necessary
Tetrahydrofuran (THF)AnhydrousCommercially AvailableUse freshly distilled or from a solvent purification system
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-For workup
Brine (Saturated NaCl solution)--For workup
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-For drying
Silica Gel230-400 meshCommercially AvailableFor column chromatography
HexanesACS GradeCommercially AvailableFor column chromatography
Ethyl AcetateACS GradeCommercially AvailableFor column chromatography
Experimental Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 g, 6.55 mmol).

  • Dissolution: Add 30 mL of anhydrous tetrahydrofuran (THF) to the flask and stir the mixture until the starting material is completely dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of NBS: In a separate flask, dissolve N-bromosuccinimide (1.28 g, 7.21 mmol, 1.1 equivalents) in 15 mL of anhydrous THF. Add this solution dropwise to the cooled solution of 6-chloro-1H-pyrrolo[3,2-c]pyridine over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

  • Quenching: Once the reaction is complete (disappearance of the starting material), quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford this compound as a solid.

Quantitative Data Summary
Parameter Value Unit
Starting Material Mass1.0g
Starting Material Moles6.55mmol
NBS Mass1.28g
NBS Moles7.21mmol
Equivalents of NBS1.1-
Expected Product Mass~1.52g
Typical Yield70-85%
Molecular FormulaC₇H₄BrClN₂-
Molecular Weight231.48 g/mol

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the synthesis protocol.

G cluster_prep Reaction Preparation cluster_reaction Bromination Reaction cluster_workup Workup and Purification dissolve Dissolve 6-chloro-1H-pyrrolo[3,2-c]pyridine in anhydrous THF cool Cool solution to -78 °C dissolve->cool add_nbs Dropwise addition of NBS in THF cool->add_nbs react Stir at -78 °C to room temperature add_nbs->react quench Quench with saturated NaHCO₃ react->quench extract Extract with Dichloromethane quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify by Flash Chromatography dry->purify product This compound purify->product

Figure 2: Experimental workflow for the synthesis of this compound.
Potential Signaling Pathway Involvement

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated as inhibitors of various protein kinases. The diagram below illustrates a generalized signaling pathway where such a compound might act.

G receptor Receptor Tyrosine Kinase (RTK) downstream Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) receptor->downstream Phosphorylation Cascade inhibitor 3-bromo-6-chloro-1H- pyrrolo[3,2-c]pyridine (Potential Inhibitor) inhibitor->receptor Inhibition proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Figure 3: Potential mechanism of action for a 1H-pyrrolo[3,2-c]pyridine-based kinase inhibitor.

Application Notes and Protocols for the Synthesis of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of the heterocyclic compound 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine . This compound may serve as a key intermediate in the development of novel therapeutic agents. The protocol is based on established synthetic methodologies for analogous structures and is intended to be performed by trained chemists in a properly equipped laboratory.

Overview of the Synthetic Strategy

The synthesis of this compound is proposed as a two-stage process. The initial stage involves the construction of the core heterocyclic structure, 6-chloro-1H-pyrrolo[3,2-c]pyridine, starting from a commercially available substituted pyridine. The second stage is the regioselective bromination of this intermediate to yield the final product.

Experimental Protocols

Part 1: Synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine (Intermediate)

This multi-step synthesis is adapted from the known procedures for the preparation of similar 1H-pyrrolo[3,2-c]pyridine derivatives. The workflow is initiated from 2-chloro-5-methylpyridine.

Step 1a: Synthesis of 2-chloro-5-methylpyridine 1-oxide

  • To a solution of 2-chloro-5-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, add m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 1b: Synthesis of 2-chloro-5-methyl-4-nitropyridine 1-oxide

  • To a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C, slowly add 2-chloro-5-methylpyridine 1-oxide (1.0 eq).

  • Stir the reaction mixture at a controlled temperature (e.g., 60-70 °C) for several hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the desired product.

Step 1c: Synthesis of (E)-2-chloro-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide

  • A mixture of 2-chloro-5-methyl-4-nitropyridine 1-oxide (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an appropriate solvent like N,N-dimethylformamide (DMF) is heated.

  • The reaction is typically stirred at an elevated temperature (e.g., 100-120 °C) for a few hours.

  • After cooling, the product can often be precipitated by the addition of water or an alternative non-polar solvent.

  • The solid is collected by filtration and dried.

Step 1d: Synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine

  • To a solution of (E)-2-chloro-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide (1.0 eq) in acetic acid, add iron powder (Fe) (excess, e.g., 4-5 eq).

  • Heat the reaction mixture at reflux (around 100-110 °C) for several hours.[1]

  • After completion, cool the mixture, filter to remove the excess iron, and concentrate the filtrate.

  • The residue is then basified with an aqueous solution of sodium carbonate and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by silica gel chromatography to afford 6-chloro-1H-pyrrolo[3,2-c]pyridine.

Part 2: Synthesis of this compound (Final Product)

This step involves the electrophilic bromination of the pyrrole ring of the intermediate.

  • Dissolve 6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a suitable solvent such as chloroform, carbon tetrachloride, or DMF.

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Analytical Data (Expected)
6-chloro-1H-pyrrolo[3,2-c]pyridineC₇H₅ClN₂152.5840-60 (overall)¹H NMR, ¹³C NMR, LC-MS
This compoundC₇H₄BrClN₂231.4870-90¹H NMR, ¹³C NMR, LC-MS, High-Resolution Mass Spectrometry (HRMS)

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reagents Start 2-chloro-5-methylpyridine Intermediate1 2-chloro-5-methylpyridine 1-oxide Start->Intermediate1 Step 1a Step1a m-CPBA Intermediate2 2-chloro-5-methyl-4-nitropyridine 1-oxide Intermediate1->Intermediate2 Step 1b Step1b Fuming HNO₃, H₂SO₄ Intermediate3 (E)-2-chloro-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide Intermediate2->Intermediate3 Step 1c Step1c DMF-DMA Intermediate4 6-chloro-1H-pyrrolo[3,2-c]pyridine Intermediate3->Intermediate4 Step 1d Step1d Fe, Acetic Acid FinalProduct This compound Intermediate4->FinalProduct Step 2 Step2 NBS

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent motifs in numerous pharmaceutical agents. This document provides a detailed protocol and application notes for the selective Buchwald-Hartwig amination of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine, a key intermediate in the synthesis of various biologically active compounds. The presence of two distinct halogen atoms on the pyrrolopyridine core, a bromine at the 3-position and a chlorine at the 6-position, allows for selective functionalization. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions, the amination is anticipated to proceed selectively at the 3-position.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3] The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2] The choice of ligand is crucial for the efficiency and scope of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[3]

Experimental Protocol

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired amine (1.1-1.5 eq), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Addition of Base and Solvent: Add the base (e.g., NaOtBu, 1.5-2.0 eq) to the flask. Then, add the anhydrous solvent (toluene or dioxane) via syringe.

  • Reaction: The reaction mixture is stirred and heated to a temperature between 80-110 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-amino-6-chloro-1H-pyrrolo[3,2-c]pyridine derivative.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the Buchwald-Hartwig amination of heteroaryl bromides, which can be adapted for this compound. Researchers should consider these as starting points for optimization.

ParameterCondition 1Condition 2Condition 3
Palladium Precursor Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)[Pd(allyl)Cl]₂ (1 mol%)
Ligand XPhos (4 mol%)RuPhos (2 mol%)t-BuXPhos (4 mol%)
Base NaOtBu (1.5 eq)Cs₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)
Solvent TolueneDioxanet-Butanol
Temperature 100 °C110 °C90 °C
Reaction Time 4-12 h6-18 h8-24 h

Mandatory Visualization

Buchwald_Hartwig_Workflow Reactants Reactants: - this compound - Amine ReactionSetup Reaction Setup (Inert Atmosphere) Reactants->ReactionSetup CatalystSystem Catalyst System: - Palladium Precursor - Phosphine Ligand CatalystSystem->ReactionSetup BaseSolvent Base & Solvent: - NaOtBu or Cs2CO3 - Toluene or Dioxane BaseSolvent->ReactionSetup Heating Heating (80-110 °C) ReactionSetup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Monitoring->Heating Continue if incomplete Workup Aqueous Work-up Monitoring->Workup If complete Purification Purification (Column Chromatography) Workup->Purification Product Product: 3-amino-6-chloro-1H- pyrrolo[3,2-c]pyridine Purification->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Safety Precautions

  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Reactions under inert atmosphere require proper handling of Schlenk lines or glove boxes.

Conclusion

The Buchwald-Hartwig amination provides a versatile and efficient method for the synthesis of 3-amino-6-chloro-1H-pyrrolo[3,2-c]pyridine derivatives. The inherent reactivity difference between the C-Br and C-Cl bonds allows for selective amination at the 3-position. The protocol and conditions outlined in these application notes serve as a valuable starting point for researchers in the development of novel compounds for various therapeutic applications. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the highest yields for specific substrates.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the palladium-catalyzed cross-coupling of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The dual halogenation of this scaffold allows for selective functionalization, with the bromine at the C3 position being more susceptible to oxidative addition in palladium-catalyzed reactions than the chlorine at the C6 position. This differential reactivity enables the introduction of a wide array of substituents at the C3 position through various cross-coupling methodologies.

I. Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity. These reactions generally proceed through a catalytic cycle involving oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

This document outlines protocols for several key palladium-catalyzed cross-coupling reactions applicable to this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Negishi, Stille, and Heck couplings.

II. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide. For the this compound scaffold, this reaction allows for the introduction of various aryl, heteroaryl, and vinyl substituents at the 3-position.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of 6-bromo-1H-pyrrolo[3,2-c]pyridine Derivatives

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃1,4-Dioxane/H₂O851263
23-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃1,4-Dioxane/H₂O851261
3Pyridin-3-ylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃1,4-Dioxane/H₂O851255

Data adapted from a study on a similar 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold. The conditions are expected to be transferable to the 3-bromo-6-chloro analog.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) to the reaction mixture.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the mixture to the desired temperature (e.g., 85 °C) and stir for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants Combine: - this compound - Arylboronic Acid - Base (K₂CO₃) Catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl₂) Reactants->Catalyst Solvent Add Degassed Solvent (e.g., Dioxane/H₂O) Catalyst->Solvent Heat Heat and Stir (e.g., 85 °C, 12 h) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product 3-Aryl-6-chloro-1H-pyrrolo[3,2-c]pyridine Purify->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a powerful route to synthesize N-aryl and N-heteroaryl compounds. This method can be employed to introduce a variety of primary and secondary amines at the 3-position of the pyrrolo[3,2-c]pyridine core.

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
Pd₂(dba)₃ (1-5)XPhos, RuPhos, or BINAP (2-10)NaOtBu, K₂CO₃, or Cs₂CO₃Toluene or 1,4-Dioxane80-110
Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To a dried and sealed tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Reagent Addition: Add the amine (1.1-1.5 equiv.) and the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. The filtrate is then concentrated.

  • Purification: Purify the residue by flash column chromatography.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdAmine [Ar-Pd(II)(NHR'R'')(L₂)]⁺Br⁻ AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido Ar-Pd(II)-NR'R''(L₂) Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product ArBr Ar-Br ArBr->OxAdd Amine HNR'R'' Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

IV. Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for the formation of C(sp²)-C(sp) bonds, involving the coupling of a terminal alkyne with an aryl or vinyl halide. This reaction is particularly useful for synthesizing alkynyl-substituted heterocycles.

Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides

Pd Catalyst (mol%)Cu Cocatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
Pd(PPh₃)₂Cl₂ (2-5)CuI (5-10)PPh₃ (4-10)Et₃N or DipeaTHF or DMF25-80
Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in the chosen solvent (e.g., THF).

  • Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper cocatalyst (e.g., CuI, 5-10 mol%), the phosphine ligand (e.g., PPh₃, 4-10 mol%), and the base (e.g., Et₃N, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at the appropriate temperature (e.g., room temperature to 60 °C) until completion.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: Purify the crude product via column chromatography.

V. Other Cross-Coupling Reactions

While specific examples for the Negishi, Stille, and Heck reactions on the this compound scaffold are less common in the literature, the general principles of these reactions can be applied. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be necessary to achieve good yields.

  • Negishi Coupling: Involves the reaction with an organozinc reagent. It is known for its high functional group tolerance.[1]

  • Stille Coupling: Utilizes an organotin reagent. While effective, the toxicity of tin compounds is a significant drawback.[2]

  • Heck Reaction: Couples the halide with an alkene to form a substituted alkene.[3]

VI. Logical Relationship of Cross-Coupling Reactions

Cross_Coupling_Relationships cluster_products Potential Products Start This compound Suzuki Suzuki Start->Suzuki Suzuki (Ar-B(OH)₂) Buchwald Buchwald Start->Buchwald Buchwald-Hartwig (R₂NH) Sonogashira Sonogashira Start->Sonogashira Sonogashira (R-C≡CH) Heck Heck Start->Heck Heck (Alkene) Negishi Negishi Start->Negishi Negishi (R-ZnX) Stille Stille Start->Stille Stille (R-SnBu₃) Aryl 3-Aryl-6-chloro- 1H-pyrrolo[3,2-c]pyridine Amino 3-Amino-6-chloro- 1H-pyrrolo[3,2-c]pyridine Alkynyl 3-Alkynyl-6-chloro- 1H-pyrrolo[3,2-c]pyridine Alkenyl 3-Alkenyl-6-chloro- 1H-pyrrolo[3,2-c]pyridine Alkyl 3-Alkyl-6-chloro- 1H-pyrrolo[3,2-c]pyridine Suzuki->Aryl Buchwald->Amino Sonogashira->Alkynyl Heck->Alkenyl Negishi->Aryl Negishi->Alkyl Stille->Aryl Stille->Alkyl

Caption: Synthetic pathways from this compound.

VII. Safety Precautions

  • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive. Handle them under an inert atmosphere.

  • Many organic solvents are flammable and toxic. Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.

  • Organotin reagents used in the Stille reaction are highly toxic. Handle with extreme caution.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

VIII. Conclusion

The palladium-catalyzed cross-coupling of this compound offers a powerful and flexible strategy for the synthesis of a diverse range of substituted pyrrolo[3,2-c]pyridine derivatives. The protocols and data presented herein provide a valuable starting point for researchers in the fields of medicinal chemistry, drug discovery, and materials science to explore the chemical space around this important heterocyclic scaffold. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for N-Alkylation of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine, a critical transformation for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and drug development. The N-alkylated derivatives of this scaffold are of significant interest as they can serve as key intermediates in the synthesis of biologically active molecules.

The protocols described herein are based on established methodologies for the N-alkylation of related heterocyclic compounds. Two primary methods are presented: a standard protocol using a strong base like sodium hydride, and an alternative protocol employing a milder base such as potassium carbonate.

General Reaction Scheme

The N-alkylation of this compound involves the deprotonation of the pyrrole nitrogen followed by nucleophilic attack on an alkylating agent.

G cluster_0 N-Alkylation Reaction Reactant This compound Product N-alkylated product Reactant->Product 1. Base 2. R-X AlkylatingAgent R-X (Alkylating Agent) AlkylatingAgent->Product Base Base Base->Product Solvent Solvent Solvent->Product G start Start setup 1. Add this compound to a dry flask under inert atmosphere. start->setup add_solvent 2. Add anhydrous DMF or THF. setup->add_solvent cool_0c 3. Cool to 0 °C. add_solvent->cool_0c add_nah 4. Add NaH (1.2 eq) portion-wise. Stir for 30-60 min. cool_0c->add_nah add_alkylating_agent 5. Slowly add alkylating agent (1.1 eq). add_nah->add_alkylating_agent warm_rt 6. Warm to room temperature and stir for 2-12 h. Monitor by TLC. add_alkylating_agent->warm_rt quench 7. Cool to 0 °C and quench with sat. NH4Cl. warm_rt->quench extract 8. Extract with ethyl acetate. quench->extract wash 9. Wash combined organic layers with water and brine. extract->wash dry 10. Dry over Na2SO4, filter, and concentrate. wash->dry purify 11. Purify by column chromatography. dry->purify end End purify->end G start Start setup 1. Add this compound and K2CO3 to a flask. start->setup add_solvent 2. Add anhydrous DMF. setup->add_solvent add_alkylating_agent 3. Add alkylating agent (1.2 eq). add_solvent->add_alkylating_agent heat_stir 4. Heat and stir for 4-24 h. Monitor by TLC. add_alkylating_agent->heat_stir workup 5. Cool to room temperature and add water. heat_stir->workup extract 6. Extract with ethyl acetate. workup->extract wash 7. Wash combined organic layers with water and brine. extract->wash dry 8. Dry over Na2SO4, filter, and concentrate. wash->dry purify 9. Purify by column chromatography. dry->purify end End purify->end G compound N-alkylated 1H-pyrrolo[3,2-c]pyridine Derivative tubulin Binds to Colchicine Site on Tubulin compound->tubulin disruption Disruption of Microtubule Dynamics tubulin->disruption arrest G2/M Phase Cell Cycle Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis anticancer Anticancer Activity apoptosis->anticancer

Application Note and Protocol for the Purification of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine is a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. Its rigid bicyclic core serves as a versatile scaffold for the synthesis of novel therapeutic agents. As with any synthetically derived compound intended for biological evaluation, achieving high purity is paramount. This document provides a comprehensive protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The methodology is based on established principles for the purification of related heterocyclic compounds and is designed to be a starting point for optimization.

Potential Impurities

Understanding the potential impurities is crucial for developing an effective purification strategy. Based on the common synthetic routes for similar pyrrolopyridine derivatives, which may involve nitration, reduction, and cyclization steps, the following impurities could be present in the crude product:

  • Unreacted starting materials: Depending on the specific synthetic route.

  • Isomeric byproducts: Positional isomers formed during bromination or chlorination.

  • Over- or under-halogenated species: Compounds with additional or missing halogen atoms.

  • Oxidized or reduced byproducts: Impurities from incomplete or side reactions during synthesis.

  • Polymeric materials: Formed under certain reaction conditions.

Data Presentation

The following tables are provided as a template for researchers to systematically record and compare experimental data for the optimization of the purification protocol.

Table 1: Thin-Layer Chromatography (TLC) Optimization

TrialSolvent System (v/v)Rf of ProductRf of Major ImpuritySeparation Factor (α)Observations
1Hexane:Ethyl Acetate (3:1)
2Hexane:Ethyl Acetate (1:1)
3Dichloromethane:Methanol (98:2)
4Dichloromethane:Methanol (95:5)
5Hexane:Ethyl Acetate with 0.1% Triethylamine

Table 2: Column Chromatography Parameters and Results

ParameterRun 1Run 2 (Optimized)UnitsNotes
Column Dimensions
- Diametercm
- Lengthcm
Stationary Phase
- TypeSilica GelSilica Gel-e.g., 60-120 mesh
- Massg
Sample Loading
- Mass of Crude Productg
- Loading Method-Dry or wet loading
Mobile Phase
- Eluent Systemv/v
- Total VolumemL
Elution
- Flow RatemL/min
- Fraction SizemL
Results
- Mass of Purified Productg
- Yield%(Mass of Purified / Mass of Crude) x 100
- Purity (before)%Determined by HPLC, GC, or NMR
- Purity (after)%Determined by HPLC, GC, or NMR

Experimental Protocol

This protocol outlines a general procedure for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.

Materials and Reagents
  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (ACS grade or higher)

  • Methanol (ACS grade or higher)

  • Triethylamine (optional, for basic compounds)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure

Step 1: Thin-Layer Chromatography (TLC) Analysis

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate using various solvent systems (refer to Table 1 for suggestions) to find the optimal eluent for separation. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.

  • Visualize the spots under a UV lamp (254 nm).

Step 2: Column Preparation

  • Securely clamp a glass chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand on top of the plug.

  • Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis (e.g., hexane).

  • Carefully pour the slurry into the column, avoiding the introduction of air bubbles. Gently tap the column to ensure even packing.

  • Add another thin layer of sand on top of the packed silica gel.

  • Allow the solvent to drain until the level is just above the top layer of sand. Do not let the column run dry.

Step 3: Sample Loading

  • Dry Loading (Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the prepared column.

  • Wet Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Carefully apply the solution to the top of the column using a pipette.

Step 4: Elution and Fraction Collection

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions in separate tubes or flasks.

  • Start with the least polar solvent system and gradually increase the polarity (gradient elution) if necessary to elute the target compound. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

  • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

  • Combine the fractions that contain the pure product.

Step 5: Product Isolation

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Further dry the purified product under high vacuum to remove any residual solvent.

  • Characterize the purified this compound using appropriate analytical techniques (NMR, MS, HPLC) to confirm its identity and purity.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by column chromatography.

Purification_Workflow Crude Crude Product TLC TLC Analysis for Solvent System Optimization Crude->TLC SampleLoad Sample Loading (Dry or Wet) Crude->SampleLoad ColumnPrep Column Preparation (Silica Gel Slurry) TLC->ColumnPrep ColumnPrep->SampleLoad Elution Elution and Fraction Collection SampleLoad->Elution FractionAnalysis TLC Analysis of Fractions Elution->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling Identify Pure Fractions Evaporation Solvent Evaporation Pooling->Evaporation PureProduct Pure 3-bromo-6-chloro- 1H-pyrrolo[3,2-c]pyridine Evaporation->PureProduct

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Poor Separation: If the compound and impurities elute together, try a less polar solvent system or a shallower gradient. Consider using a different stationary phase like alumina if the compound is basic and interacts strongly with the acidic silica gel.

  • Compound Does Not Elute: The solvent system may be too non-polar. Gradually increase the polarity of the eluent.

  • Tailing of Spots on TLC/Column: This can occur with polar or basic compounds on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can often improve the peak shape.

  • Compound Degradation: If the compound is unstable on silica gel, consider using a more inert stationary phase like neutral alumina or a different purification technique such as preparative HPLC.

This application note provides a robust starting point for the purification of this compound. Researchers should adapt and optimize the protocol based on their specific experimental outcomes to achieve the desired purity for their downstream applications.

Application Notes and Protocols for the Recrystallization of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine via recrystallization. While specific solubility data for this compound is not widely published, this guide outlines a systematic approach to solvent selection and the subsequent recrystallization process, based on established chemical principles and methodologies for related heterocyclic compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Achieving high purity of this intermediate is crucial for the successful synthesis of downstream targets and for ensuring the reliability of biological data. Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

Materials and Equipment
  • Crude this compound

  • A selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, heptane, acetonitrile, water, and mixtures thereof)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

A systematic solvent screening is the first critical step to identify a suitable solvent or solvent system for the recrystallization of this compound.

Methodology:

  • Initial Solubility Tests:

    • Place approximately 10-20 mg of the crude compound into several small test tubes.

    • To each test tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise at room temperature, vortexing or stirring after each addition.

    • Observe the solubility of the compound. A suitable solvent will show low solubility at room temperature.

  • Hot Solubility Tests:

    • For solvents in which the compound showed poor solubility at room temperature, gently heat the test tubes in a water bath or on a heating block.

    • Continue adding the solvent dropwise until the compound completely dissolves. Note the approximate volume of solvent required.

    • An ideal solvent will fully dissolve the compound at an elevated temperature.

  • Crystallization upon Cooling:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • If crystallization does not occur, try scratching the inside of the test tube with a glass rod or placing the tube in an ice bath.

    • Observe the formation of crystals. The solvent that yields a good recovery of crystalline solid is a promising candidate.

  • Solvent System Selection:

    • If no single solvent is ideal, a binary solvent system may be necessary. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.

    • Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature.

    • Add the "poor" solvent dropwise until the solution becomes turbid.

    • Add a few more drops of the "good" solvent until the solution is clear again.

    • Allow the solution to cool slowly to induce crystallization.

Protocol 2: Recrystallization of this compound

Once a suitable solvent or solvent system has been identified, proceed with the bulk recrystallization.

Methodology:

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar and the chosen recrystallization solvent.

    • Gently heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

    • Preheat a clean Erlenmeyer flask and a funnel (a stemless funnel is ideal).

    • Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask.

  • Crystallization:

    • Cover the flask with a watch glass or loosely with aluminum foil and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

  • Analysis:

    • Determine the melting point of the recrystallized product and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity.

    • Further analysis by techniques such as NMR, HPLC, or LC-MS can be used to confirm the purity and identity of the compound.

Data Presentation

Quantitative data from recrystallization experiments should be meticulously recorded to optimize the procedure.

Experiment ID Solvent System Initial Mass (g) Final Mass (g) Recovery (%) Melting Point (°C) Purity (by HPLC, %)
Example 1Ethanol1.000.8585%e.g., 210-212e.g., 99.5%
Example 2Ethyl Acetate1.000.7878%e.g., 209-211e.g., 99.2%
Example 3Toluene1.000.9090%e.g., 211-212e.g., 99.8%

Visualizations

Recrystallization Workflow

Recrystallization_Workflow Crude Crude Compound SolventScreening Solvent Screening Crude->SolventScreening Test small scale Dissolution Dissolution in Hot Solvent Crude->Dissolution SolventScreening->Dissolution Select best solvent HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Crystallization Cooling and Crystallization Dissolution->Crystallization If no insoluble impurities HotFiltration->Crystallization Isolation Isolation by Filtration Crystallization->Isolation Drying Drying Isolation->Drying PureCompound Pure Compound Drying->PureCompound

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Logic

Troubleshooting_Recrystallization Problem Problem Encountered NoCrystals No Crystals Form Problem->NoCrystals LowYield Low Yield Problem->LowYield OilingOut Compound Oils Out Problem->OilingOut PoorPurity Poor Purity Problem->PoorPurity Solution1 - Scratch flask - Add seed crystal - Evaporate some solvent - Cool in ice bath NoCrystals->Solution1 Solution2 - Cool longer - Use less solvent - Check filtrate for product LowYield->Solution2 Solution3 - Use more solvent - Cool more slowly - Change solvent system OilingOut->Solution3 Solution4 - Recrystallize again - Ensure slow cooling - Wash crystals with cold solvent PoorPurity->Solution4

Application Notes and Protocols: Leveraging 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in the identification of novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," that exhibit weak but specific binding to a biological target. These initial hits serve as starting points for the rational design and optimization of more potent, drug-like molecules. The pyrrolo[3,2-c]pyridine scaffold is a valuable starting point in medicinal chemistry, known for its rigid structure and utility in developing kinase inhibitors and other therapeutic agents. This document provides detailed application notes and protocols for the use of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine as a fragment in FBDD campaigns.

The structure of this compound offers several advantages for FBDD. Its relatively small size and molecular weight are consistent with the "Rule of Three," a guideline for selecting fragments with favorable physicochemical properties for development. The bromine and chlorine atoms provide vectors for synthetic elaboration, allowing for the systematic exploration of chemical space around the core scaffold to improve binding affinity and selectivity.

Target Selection and Rationale

Derivatives of the pyrrolo[3,2-c]pyridine scaffold have shown activity against a variety of protein kinases, making this fragment an attractive starting point for screening against this target class.[1][2] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Therefore, a primary application of this compound is in the discovery of novel kinase inhibitors. The general workflow for such a screening campaign is outlined below.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization A Fragment Library (including 3-bromo-6-chloro- 1H-pyrrolo[3,2-c]pyridine) B Biophysical Screening (SPR, NMR, X-ray) A->B C Hit Identification B->C D Orthogonal Assay (e.g., ITC, MST) C->D E Structural Biology (X-ray, NMR) D->E F SAR by Catalog E->F G Structure-Guided Design F->G H Chemical Synthesis G->H I Potency & Selectivity Assays H->I I->G Iterative Cycles J ADME Profiling I->J K Lead Compound J->K

Figure 1: General workflow for a fragment-based drug discovery campaign.

Data Presentation: Hypothetical Screening Data

The following tables represent the type of quantitative data that would be generated during an FBDD campaign with this compound.

Table 1: Primary Biophysical Screening of this compound Against a Kinase Panel

Target KinaseScreening MethodResultBinding Affinity (KD)Ligand Efficiency (LE)
Kinase ASPRHit500 µM0.35
Kinase BNMR (1H-15N HSQC)Hit800 µM0.32
Kinase CThermal Shift AssayNo Hit--
Kinase DX-ray CrystallographyHit750 µM0.33

Table 2: Structure-Activity Relationship (SAR) by Catalog for Analogs of the Pyrrolo[3,2-c]pyridine Scaffold Against Kinase A

CompoundModificationBinding Affinity (KD)Ligand Efficiency (LE)
This compound Parent Fragment 500 µM 0.35
Analog 16-methoxy substitution400 µM0.36
Analog 23-amino substitution900 µM0.31
Analog 3N1-methylation600 µM0.33

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Primary Screening and Hit Validation

SPR is a sensitive biophysical technique used to detect and quantify binding interactions in real-time.[3]

Objective: To identify binding of this compound to a target kinase and determine the binding affinity.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Target kinase

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (EDC, NHS, ethanolamine)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of EDC and NHS.

    • Inject the target kinase (at a concentration of 10-50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Fragment Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., from 1 µM to 1 mM).

    • Inject the fragment solutions over the immobilized kinase surface, followed by a dissociation phase with running buffer.

    • Include buffer-only injections for double referencing.

  • Data Analysis:

    • Process the sensorgram data by subtracting the reference surface and buffer-only injection responses.

    • Fit the steady-state responses against the fragment concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Fragment Screening

NMR spectroscopy is a powerful tool for detecting weak fragment binding.[4][5] Ligand-observed methods like Saturation Transfer Difference (STD) or WaterLOGSY are commonly used.[6]

Objective: To confirm the binding of this compound to the target kinase.

Materials:

  • High-field NMR spectrometer with a cryoprobe

  • Target kinase

  • This compound

  • Deuterated buffer (e.g., 50 mM phosphate buffer in D2O, pH 7.4)

Methodology (STD-NMR):

  • Sample Preparation:

    • Prepare a solution of the target kinase (10-20 µM) in the deuterated buffer.

    • Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d6).

    • Add the fragment to the protein solution to a final concentration of 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum to identify the fragment's resonances.

    • Set up the STD-NMR experiment with on-resonance saturation of a protein resonance (e.g., at 0.5 ppm) and off-resonance saturation in a region with no protein or fragment signals (e.g., 30 ppm).

    • Acquire interleaved on- and off-resonance spectra.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • The presence of signals in the STD spectrum corresponding to the fragment's protons confirms binding.

Protocol 3: X-ray Crystallography for Structural Characterization

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-guided optimization.[5]

Objective: To determine the binding mode of this compound within the active site of the target kinase.

Materials:

  • Purified and concentrated target kinase

  • This compound

  • Crystallization screens and plates

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron source recommended)

Methodology:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the target kinase in the presence of a 2-5 fold molar excess of the fragment.

    • Soaking: If apo crystals of the target kinase are available, soak them in a solution containing the fragment (typically 1-10 mM) and cryoprotectant for a defined period (minutes to hours).

  • Data Collection and Processing:

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data to obtain electron density maps.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with a known model of the kinase.

    • Build the fragment into the observed electron density.

    • Refine the structure to obtain a high-resolution model of the protein-fragment complex.

Signaling Pathway Context

Derivatives of the pyrrolo[3,2-c]pyridine scaffold have been investigated as inhibitors of kinases involved in key signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways. These pathways are central to cell proliferation, survival, and differentiation.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT AKT->Proliferation Fragment 3-bromo-6-chloro- 1H-pyrrolo[3,2-c]pyridine (Potential Inhibitor) Fragment->RAF Fragment->PI3K

Figure 2: Potential kinase targets for pyrrolo[3,2-c]pyridine derivatives.

Conclusion

This compound represents a promising starting point for fragment-based drug discovery campaigns, particularly for the development of novel kinase inhibitors. Its favorable physicochemical properties and synthetic tractability make it an ideal scaffold for hit-to-lead optimization. The protocols and application notes provided herein offer a framework for researchers to effectively utilize this fragment in their drug discovery efforts. Through systematic screening, structural biology, and iterative medicinal chemistry, this fragment can be elaborated into potent and selective lead compounds with therapeutic potential.

References

Application Note: Parallel Synthesis of 1H-pyrrolo[3,2-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Topic: High-Throughput Synthesis of Novel 1H-pyrrolo[3,2-c]pyridine Libraries Using a Versatile Dihalogenated Scaffold.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors and anticancer agents.[1][2] Derivatives of this scaffold have shown potent activity against targets such as FMS kinase and are effective inducers of apoptosis in cancer cell lines.[1][3] The strategic functionalization of this core is critical for developing structure-activity relationships (SAR) and optimizing lead compounds.

This application note details a robust strategy for the parallel synthesis of diverse libraries of 1H-pyrrolo[3,2-c]pyridine derivatives. The workflow utilizes the key building block, 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine , which features two distinct halogen atoms at positions amenable to sequential and orthogonal diversification. This approach is ideal for high-throughput synthesis and the rapid generation of compound libraries for screening and drug discovery campaigns.[4][5] The primary diversification steps involve a copper-catalyzed N-arylation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Core Synthetic Strategy & Workflow

The power of the This compound scaffold lies in its two halogenated handles, which can be functionalized in a stepwise manner. The proposed parallel synthesis workflow involves two main diversification points:

  • Diversification Step 1 (R¹): N-Arylation. The pyrrole nitrogen (N-1) is first substituted, typically with a diverse set of arylboronic acids, via a copper-catalyzed reaction. This step introduces the first point of diversity (R¹).

  • Diversification Step 2 (R²): Suzuki-Miyaura Coupling. The chloro group at the C-6 position serves as the handle for a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a second set of diverse aryl or heteroaryl moieties (R²).

The bromine at C-3 remains available for further functionalization if a third diversification step is desired, offering additional pathways for library expansion.

G start 3-bromo-6-chloro- 1H-pyrrolo[3,2-c]pyridine (Core Scaffold) step1 Step 1: N-Arylation (Cu(OAc)₂, Pyridine) start->step1 reagents1 R¹-B(OH)₂ Library (Arylboronic Acids) reagents1->step1 intermediate Intermediate Library (N¹-Aryl-3-bromo-6-chloro...) step1->intermediate step2 Step 2: Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃) intermediate->step2 reagents2 R²-B(OH)₂ Library (Aryl/Heteroarylboronic Acids) reagents2->step2 final Final Compound Library (N¹,C⁶-Disubstituted Analogs) step2->final

Figure 1: Parallel synthesis workflow for library generation.

Experimental Protocols

The following protocols are generalized for parallel synthesis platforms, such as microwave reactors or multi-well reaction blocks.[6] All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Parallel N-Arylation of the Pyrrolo[3,2-c]pyridine Core (Step 1)

This procedure is adapted from the N-arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine.[7]

  • Array Preparation : In an array of microwave reaction vials (e.g., 24-well plate), add This compound (1.0 eq., e.g., 0.1 mmol, 23.1 mg).

  • Reagent Addition : To each vial, add the corresponding arylboronic acid (R¹-B(OH)₂) from a pre-prepared stock solution library (2.0 eq., 0.2 mmol).

  • Catalyst and Base Addition : Add copper(II) acetate (Cu(OAc)₂, 2.0 eq., 0.2 mmol, 36.3 mg), potassium carbonate (K₂CO₃, 2.0 eq., 0.2 mmol, 27.6 mg), and pyridine (3.0 eq., 0.3 mmol, 24 µL) to each vial.

  • Solvent Addition : Add anhydrous 1,4-dioxane (e.g., 2 mL) to each vial.

  • Reaction : Seal the vials and place the reaction block in a microwave reactor. Heat the mixture to 85°C for 30 minutes with stirring.

  • Work-up : After cooling, the reaction mixtures can be processed in parallel. Quench with water (5 mL) and extract with ethyl acetate (3 x 5 mL). The organic layers can be combined in a corresponding multi-well plate and concentrated under reduced pressure. The resulting crude intermediate library is typically used in the next step without further purification.

Protocol 2: Parallel Suzuki-Miyaura Cross-Coupling (Step 2)

This procedure is based on established microwave-assisted Suzuki couplings for this scaffold.[3]

  • Array Preparation : To the array of vials containing the crude N¹-aryl-3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine intermediates (from Step 1, ~0.1 mmol), add the corresponding aryl or heteroarylboronic acid (R²-B(OH)₂) from a second stock solution library (1.5 eq., 0.15 mmol).

  • Catalyst and Base Addition : Add potassium carbonate (K₂CO₃, 5.0 eq., 0.5 mmol, 69 mg) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.06 eq., 0.006 mmol, 7 mg) to each vial.

  • Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (3:1, v/v, e.g., 4 mL) to each vial under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction : Seal the vials and heat in a microwave reactor to 125°C for 30 minutes with stirring.

  • Work-up and Purification : After cooling, the reaction mixtures are diluted with ethyl acetate. The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification of the library is typically performed using high-throughput methods such as mass-directed automated preparative HPLC or solid-phase extraction (SPE) to yield the final compounds.

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add aryl_halide R¹-Pyr-Cl (Intermediate) aryl_halide->oxidative_add pd_complex R¹-Pyr-Pd(II)L₂-Cl oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal boronic_acid R²-B(OH)₂ base Base (e.g., CO₃²⁻) boronic_acid->base boronate [R²-B(OH)₃]⁻ base->boronate boronate->transmetal pd_complex2 R¹-Pyr-Pd(II)L₂-R² transmetal->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-Pyr-R² (Final Product) reductive_elim->product

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Data Presentation: Representative Library Synthesis & Activity

The following tables summarize representative data from the synthesis of a library of 1,6-disubstituted-1H-pyrrolo[3,2-c]pyridine analogs, demonstrating the types of quantitative results obtained from this workflow.[3]

Table 1: Synthesis and Yield of Representative 1,6-Disubstituted Analogs

Compound ID R² Substituent Yield (%)
10b 2-methylphenyl 65%
10c 3-methylphenyl 94%
10f 2-methoxyphenyl 76%
10k 4-ethoxyphenyl 57%
10p 2-naphthyl 52%
10r 3-pyridyl 55%

Yields are based on the Suzuki coupling step from a common N-aryl intermediate.[3][7]

Table 2: In Vitro Antiproliferative Activity (IC₅₀, µM) of Analogs

Compound ID HeLa (Cervical Cancer) SGC-7901 (Gastric Cancer) MCF-7 (Breast Cancer)
10b 0.45 0.51 0.62
10c 0.33 0.39 0.47
10f 0.28 0.34 0.41
10k 0.19 0.25 0.33
10p 0.21 0.26 0.35
10r 0.36 0.42 0.53

Data demonstrates moderate to excellent antitumor activities for the synthesized library.[3]

Application in Drug Discovery: Targeting Tubulin Polymerization

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of tubulin polymerization.[3] By binding to the colchicine site on β-tubulin, these small molecules disrupt the dynamic equilibrium of microtubule assembly and disassembly.[8][9] This interference with microtubule dynamics is a clinically validated anticancer strategy.[10] It leads to the arrest of the cell cycle in the G2/M phase, mitotic spindle disruption, and ultimately, apoptosis.[3][11]

G tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization inhibitor Pyrrolo[3,2-c]pyridine Derivative block Inhibition inhibitor->block microtubules Microtubules (Dynamic Instability) polymerization->microtubules spindle Mitotic Spindle Disruption microtubules->spindle Normal Function block->polymerization block->spindle arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis (Cell Death) arrest->apoptosis

Figure 3: Mechanism of action for tubulin polymerization inhibitors.
Structure-Activity Relationship (SAR) Insights

Parallel synthesis enables the rapid exploration of SAR. For the 1,6-disubstituted-1H-pyrrolo[3,2-c]pyridine series, key findings include:

  • Electron-Donating Groups (EDGs) : The introduction of EDGs, such as methoxy (-OCH₃) or ethoxy (-OCH₂CH₃), on the C-6 aryl ring generally leads to an increase in antiproliferative activity.[3]

  • Electron-Withdrawing Groups (EWGs) : Conversely, EWGs like fluoro (-F) or chloro (-Cl) on the C-6 aryl ring tend to result in moderate or weaker activity.[3]

  • Positional Isomerism : The position of substituents on the C-6 aryl ring significantly impacts potency. For example, a methyl group at the meta or para position is often more favorable than at the ortho position.[3][7]

Conclusion

The This compound scaffold is an exceptionally valuable starting material for parallel synthesis in drug discovery. Its orthogonal halogen handles allow for a systematic and high-throughput diversification strategy using robust and well-established cross-coupling reactions. This approach facilitates the efficient generation of large, diverse compound libraries, accelerating the identification and optimization of novel therapeutic agents, particularly those targeting complex biological systems like microtubule dynamics.

References

Application Notes and Protocols for Kinase Assay of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry for the development of potent kinase inhibitors.[1][2] Derivatives of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine, in particular, represent a promising avenue for the discovery of novel anticancer agents.[3] This document provides detailed protocols for assessing the inhibitory activity of these derivatives against target kinases using a luminescence-based biochemical assay and a cell-based phosphorylation assay.

Biochemical Kinase Inhibition Assay

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.[4] The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[5] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted; second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the ADP concentration.[5]

Cell-Based Kinase Activity Assay

Cell-based assays are critical for evaluating the efficacy of kinase inhibitors in a more physiologically relevant context. These assays measure the inhibition of a specific kinase within its natural signaling pathway inside living cells.[6] A common method is the cellular phosphorylation ELISA, which quantifies the phosphorylation of a kinase's substrate in cell lysates.[7]

Data Presentation

The inhibitory activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes published inhibitory activities of various pyrrolo[3,2-c]pyridine derivatives against their target kinases, providing a reference for expected potencies.

Compound IDTarget KinaseAssay TypeIC50 (nM)
1e FMSBiochemical60
1r FMSBiochemical30
KIST101029 FMSBiochemical96
Compound 65 (CCT251455) MPS1Biochemical40
Compound 10t (Antiproliferative)Cell-Based (HeLa)120
Compound 10t (Antiproliferative)Cell-Based (SGC-7901)150
Compound 10t (Antiproliferative)Cell-Based (MCF-7)210

Note: Data for compounds 1e, 1r, and KIST101029 were obtained from in vitro kinase screening.[8] Data for compound 65 is from a biochemical assay against the isolated MPS1 enzyme.[2] Data for compound 10t represents antiproliferative activity in different cancer cell lines.[3][9]

Experimental Protocols

Protocol 1: Biochemical Kinase Assay using ADP-Glo™

This protocol describes the determination of IC50 values for this compound derivatives against a target kinase (e.g., FMS or MPS1).

Materials:

  • Target kinase (e.g., recombinant human FMS or MPS1)

  • Substrate (specific to the kinase)

  • ATP

  • This compound derivatives

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white plates

  • Multichannel pipettor

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivatives in DMSO. A common starting concentration is 10 mM, followed by 3-fold serial dilutions.

  • Kinase Reaction Setup: a. To each well of a 384-well plate, add 2.5 µL of the compound solution or DMSO (for control wells). b. Add 5 µL of a solution containing the target kinase and substrate in kinase assay buffer. c. Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.[5]

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Subtract the background luminescence (no kinase control) from all experimental wells. b. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. c. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cellular Phosphorylation ELISA

This protocol outlines a method to assess the ability of this compound derivatives to inhibit a specific kinase signaling pathway in a cellular context.

Materials:

  • Cell line expressing the target kinase and its substrate

  • 96-well cell culture plates

  • Cell lysis buffer

  • ELISA plate pre-coated with a capture antibody specific for the substrate protein

  • Detection antibody specific for the phosphorylated form of the substrate

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Incubate for 24 hours at 37°C and 5% CO₂.[7]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include appropriate positive and negative controls. Incubate for the desired period (e.g., 1-24 hours).[7]

  • Cell Lysis: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add 100 µL of lysis buffer to each well and incubate on ice for 10 minutes with gentle shaking.[7]

  • ELISA: a. Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate.[7] b. Incubate for 2 hours at room temperature or overnight at 4°C.[7] c. Wash the plate three times with wash buffer.[7] d. Add 100 µL of the diluted phospho-specific detection antibody to each well.[7] e. Incubate for 1 hour at room temperature.[7] f. Wash the plate three times with wash buffer.[7] g. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.[7] h. Incubate for 1 hour at room temperature.[7] i. Wash the plate five times with wash buffer.[7] j. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[7] k. Stop the reaction by adding 100 µL of stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance from all readings. b. Calculate the percentage of inhibition of substrate phosphorylation for each compound concentration. c. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis A Prepare serial dilutions of This compound derivatives C Dispense compounds and kinase/substrate into 384-well plate A->C B Prepare kinase/substrate and ATP solutions B->C D Initiate reaction with ATP C->D Add ATP E Incubate at 30°C for 60 min D->E F Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) E->F G Incubate at RT for 40 min F->G H Add Kinase Detection Reagent (Convert ADP to ATP, generate light) G->H I Incubate at RT for 30-60 min H->I J Measure luminescence I->J K Calculate % inhibition J->K L Determine IC50 values K->L

Caption: Workflow for the biochemical kinase assay.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FMS) GF->RTK Binds and Activates Substrate Downstream Substrate RTK->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response (Proliferation, Survival) P_Substrate->Response Activates Inhibitor 3-bromo-6-chloro-1H- pyrrolo[3,2-c]pyridine derivative Inhibitor->RTK Inhibits

Caption: A hypothetical signaling pathway targeted by kinase inhibitors.

References

Application Notes and Protocols for Cell-Based Assays of 1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have demonstrated significant potential in oncology and immunology. While specific biological data for compounds derived from "3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine" are not extensively documented in publicly available literature, the broader class of 1H-pyrrolo[3,2-c]pyridine derivatives has been shown to exhibit potent anticancer and anti-inflammatory activities.

Key mechanisms of action for this compound class include the inhibition of protein kinases and the disruption of microtubule dynamics. For instance, various analogs have been identified as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in the survival of macrophages and over-expressed in cancers of the breast, ovary, and prostate.[1][2] Other derivatives have been developed as microtubule-targeting agents that bind to the colchicine site on β-tubulin, leading to the inhibition of tubulin polymerization, G2/M cell cycle arrest, and apoptosis.[3]

These application notes provide a comprehensive guide to the cell-based assays relevant for characterizing the biological effects of novel compounds based on the 1H-pyrrolo[3,2-c]pyridine scaffold, focusing on their potential as anticancer agents.

General Experimental Workflow

The initial characterization of a novel compound typically follows a tiered screening approach, starting with broad cytotoxicity assays, followed by target-specific and mechanism-of-action studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Advanced Cellular Models Compound Test Compound (pyrrolo[3,2-c]pyridine derivative) Cytotoxicity Antiproliferative Assay (e.g., MTT Assay) on Cancer Cell Panel Compound->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 KinaseAssay Cellular Kinase Inhibition Assay (e.g., FMS, FGFR) IC50->KinaseAssay If kinase inhibitor hypothesis TubulinAssay Tubulin Polymerization Assay IC50->TubulinAssay If microtubule inhibitor hypothesis CellCycle Cell Cycle Analysis (Flow Cytometry) KinaseAssay->CellCycle TubulinAssay->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) CellCycle->Apoptosis Migration Cell Migration & Invasion Assays Apoptosis->Migration Angiogenesis Anti-Angiogenesis Assay (e.g., Tube Formation) Apoptosis->Angiogenesis

Caption: General workflow for characterizing novel anticancer compounds.

Data Presentation: Biological Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

The following tables summarize quantitative data for representative compounds from the 1H-pyrrolo[3,2-c]pyridine class, demonstrating their therapeutic potential.

Table 1: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives Against Various Human Cancer Cell Lines. [1][3]

Compound IDScaffold ModificationCell LineCancer TypeIC50 (µM)
10t [3]Indolyl at C6HeLaCervical Cancer0.12
SGC-7901Gastric Cancer0.15
MCF-7Breast Cancer0.21
10a [3]Phenyl at C6HeLaCervical Cancer0.45
SGC-7901Gastric Cancer0.51
MCF-7Breast Cancer0.63
10k [3]4-ethoxyphenyl at C6HeLaCervical Cancer0.25
SGC-7901Gastric Cancer0.33
MCF-7Breast Cancer0.39
1r [1]DiarylureaOVCAR-3Ovarian Cancer0.15
PC-3Prostate Cancer0.49
MDA-MB-231Breast Cancer0.33

Table 2: Target-Specific Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives. [1][3]

Compound IDAssay TypeTargetResult/IC50
1r [1]Biochemical Kinase AssayFMS Kinase30 nM
1e [1]Biochemical Kinase AssayFMS Kinase60 nM
10t [3]In vitro AssayTubulin PolymerizationPotent Inhibition at 3 µM

Experimental Protocols

Protocol 1: Antiproliferative MTT Assay

This protocol details a colorimetric assay to measure the cytotoxic or antiproliferative effects of test compounds by assessing the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[3]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells from exponential phase cultures. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular Kinase Inhibition Assay

This protocol describes a cell-based ELISA to quantify the inhibition of a specific receptor tyrosine kinase, such as FMS, by measuring the phosphorylation of the kinase or its downstream substrate.[4]

FMS Kinase Signaling Pathway

G compound Pyrrolo[3,2-c]pyridine Inhibitor dimerization Dimerization & Autophosphorylation compound->dimerization Inhibition fms_receptor FMS Receptor (CSF-1R) fms_receptor->dimerization pi3k PI3K dimerization->pi3k ras RAS dimerization->ras akt AKT pi3k->akt survival Cell Survival, Proliferation, Differentiation akt->survival raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->survival ligand CSF-1 Ligand ligand->fms_receptor Binding G cluster_0 Normal Polymerization cluster_1 Inhibited Polymerization Tubulin α/β-Tubulin Dimers Microtubule Growing Microtubule Tubulin->Microtubule Assembly (GTP-dependent) Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Tubulin_2 α/β-Tubulin Dimers Inhibitor->Tubulin_2 Binds to Colchicine Site BoundTubulin Inhibitor-Bound Tubulin Dimer NoAssembly Assembly Blocked BoundTubulin->NoAssembly No Incorporation

References

Application Notes and Protocols for the Development of a Kinase Inhibitor Library from 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure have shown particular promise as kinase inhibitors, a class of therapeutics that has revolutionized the treatment of various diseases, especially cancer. This document provides detailed application notes and protocols for the development of a focused inhibitor library starting from the readily available building block, 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine. The strategic placement of two distinct halogen atoms allows for a sequential and regioselective diversification of the core scaffold, enabling the generation of a library of novel compounds for screening against various kinase targets. A primary target of interest for this scaffold is the FMS kinase (Colony-stimulating factor-1 receptor, CSF-1R), a key regulator of macrophage and osteoclast function, which is implicated in inflammatory diseases and cancer.[1][2][3]

Library Synthesis Strategy: Sequential Cross-Coupling

The synthetic strategy hinges on the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the 3-position of the pyrrolo[3,2-c]pyridine core, followed by a second diversification step at the 6-position.[4] This two-step approach enables the creation of a diverse library of compounds with varied substituents at two key positions.

The proposed synthetic workflow is as follows:

G start This compound step1 Step 1: Suzuki-Miyaura Coupling (Selective at C3-Br) start->step1 intermediate 3-Aryl-6-chloro-1H-pyrrolo[3,2-c]pyridine Intermediate Library step1->intermediate step2 Step 2: Buchwald-Hartwig Amination (at C6-Cl) intermediate->step2 final_product Final Inhibitor Library: 3-Aryl-6-amino-1H-pyrrolo[3,2-c]pyridine Derivatives step2->final_product

Figure 1: Proposed synthetic workflow for the inhibitor library.

Experimental Protocol: Library Synthesis

Step 1: Selective Suzuki-Miyaura Coupling at the 3-Bromo Position

This protocol describes the selective coupling of a variety of aryl boronic acids at the 3-position of the starting material.

Materials:

  • This compound

  • Aryl boronic acids (diverse library)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Microwave reactor (optional, for reaction optimization)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), K2CO3 (2.0 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the reaction mixture.

  • Heat the reaction mixture at 80-100 °C for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For rapid optimization, microwave heating at 125 °C for 30 minutes can be employed.[5]

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 3-aryl-6-chloro-1H-pyrrolo[3,2-c]pyridine intermediate.

Step 2: Buchwald-Hartwig Amination at the 6-Chloro Position

This protocol outlines the coupling of a diverse set of amines to the 6-position of the intermediate library.

Materials:

  • 3-Aryl-6-chloro-1H-pyrrolo[3,2-c]pyridine intermediate library

  • Primary or secondary amines (diverse library)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos or a similar bulky electron-rich phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon gas

Procedure:

  • To a reaction vessel, add the 3-aryl-6-chloro-1H-pyrrolo[3,2-c]pyridine intermediate (1.0 eq), the desired amine (1.5 eq), NaOtBu (1.5 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous, degassed toluene to the reaction mixture.

  • Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel to obtain the desired 3-aryl-6-amino-1H-pyrrolo[3,2-c]pyridine derivative.

Biological Evaluation: Screening for FMS Kinase Inhibitors

The synthesized library will be screened for inhibitory activity against FMS kinase. The screening process will involve an initial biochemical assay to identify potent inhibitors, followed by cellular assays to confirm on-target activity and assess cellular potency.

FMS Kinase Signaling Pathway

FMS kinase is a receptor tyrosine kinase that, upon binding its ligand (CSF-1 or IL-34), dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, are crucial for the proliferation, survival, and differentiation of monocytes and macrophages.[6][7] Dysregulation of FMS signaling is associated with various inflammatory diseases and cancers.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS FMS Receptor RAS RAS FMS->RAS PI3K PI3K FMS->PI3K Phosphorylation CSF1 CSF-1 (Ligand) CSF1->FMS Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Figure 2: Simplified FMS kinase signaling pathway.

Experimental Protocols: Kinase Inhibition Assays

1. Biochemical FMS Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase inhibition.

Materials:

  • Purified recombinant FMS kinase enzyme

  • Poly(E,Y) 4:1 peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized inhibitor library compounds

  • Staurosporine (positive control inhibitor)

  • DMSO (negative control)

  • 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and controls in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution or control.

  • Add 2 µL of FMS kinase enzyme solution to each well.

  • Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be close to the Km value for FMS kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the ADP produced by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

2. Cellular FMS Phosphorylation Assay (Western Blot)

This assay determines the ability of the inhibitors to block FMS autophosphorylation in a cellular context.

Materials:

  • FMS-expressing cell line (e.g., M-NFS-60)

  • Synthesized inhibitor library compounds

  • Recombinant human CSF-1

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-FMS (Tyr723), anti-total-FMS

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Plate FMS-expressing cells and starve them in serum-free media overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with CSF-1 for 15-30 minutes.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the anti-phospho-FMS primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-FMS antibody to normalize for protein loading.

  • Quantify the band intensities to determine the inhibition of FMS phosphorylation.

3. Cell Proliferation Assay (MTS or CellTiter-Glo® Assay)

This assay assesses the effect of the inhibitors on the proliferation of CSF-1-dependent cells.

Materials:

  • CSF-1-dependent cell line (e.g., M-NFS-60)

  • Synthesized inhibitor library compounds

  • Recombinant human CSF-1

  • MTS or CellTiter-Glo® reagent

  • 96-well cell culture plates

  • Plate reader (absorbance or luminescence)

Procedure:

  • Seed the CSF-1-dependent cells in a 96-well plate in the presence of a suboptimal concentration of CSF-1.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation and determine the IC50 values.

Data Presentation

All quantitative data from the screening assays should be summarized in clearly structured tables for easy comparison of the inhibitory activities of the synthesized compounds.

Table 1: Biochemical FMS Kinase Inhibition Data

Compound IDStructureFMS IC50 (nM)
Control-1 StaurosporineValue
Lib-Cmpd-001 StructureValue
Lib-Cmpd-002 StructureValue
... ......

Table 2: Cellular FMS Phosphorylation Inhibition and Antiproliferative Activity

Compound IDp-FMS IC50 (nM)M-NFS-60 Proliferation IC50 (nM)
Control-1 ValueValue
Lib-Cmpd-001 ValueValue
Lib-Cmpd-002 ValueValue
... ......

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the development of a novel inhibitor library based on the this compound scaffold. The sequential cross-coupling strategy allows for the systematic exploration of the chemical space around this privileged core. The subsequent screening cascade, focused on the FMS kinase, provides a clear path for the identification and characterization of potent and cell-active inhibitors. This approach can be readily adapted to target other kinases of interest, making this a valuable platform for drug discovery and chemical biology research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and professionals in drug development. It provides detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols to improve the yield and purity of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for constructing the 1H-pyrrolo[3,2-c]pyridine core?

A1: A widely adopted and effective method is the multi-step synthesis starting from a substituted pyridine derivative. A common route involves the N-oxidation of a 2-halo-5-methylpyridine, followed by nitration, reaction with a dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, and subsequent reductive cyclization to form the pyrrole ring.

Q2: I am experiencing low yields during the cyclization step to form the pyrrole ring. What are the likely causes and solutions?

A2: Low yields in the final reductive cyclization step are often attributed to incomplete reduction of the nitro group or competing side reactions. Key factors to control are the choice of reducing agent, reaction temperature, and pH. Iron powder in acetic acid is a common and effective reducing system for this transformation. Ensure the iron powder is activated and used in sufficient excess. Maintaining an acidic environment with acetic acid is crucial for the reaction to proceed efficiently. Careful monitoring of the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time.

Q3: What are the best practices for the bromination of the 6-chloro-1H-pyrrolo[3,2-c]pyridine core at the 3-position?

A3: Electrophilic bromination of the electron-rich pyrrole ring in the 1H-pyrrolo[3,2-c]pyridine system typically occurs with high regioselectivity at the 3-position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a mild and selective brominating agent. The reaction is usually performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at or below room temperature to minimize side reactions. It is crucial to protect the reaction from light to prevent radical side reactions. The stoichiometry of NBS should be carefully controlled (typically 1.0 to 1.1 equivalents) to avoid over-bromination.

Q4: What are the common side products observed during the synthesis, and how can they be minimized?

A4: During the construction of the pyrrolopyridine core, incomplete cyclization can lead to the persistence of the enamine intermediate. In the final bromination step, potential side products include the dibrominated product (at positions 2 and 3) if an excess of NBS is used or if the reaction temperature is too high. Isomeric impurities can also arise if the initial nitration step is not regioselective. To minimize these, precise control of reaction conditions (temperature, stoichiometry, and reaction time) is essential. Purification by column chromatography is typically required to separate the desired product from these impurities.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in the synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine Incomplete N-oxidation of the starting 2-chloro-5-methylpyridine.Ensure a sufficient excess of the oxidizing agent (e.g., m-CPBA) is used. Monitor the reaction by TLC until the starting material is fully consumed.
Poor regioselectivity during the nitration of the pyridine N-oxide.Use a well-controlled nitrating mixture (e.g., fuming nitric acid in sulfuric acid) and maintain a low reaction temperature (typically 0 °C) to favor the desired isomer.
Incomplete formation of the enamine intermediate.Use a sufficient excess of DMF-DMA and ensure the reaction goes to completion by monitoring with TLC or LC-MS. The reaction is typically heated.
Inefficient reductive cyclization.Use activated iron powder in a sufficient excess. Ensure the acetic acid provides a consistently acidic medium. The reaction often requires heating (e.g., 100 °C) for several hours.[1]
Low yield or multiple products in the 3-bromination step Over-bromination leading to di- or tri-brominated products.Use a controlled amount of N-bromosuccinimide (1.0-1.1 equivalents). Add the NBS portion-wise at a low temperature (e.g., 0 °C) and monitor the reaction closely by TLC or LC-MS.
Radical side reactions.Protect the reaction from light by wrapping the reaction flask in aluminum foil. Use a polar aprotic solvent like DMF or THF.
Incomplete reaction.Allow the reaction to stir for a sufficient time at the optimized temperature. If the reaction is sluggish, a slight increase in temperature may be necessary, but with careful monitoring for side product formation.
Difficulty in purification Presence of closely eluting impurities.Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if separation on silica gel is poor.
Product instability on silica gel.If the product is acid-sensitive, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.

Experimental Protocols

Protocol 1: Synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine

This protocol is adapted from the synthesis of the analogous 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1]

Step 1: Synthesis of 2-chloro-5-methylpyridine 1-oxide

  • Dissolve 2-chloro-5-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-chloro-5-methyl-4-nitropyridine 1-oxide

  • Add 2-chloro-5-methylpyridine 1-oxide (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Slowly add fuming nitric acid (approx. 1.1 eq) while keeping the temperature below 10 °C.

  • Stir the mixture at a controlled temperature (e.g., 60-70 °C) for several hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate or ammonium hydroxide).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate to obtain the crude product, which can be purified by chromatography.

Step 3: Synthesis of (E)-2-chloro-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide

  • Dissolve 2-chloro-5-methyl-4-nitropyridine 1-oxide (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (approx. 2.0-3.0 eq).

  • Heat the reaction mixture (e.g., at 100-120 °C) for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Step 4: Synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine

  • Suspend (E)-2-chloro-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide (1.0 eq) and iron powder (approx. 4.0 eq) in glacial acetic acid.

  • Heat the mixture at reflux (around 100-110 °C) for several hours.[1]

  • Monitor the reaction by TLC until completion.

  • Cool the mixture, filter through a pad of celite to remove the iron salts, and wash the pad with acetic acid.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium carbonate and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Dissolve 6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into ice water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary

The following tables provide estimated yields for the key reaction steps based on analogous syntheses reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

Table 1: Estimated Yields for the Synthesis of 6-chloro-1H-pyrrolo[3,2-c]pyridine

StepReactionStarting MaterialProductEstimated Yield (%)
1N-Oxidation2-chloro-5-methylpyridine2-chloro-5-methylpyridine 1-oxide80-95
2Nitration2-chloro-5-methylpyridine 1-oxide2-chloro-5-methyl-4-nitropyridine 1-oxide60-75
3Enamine Formation2-chloro-5-methyl-4-nitropyridine 1-oxide(E)-2-chloro-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide70-85
4Reductive Cyclization(E)-2-chloro-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide6-chloro-1H-pyrrolo[3,2-c]pyridine50-70

Table 2: Estimated Yield for the 3-Bromination Step

StepReactionStarting MaterialProductEstimated Yield (%)
5Electrophilic Bromination6-chloro-1H-pyrrolo[3,2-c]pyridineThis compound75-90

Visualizations

Logical Workflow for Troubleshooting Low Yield in Reductive Cyclization

G cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization cluster_workup Post-Reaction Troubleshooting start Low Yield in Reductive Cyclization check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions troubleshoot_workup Optimize Work-up and Purification start->troubleshoot_workup iron Is Iron Powder Activated and in Sufficient Excess? check_reagents->iron acetic_acid Is Acetic Acid Concentration Correct? check_reagents->acetic_acid temperature Is the Reaction Temperature Optimal (e.g., 100-110 °C)? check_conditions->temperature time Is the Reaction Time Sufficient? (Monitor by TLC/LC-MS) check_conditions->time filtration Efficient Removal of Iron Salts? troubleshoot_workup->filtration extraction Correct pH for Extraction? Is the Extraction Solvent Appropriate? troubleshoot_workup->extraction success Improved Yield iron->success acetic_acid->success temperature->success time->success filtration->success extraction->success

Caption: Troubleshooting workflow for low yields in the reductive cyclization step.

Experimental Workflow for the Synthesis of this compound

G A 2-chloro-5-methylpyridine B 2-chloro-5-methylpyridine 1-oxide A->B m-CPBA C 2-chloro-5-methyl-4-nitropyridine 1-oxide B->C Fuming HNO3 / H2SO4 D (E)-2-chloro-5-(2-(dimethylamino)vinyl)- 4-nitropyridine 1-oxide C->D DMF-DMA E 6-chloro-1H-pyrrolo[3,2-c]pyridine D->E Fe / Acetic Acid F This compound E->F NBS / DMF

Caption: Synthetic pathway for this compound.

References

Technical Support Center: Synthesis of Substituted Pyrrolo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of substituted pyrrolo[3,2-c]pyridines.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield or No Product Formation

Q1: My reaction is resulting in a low yield or failing to produce the desired substituted pyrrolo[3,2-c]pyridine. What are the common causes and how can I improve the outcome?

A1: Low yields in the synthesis of pyrrolo[3,2-c]pyridines, which are a class of azaindoles, can stem from several factors, primarily related to the electronic nature of the pyridine ring and the stability of intermediates.

  • Electron-Deficient Pyridine Ring: The electron-withdrawing nature of the pyridine nitrogen deactivates the ring, making it less reactive in classical indole syntheses like the Fischer indole synthesis. This can hinder the key cyclization step.

    • Solution: Introduce an electron-donating group (e.g., methoxy, methyl) onto the pyridine ring of your starting material. This can increase the nucleophilicity of the ring and facilitate cyclization. It has been shown that 4- and 6-azaindoles bearing an electron-donating group on the starting pyridylhydrazines can be formed efficiently via the Fischer indole synthesis.[1][2][3]

  • Decomposition of Intermediates: In domino or one-pot reactions, complex intermediates may be unstable under the reaction conditions, leading to decomposition and the formation of multiple byproducts. For instance, in some domino C–N coupling/hydroamination reactions, decomposition of intermediates can lead to lower yields.

    • Solution: Optimize reaction conditions such as temperature, reaction time, and catalyst/ligand system. Lowering the temperature may help to stabilize sensitive intermediates. Stepwise synthesis, where intermediates are isolated and purified before proceeding to the next step, can also prevent decomposition.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is crucial, especially in palladium-catalyzed cross-coupling reactions.

    • Solution: Screen different ligands and bases. For example, in a domino C–N coupling/hydroamination reaction to form pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, switching from XPhos to DPEphos as the ligand significantly improved the yield from 15% to 43%.[4]

  • Harsh Reaction Conditions: The use of strong acids or high temperatures in reactions like the Fischer indole synthesis can lead to degradation of starting materials or products.

    • Solution: Consider milder reaction conditions. For example, microwave irradiation has been shown to be effective in promoting the Fischer indole synthesis for azaindoles, sometimes leading to higher yields in shorter reaction times.

Issue 2: Formation of Undesired Side Products

Q2: I am observing significant formation of side products in my reaction mixture, complicating purification and reducing the yield of my target pyrrolo[3,2-c]pyridine. What are these side products and how can I minimize their formation?

A2: The formation of side products is a common challenge. The nature of these byproducts depends on the synthetic route employed.

  • Dimerization of Starting Materials: In syntheses involving the metalation of picoline derivatives, such as in Chichibabin-like reactions, dimerization of the starting material can be a significant side reaction. This occurs through a base-mediated 1,4-addition of the lithiated picoline to another molecule of the picoline starting material.[5][6]

    • Solution:

      • Control of Stoichiometry and Temperature: Using an excess of the base (e.g., 2.1 equivalents of LDA) and maintaining a low temperature (e.g., -40 °C) can favor the desired reaction pathway over dimerization.[6]

      • Order of Addition: In some cases, the order of addition of reagents can influence the outcome. Slowly adding the picoline to the base can help to maintain a low concentration of the free picoline, thus reducing the rate of dimerization.

  • Formation of Regioisomers: In reactions such as the Fischer indole synthesis or palladium-catalyzed annulations (e.g., Larock indole synthesis), the cyclization can occur at different positions, leading to a mixture of regioisomers. The regioselectivity is influenced by both steric and electronic factors of the substituents on the starting materials.[7][8]

    • Solution:

      • Directing Groups: The presence of certain functional groups on the starting materials can direct the cyclization to a specific position. For the Fischer indole synthesis, electron-donating groups on the aryl hydrazine generally favor cyclization at the more electron-rich position.[9]

      • Ligand Control in Palladium Catalysis: In palladium-catalyzed reactions, the choice of ligand can significantly influence the regioselectivity. Screening different phosphine or N-heterocyclic carbene (NHC) ligands can help to optimize the formation of the desired regioisomer.[10]

  • N-Oxide Formation: The nitrogen atom of the pyridine ring is susceptible to oxidation, especially when using oxidizing agents or under aerobic conditions. This leads to the formation of the corresponding pyridine N-oxide as a byproduct.[11][12][13]

    • Solution:

      • Use of Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from atmospheric oxygen.

      • Careful Choice of Oxidizing Agents: If an oxidation step is necessary elsewhere in the molecule, choose a reagent that is selective and less likely to oxidize the pyridine nitrogen under the reaction conditions.

      • Deoxygenation: If N-oxide formation is unavoidable, the N-oxide can often be deoxygenated in a subsequent step using reagents like phosphorus trichloride (PCl3) or triphenylphosphine (PPh3).

Frequently Asked Questions (FAQs)

Q3: Can I use classical indole syntheses like the Pictet-Spengler reaction to synthesize tetrahydro-pyrrolo[3,2-c]pyridines?

A3: Yes, the Pictet-Spengler reaction is a viable method for the synthesis of tetrahydro-β-carboline analogues, which include tetrahydro-pyrrolo[3,2-c]pyridines. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, typically under acidic conditions.[3][14] However, low yields can be a problem. To improve yields, consider using milder catalysts and optimizing the reaction temperature.[4][14][15]

Q4: What is the role of phosphorus oxychloride (POCl3) in the synthesis of substituted pyrrolo[3,2-c]pyridines, and what are the potential side reactions?

A4: Phosphorus oxychloride (POCl3) is often used as a dehydrating agent and for the conversion of pyridine N-oxides to chloropyridines, which are versatile intermediates for further functionalization.[16] For example, treatment of a pyridine N-oxide with POCl3 can yield 2- and 4-chloropyridines.[13] However, POCl3 is a highly reactive and corrosive reagent, and its use can lead to side reactions if not carefully controlled. Potential side reactions include charring of organic material, over-chlorination, and rearrangements. It is crucial to control the reaction temperature and stoichiometry when using POCl3.

Q5: Are there any quantitative data available on the yields of side products in these syntheses?

A5: While many publications report the overall yield of the desired product, detailed quantitative analysis of side products is less common. However, some studies provide valuable insights. For example, in a study on the Chichibabin-like synthesis of a 7-azaindole, the yield of the desired product was 80-82%, with the remaining mass balance consisting of various picoline dimerization byproducts.[6] Another example is a domino reaction for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, where the initial yield was only 15% due to low conversion and the formation of byproducts from decomposition.[4]

Data Presentation

Table 1: Impact of Ligand on Yield in a Domino C-N Coupling/Hydroamination Reaction

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield of Product 4a (%)Reference
Pd(OAc)₂XPhosK₃PO₄DMA1001515[4]
Pd(OAc)₂DPEphosK₃PO₄DMA1001543[4]

Table 2: Yields of Substituted 1H-pyrrolo[3,2-c]pyridines via Suzuki Cross-Coupling

CompoundYield (%)Reference
10a63[17]
10b65[17]
10c94[17]
10d67[17]
10j55[17]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Cross-Coupling for the Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

This protocol is adapted from a published procedure for the synthesis of potent anticancer agents.[6]

  • To a microwave vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the corresponding substituted phenylboronic acid (1.5 eq), potassium carbonate (K₂CO₃, 5.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.06 eq).

  • Add a mixture of 1,4-dioxane and water (3:1, v/v).

  • Degas the mixture with a stream of nitrogen for 10 minutes.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 125 °C for 26 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.

Visualizations

Side_Reaction_Pathways cluster_dimerization Dimerization Side Reaction (Chichibabin-like Synthesis) cluster_regioisomers Formation of Regioisomers (e.g., Fischer Indole Synthesis) Picoline_Precursor Picoline Precursor Lithiated_Picoline Lithiated Picoline Picoline_Precursor->Lithiated_Picoline Base (e.g., LDA) Dimer_Adduct Dimer Adduct (Side Product) Lithiated_Picoline->Dimer_Adduct Picoline Precursor Desired_Intermediate Desired Intermediate Lithiated_Picoline->Desired_Intermediate Electrophile Final_Product Pyrrolo[3,2-c]pyridine Desired_Intermediate->Final_Product Aryl_Hydrazone Unsymmetrical Aryl Hydrazone Cyclization Cyclization (Acid Catalyst) Aryl_Hydrazone->Cyclization Desired_Regioisomer Desired Pyrrolo[3,2-c]pyridine Regioisomer Cyclization->Desired_Regioisomer Favored Pathway Undesired_Regioisomer Undesired Regioisomer (Side Product) Cyclization->Undesired_Regioisomer Alternative Pathway

Caption: Common side reaction pathways in the synthesis of pyrrolo[3,2-c]pyridines.

Troubleshooting_Workflow Start Low Yield of Pyrrolo[3,2-c]pyridine Cause1 Identify Potential Cause: Electron-Deficient Ring? Start->Cause1 Solution1 Solution: Introduce Electron-Donating Group on Pyridine Ring Cause1->Solution1 Yes Cause2 Identify Potential Cause: Side Product Formation? Cause1->Cause2 No End Improved Yield Solution1->End SideProductType Characterize Side Product: Dimer, Regioisomer, N-Oxide? Cause2->SideProductType Yes Cause3 Identify Potential Cause: Suboptimal Reaction Conditions? Cause2->Cause3 No Solution2a Solution for Dimer: Adjust Stoichiometry, Temperature, and Order of Addition SideProductType->Solution2a Dimer Solution2b Solution for Regioisomer: Use Directing Groups or Screen Ligands SideProductType->Solution2b Regioisomer Solution2c Solution for N-Oxide: Use Inert Atmosphere or Perform Deoxygenation SideProductType->Solution2c N-Oxide Solution2a->End Solution2b->End Solution2c->End Solution3 Solution: Screen Catalysts, Ligands, Bases, Solvents, and Temperature Cause3->Solution3 Yes Cause3->End No Solution3->End

Caption: Troubleshooting workflow for low yields in pyrrolo[3,2-c]pyridine synthesis.

References

Technical Support Center: Suzuki Coupling with Halogenated Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving halogenated pyrrolopyridines (azaindoles). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during these critical synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues when performing Suzuki coupling with halogenated pyrrolopyridines?

A1: The most frequently encountered issues include low to no product yield, significant dehalogenation of the starting material, and decomposition of the boronic acid reagent. Pyrrolopyridines, as electron-deficient N-heterocycles, can present unique challenges compared to simple aryl halides. The nitrogen atom in the ring system can coordinate to the palladium catalyst, potentially inhibiting its activity.[1][2] Furthermore, the acidic N-H proton of the pyrrole moiety can be deprotonated by the base, increasing the electron density of the ring and making the C-X bond more susceptible to side reactions like reductive dehalogenation.[3]

Q2: How does the position of the halogen on the pyrrolopyridine ring affect reactivity?

A2: The reactivity of the halogenated pyrrolopyridine is significantly influenced by the position of the halogen. Halogens on the pyridine ring are generally more reactive than those on the pyrrole ring due to the electron-deficient nature of the pyridine. Within the pyridine ring, the reactivity can vary depending on the position relative to the nitrogen atom. For di-halogenated pyrrolopyridines, selective coupling can often be achieved by carefully controlling the reaction conditions. For instance, in a 2-iodo-4-chloropyrrolopyridine, the Suzuki-Miyaura coupling can occur chemoselectively at the more reactive C-2 position.[4][5]

Q3: Is it necessary to protect the N-H group of the pyrrolopyridine?

A3: N-protection is often crucial for a successful Suzuki coupling with pyrrolopyridines. The acidic N-H can lead to dehalogenation, a common side reaction.[1] Protecting groups like Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) can prevent deprotonation by the base, leading to cleaner reactions and higher yields.[3] However, some catalyst systems are robust enough to be used with unprotected N-H heterocycles, but this often requires careful optimization of the reaction conditions.[6]

Q4: What are the key parameters to optimize for a successful Suzuki coupling of a halogenated pyrrolopyridine?

A4: The key parameters to optimize are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. A systematic screening of these variables is often the most effective approach to identify the optimal conditions for a specific substrate.[3]

Troubleshooting Guide

Problem 1: Low to No Product Yield

Possible Causes & Solutions

  • Inactive Catalyst System: The choice of catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for electron-deficient heterocycles.

    • Recommendation: Switch to a more active catalyst system. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often highly effective for coupling heteroaryl halides.[7][8] Pre-catalysts like XPhos Pd G2 can also offer improved activity and stability.[6]

  • Ineffective Base: The base plays a crucial role in the transmetalation step. Its strength, solubility, and nature are important factors.

    • Recommendation: Screen different bases. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[9] If solubility is an issue, consider a mixed solvent system (e.g., dioxane/water) or a soluble organic base.

  • Inappropriate Solvent: The solvent needs to solubilize the reactants and facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water (e.g., dioxane/H₂O, THF/H₂O, toluene/H₂O) is often optimal.[10] Anhydrous conditions can be beneficial in cases of boronic acid instability.

  • Insufficient Temperature: The reaction may require higher temperatures to proceed.

    • Recommendation: Gradually increase the reaction temperature. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[9]

Problem 2: Significant Dehalogenation of the Pyrrolopyridine Starting Material

Possible Causes & Solutions

  • N-H Deprotonation: The deprotonation of the pyrrole N-H increases the electron density of the ring, making the C-X bond more prone to reductive cleavage.

    • Recommendation: Protect the nitrogen with a suitable group like Boc or SEM.[3]

  • Hydride Source: The dehalogenation is often caused by a palladium-hydride species, which can be formed from the reaction of the palladium complex with the base, solvent (especially alcohols), or water.[1]

    • Recommendation: Use aprotic solvents like dioxane, THF, or toluene. Avoid strong alkoxide bases. If using aqueous conditions, carefully control the amount of water.

  • Inappropriate Ligand: The ligand may not be effectively promoting the desired cross-coupling pathway over dehalogenation.

    • Recommendation: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can favor the reductive elimination of the desired product.[1]

Problem 3: Boronic Acid Decomposition (Protodeboronation)

Possible Causes & Solutions

  • Presence of Protic Sources: The C-B bond of the boronic acid can be cleaved by proton sources, most commonly water.

    • Recommendation: Use high-purity, fresh boronic acid. Consider using more stable boronic esters (e.g., pinacol esters). Minimizing the water content in the reaction or running the reaction under anhydrous conditions can also suppress this side reaction.[3]

  • Homocoupling: Two molecules of the boronic acid can couple to form a biaryl byproduct. This is often promoted by the presence of oxygen.

    • Recommendation: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst.[3]

Data Presentation: Reaction Condition Screening

The following tables provide examples of reaction conditions for Suzuki coupling with related N-heterocyclic substrates, which can serve as a starting point for optimization with halogenated pyrrolopyridines.

Table 1: Catalyst Screening for the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid. [11]

EntryPd CatalystReaction Time (h)Yield (%)
1Pd(PPh₃)₄422
2Pd(PPh₃)₂Cl₂475
3Pd(PCy₃)₂455
4Pd(dppf)Cl₂293

Reaction conditions: 5-bromo-1-ethyl-1H-indazole (1 equiv.), N-Boc-2-pyrroleboronic acid (1.2 equiv.), K₂CO₃ (2 equiv.), DME, 80 °C.

Table 2: Base Screening for a Model Suzuki Coupling Reaction. [12]

EntryBaseNMR Conversion (%)
1Et₃NNo reaction
2NaOH80
3K₃PO₄65
4K(OAc)45
5K₂CO₃81
6Na₂CO₃82
7Cs₂CO₃71

Reaction conditions: Aryl halide (1 equiv.), Phenylboronic acid (1.2 equiv.), Catalyst (x mol%), Solvent, Temperature, 24 h.

Experimental Protocols

General Protocol for Suzuki Coupling of a Halogenated Pyrrolopyridine

This protocol is a general starting point and should be optimized for each specific substrate combination.

Materials:

  • Halogenated pyrrolopyridine (1.0 equiv.)

  • Arylboronic acid or boronate ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-2.5 equiv.), finely ground

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask), add the halogenated pyrrolopyridine, arylboronic acid, and base.

  • Add the palladium catalyst to the vessel.

  • Seal the vessel and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Add the degassed solvent via syringe under the inert atmosphere to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 Active Catalyst oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)L2-X oa->pd2 tm Transmetalation pd2->tm pd2_ar Ar-Pd(II)L2-Ar' tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Regeneration product Ar-Ar' Product re->product arx Ar-X (Pyrrolopyridine) arx->oa ar_boronic Ar'-B(OR)2 (Boronic Acid) ar_boronic->tm base Base base->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Start: Low Yield or Side Products check_reagents 1. Verify Reagent Quality (Halide, Boronic Acid, Base, Solvent) start->check_reagents check_conditions 2. Assess Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions analyze_problem 3. Identify Primary Issue check_conditions->analyze_problem no_reaction Low/No Conversion analyze_problem->no_reaction No Product dehalogenation Dehalogenation analyze_problem->dehalogenation Byproduct Ar-H protodeboronation Protodeboronation analyze_problem->protodeboronation Byproduct Ar'-H solution_catalyst Optimize Catalyst/Ligand (e.g., Buchwald Ligands, NHCs) no_reaction->solution_catalyst solution_base_solvent Screen Bases and Solvents (e.g., K3PO4, Cs2CO3, Dioxane/H2O) no_reaction->solution_base_solvent dehalogenation->solution_catalyst solution_protection Implement N-Protection (e.g., Boc, SEM) dehalogenation->solution_protection solution_anhydrous Use Anhydrous Conditions or Boronic Esters protodeboronation->solution_anhydrous end Successful Coupling solution_catalyst->end solution_base_solvent->end solution_protection->end solution_anhydrous->end

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

Technical Support Center: Optimizing Palladium Catalysis for 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: Why are palladium-catalyzed reactions with this compound challenging?

A1: The primary challenge arises from the presence of the pyridine nitrogen atom within the 1H-pyrrolo[3,2-c]pyridine (7-azaindole) core. This nitrogen is Lewis basic and can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This phenomenon can slow down or completely halt the catalytic cycle. Additionally, the presence of two halogen atoms (bromine and chlorine) of differing reactivity can lead to selectivity issues.

Q2: Which palladium catalyst and ligand should I choose for my reaction?

A2: The optimal choice of catalyst and ligand is highly dependent on the specific reaction (Suzuki, Buchwald-Hartwig, or Sonogashira) and the coupling partners. For Suzuki couplings, catalyst systems like Pd(PPh₃)₄ can be effective. For more challenging couplings, particularly Buchwald-Hartwig aminations, bulky and electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos, often in combination with a palladium precursor like Pd₂(dba)₃ or a pre-catalyst, are recommended to promote efficient catalysis.

Q3: What is the general order of reactivity for the C-Br and C-Cl bonds in this substrate?

A3: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order C-I > C-Br > C-Cl. Therefore, reactions are expected to occur selectively at the more reactive C-Br bond at the 3-position over the C-Cl bond at the 6-position, especially under carefully controlled conditions.

Q4: How can I minimize homocoupling of my boronic acid in a Suzuki reaction?

A4: Homocoupling is often promoted by the presence of oxygen. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Using a well-defined Pd(0) source can also sometimes reduce homocoupling that may occur during the in situ reduction of a Pd(II) precatalyst.

Q5: My Buchwald-Hartwig amination is not working. What are the most common reasons for failure?

A5: Common reasons for failure in Buchwald-Hartwig aminations with this substrate include:

  • Catalyst Inhibition: The pyridine nitrogen is likely inhibiting the palladium catalyst. Using bulky, electron-rich ligands can help mitigate this.

  • Inappropriate Base: The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required, but their compatibility with other functional groups on your coupling partner must be considered.

  • Poor Substrate Quality: Impurities in either the amine or the halo-pyrrolopyridine can poison the catalyst.

  • Oxygen/Moisture: The active Pd(0) catalyst is sensitive to oxygen and moisture. Ensure anhydrous and anaerobic conditions.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Low or No Yield
Common CauseRecommended Solution
Catalyst Inhibition Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) to shield the palladium center from the pyridine nitrogen.
Ineffective Base Screen different bases. K₂CO₃, Cs₂CO₃, or K₃PO₄ are common choices. The solubility of the base is also important.
Low Reaction Temperature Gradually increase the reaction temperature in 10-20 °C increments. For challenging substrates, temperatures of 80-120 °C may be necessary.
Protodeboronation Use fresh, high-purity boronic acid. Consider using a boronate ester (e.g., pinacol ester) for increased stability. Minimize reaction time and water content if possible.
Poor Solubility Screen different solvents or solvent mixtures (e.g., 1,4-dioxane/water, toluene/water, DMF).
Buchwald-Hartwig Amination: Common Issues
Common CauseRecommended Solution
Low Catalyst Activity Use a combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich ligand (e.g., XPhos, RuPhos). Pre-formed palladium pre-catalysts can also be highly effective.
Incorrect Base The choice of base is crucial and substrate-dependent. Strong bases like NaOt-Bu or LHMDS are often effective, but weaker bases like Cs₂CO₃ or K₃PO₄ should be screened for substrates with base-sensitive functional groups.
Catalyst Poisoning In addition to bulky ligands, slow addition of the amine to the reaction mixture can sometimes help to minimize catalyst inhibition.
Dehalogenation This side reaction can be favored at higher temperatures. Try lowering the reaction temperature or screening different ligand/base combinations.
Sonogashira Coupling: Troubleshooting
Common CauseRecommended Solution
Low or No Reaction Ensure the quality of the copper(I) co-catalyst (CuI), as it is crucial for the catalytic cycle. For challenging substrates, consider a copper-free protocol with specialized ligands.
Alkyne Homocoupling (Glaser Coupling) This is often promoted by the presence of oxygen. Rigorously degas all solvents and maintain an inert atmosphere.
Sluggish Reaction Increase the reaction temperature. The choice of amine base (e.g., triethylamine, diisopropylamine) can also significantly impact the reaction rate.
Catalyst Decomposition The formation of palladium black can indicate catalyst decomposition. This may be due to high temperatures or the absence of a stabilizing ligand.

Quantitative Data Presentation

Table 1: Selected Examples of Suzuki-Miyaura Coupling with a 6-bromo-1H-pyrrolo[3,2-c]pyridine Analog

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (6 mol%)K₂CO₃1,4-Dioxane/H₂O1250.4363
23-Tolylboronic acidPd(PPh₃)₄ (6 mol%)K₂CO₃1,4-Dioxane/H₂O1250.4394
33-Pyridinylboronic acidPd(PPh₃)₄ (6 mol%)K₂CO₃1,4-Dioxane/H₂O1250.4355

Data is for the coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on the successful coupling of a 6-bromo-1H-pyrrolo[3,2-c]pyridine analog and should serve as a good starting point for optimization.

  • To a microwave vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), the respective arylboronic acid (1.5 equiv), K₂CO₃ (5.0 equiv), and Pd(PPh₃)₄ (0.06 equiv).

  • Add 1,4-dioxane and water (3:1 mixture, to achieve a substrate concentration of ~0.02 M).

  • Seal the vial and degas the mixture with nitrogen for 10-15 minutes.

  • Heat the reaction mixture in a microwave reactor to 125 °C for 26 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Starting Conditions for Buchwald-Hartwig Amination

This protocol is a general starting point for the amination of related halo-azaindoles and will likely require optimization.

  • In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 1.5 equiv) to a dry Schlenk tube.

  • Add anhydrous, degassed toluene to the tube and stir for 10 minutes to generate the active catalyst.

  • Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: General Starting Conditions for Sonogashira Coupling

This is a general protocol for Sonogashira coupling of aryl halides and will likely require optimization.

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).

  • Add an anhydrous, degassed solvent such as DMF or THF, followed by an amine base (e.g., triethylamine, 2-3 equiv).

  • Add the terminal alkyne (1.2-1.5 equiv) to the mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, filter the mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Start Low or No Product Yield CheckCatalyst Is the Catalyst System Active? Start->CheckCatalyst CheckConditions Are Reaction Conditions Optimal? CheckCatalyst->CheckConditions Yes OptimizeCatalyst Screen Ligands (e.g., XPhos, SPhos) Increase Catalyst Loading CheckCatalyst->OptimizeCatalyst No CheckReagents Are Reagents High Quality? CheckConditions->CheckReagents Yes OptimizeConditions Increase Temperature Screen Bases (K2CO3, Cs2CO3, NaOt-Bu) Screen Solvents (Dioxane, Toluene) CheckConditions->OptimizeConditions No PurifyReagents Purify Starting Materials Use Fresh Anhydrous Solvents Ensure Inert Atmosphere CheckReagents->PurifyReagents No Success Successful Reaction CheckReagents->Success Yes OptimizeCatalyst->Start Re-evaluate OptimizeConditions->Start Re-evaluate PurifyReagents->Start Re-evaluate

Caption: A general troubleshooting workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-X(L_n) pd0->pd_complex R-X oxidative_addition Oxidative Addition r_pd_r R-Pd(II)-R'(L_n) pd_complex->r_pd_r R'-B(OR)2 Base transmetalation Transmetalation r_pd_r->pd0 product R-R' r_pd_r->product reductive_elimination Reductive Elimination reagents R-X + R'-B(OR)2

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

solubility issues of "3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine" in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during their experiments with this compound. As specific experimental solubility data for this compound is not extensively available in public literature, this guide provides detailed experimental protocols for solubility determination, troubleshooting advice for common issues, and a framework for data presentation.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound?

A1: While extensive experimental data is limited, the known physicochemical properties are:

  • Molecular Formula: C₇H₄BrClN₂

  • Molecular Weight: 231.48 g/mol

  • CAS Number: 1000341-61-6

Based on its structure as a nitrogen-containing heterocycle, it is predicted to be a crystalline solid with potentially limited solubility in non-polar organic solvents and higher solubility in polar aprotic solvents.

Q2: Which organic solvents are recommended for initial solubility screening?

A2: For initial screening, it is advisable to test a range of solvents with varying polarities. Recommended starting solvents include:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

  • Polar Protic Solvents: Ethanol, Methanol

  • Chlorinated Solvents: Dichloromethane (DCM)

  • Ethers: Tetrahydrofuran (THF)

  • Aromatic Hydrocarbons: Toluene

  • Esters: Ethyl acetate

Q3: My compound is precipitating out of solution when I dilute my DMSO stock with an aqueous buffer. What is happening and how can I prevent this?

A3: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a concentrated organic solvent (like 100% DMSO) is introduced into a solvent system where it is less soluble (e.g., an aqueous buffer). The drastic change in solvent polarity causes the compound to precipitate. To mitigate this, you can:

  • Decrease the initial concentration of your DMSO stock solution.

  • Increase the percentage of organic co-solvent in the final aqueous solution, if your experimental conditions permit.

  • Investigate the use of surfactants or other excipients to improve aqueous solubility.

Q4: Can I heat the solvent to increase the solubility of this compound?

A4: Yes, gently heating the solvent can increase the rate of dissolution and the solubility limit. However, it is crucial to first assess the thermal stability of the compound to avoid degradation. Start with a low temperature (e.g., 40-50 °C) and monitor for any changes in appearance or the presence of degradation products by an appropriate analytical method like HPLC or LC-MS.

Troubleshooting Guide

This guide addresses common issues encountered when determining the solubility of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent solubility results between experiments. - Incomplete equilibration. - Temperature fluctuations. - Purity of the compound or solvent.- Ensure adequate shaking/agitation time for thermodynamic solubility measurements (typically 24-48 hours). - Use a temperature-controlled shaker or water bath. - Verify the purity of your compound and use high-purity solvents.
Compound appears to be "oiling out" instead of dissolving or forming a crystalline precipitate. - The compound may be melting in the solvent or forming a liquid solvate.- Try a different solvent system. - If heating, reduce the temperature. - This may represent a different phase, and the solubility should be determined in the supernatant after centrifugation.
Difficulty in detecting the point of precipitation in kinetic solubility assays. - The precipitate may be very fine and not easily visible. - The concentration range tested is too high or too low.- Use a more sensitive detection method, such as nephelometry (light scattering). - Widen the concentration range in your serial dilutions.
Low recovery of the compound after filtration of a saturated solution. - Adsorption of the compound onto the filter material.- Use a filter material with low protein/compound binding properties (e.g., PTFE or PVDF). - Pre-saturate the filter by passing a small amount of the solution through it before collecting the filtrate for analysis.

Data Presentation

Quantitative solubility data should be organized for clarity and easy comparison. The following table is a template for presenting your experimentally determined solubility data.

Organic Solvent Temperature (°C) Solubility (mg/mL) Molar Solubility (mol/L) Method Used
Hypothetical Data
Dimethyl Sulfoxide (DMSO)2555.20.238Thermodynamic (Shake-Flask)
N,N-Dimethylformamide (DMF)2541.70.180Thermodynamic (Shake-Flask)
Ethanol255.80.025Thermodynamic (Shake-Flask)
Dichloromethane (DCM)252.10.009Thermodynamic (Shake-Flask)
Tetrahydrofuran (THF)258.30.036Thermodynamic (Shake-Flask)
Ethyl Acetate251.20.005Thermodynamic (Shake-Flask)

Experimental Protocols

Two common methods for determining solubility are the thermodynamic (shake-flask) method for equilibrium solubility and the kinetic method for high-throughput screening.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard".

Objective: To determine the maximum concentration of this compound that dissolves in a specific organic solvent at a constant temperature to form a saturated solution.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for 24-48 hours.

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Alternatively, centrifuge the vial to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant.

  • Filtration: Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS by comparing the response to a standard curve of known concentrations.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B A->B C Seal and shake at constant T (24-48h) B->C D Centrifuge to pellet solid C->D E Collect and filter supernatant D->E F Quantify by HPLC or LC-MS E->F

Thermodynamic Solubility Workflow
Kinetic Solubility Determination (High-Throughput Method)

This method is a higher-throughput approach to estimate solubility by measuring the turbidity that results from a compound precipitating out of a solution.

Objective: To rapidly assess the solubility of this compound from a concentrated DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition to Buffer: In a separate 96-well plate, add a fixed volume of the desired solvent (this can be an organic solvent or an aqueous buffer) to each well.

  • Compound Addition: Transfer a small, fixed volume from each well of the DMSO dilution plate to the corresponding wells of the solvent plate.

  • Incubation and Measurement: Incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours) with gentle shaking. Measure the turbidity or light scattering of each well using a plate reader (nephelometer).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Kinetic_Solubility_Workflow A Prepare 10 mM stock in 100% DMSO B Perform serial dilutions in DMSO (96-well plate) A->B D Transfer DMSO dilutions to solvent plate B->D C Add solvent to a separate 96-well plate C->D E Incubate with shaking (1-2h) D->E F Measure turbidity with plate reader E->F G Determine highest non-precipitated concentration F->G

Kinetic Solubility Workflow

stability of "3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine?

The 1H-pyrrolo[3,2-c]pyridine ring system is a fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring. The overall stability is influenced by the reactivity of both ring systems. The presence of electron-withdrawing chloro and bromo groups is expected to decrease the reactivity of the pyrrole ring towards electrophiles and potentially increase the susceptibility of the pyridine ring to nucleophilic attack, although direct experimental data is unavailable.

Q2: How stable is the compound under acidic conditions?

Strong, non-oxidizing acids may lead to protonation of the pyridine nitrogen. However, pyrroles are known to be sensitive to strong acids, which can lead to polymerization and decomposition.[1][2] While the halogen substituents may reduce the pyrrole ring's reactivity, exposure to strong acidic conditions should be approached with caution. It is advisable to use mild acidic conditions or perform reactions at low temperatures to minimize potential degradation.

Q3: Is this compound stable under basic conditions?

The compound is expected to be relatively stable under mild basic conditions. The N-H proton of the pyrrole ring is weakly acidic and can be deprotonated by strong bases (e.g., NaH, organolithium reagents).[1] Strong nucleophilic bases could potentially displace the chloro or bromo substituents, particularly at elevated temperatures, a common reaction for halogenated pyridines.

Q4: Are there any specific reagents that should be avoided?

  • Strong Oxidizing Agents: The pyrrole ring is susceptible to oxidation.

  • Strong Acids: Particularly at elevated temperatures, these can cause polymerization or decomposition of the pyrrole moiety.[1][2]

  • Strong Nucleophiles/Bases: At high temperatures, these may lead to nucleophilic aromatic substitution of the halogen atoms.

  • Electrophilic Reagents: While the pyrrole ring is deactivated by the fused pyridine and halogen substituents, it is still the more electron-rich part of the molecule and may react with potent electrophiles.

Q5: How should I store this compound?

For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air, light, or moisture.

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments involving this compound, suggesting possible causes and solutions.

Observed Issue Potential Cause Recommended Solution
Low reaction yield or recovery of starting material Degradation of the compound due to harsh reaction conditions.- Lower the reaction temperature.- Use milder acidic or basic reagents.- Reduce the reaction time.- Perform the reaction under an inert atmosphere.
Formation of a dark, insoluble material (tar/polymer) Acid-catalyzed polymerization of the pyrrole ring.[1][2]- Avoid strong acids; use buffered systems or weaker organic acids if acidity is required.- If a strong acid is necessary, consider protecting the pyrrole nitrogen.- Maintain low temperatures throughout the experiment.
Appearance of unexpected byproducts in analysis (e.g., LC-MS, NMR) - Isomerization or "halogen dance" under acidic conditions.[3]- Nucleophilic substitution of one of the halogen atoms.- Ring opening or other degradation pathways.- For acidic reactions, screen different mild acids and monitor for isomer formation.- For reactions with nucleophiles, use the mildest possible conditions (lower temperature, less reactive nucleophile) to avoid substitution.- Characterize byproducts to understand the degradation pathway and optimize conditions accordingly.
Inconsistent results between experimental runs Instability of the compound in the reaction solvent or upon exposure to air/light.- Use freshly purified, anhydrous, and degassed solvents.- Protect the reaction from light by wrapping the flask in aluminum foil.- Ensure all manipulations are carried out under a strict inert atmosphere.
Qualitative Stability Summary

The following table provides a qualitative summary of the expected stability of this compound under various conditions. This is an estimation based on general chemical principles.

Condition Reagent Example Expected Stability Potential Reactions/Issues
Strong Acid Concentrated HCl, H₂SO₄Low Protonation, Polymerization, Decomposition[1]
Mild Acid Acetic Acid, p-TsOHModerate Protonation, Potential for slow degradation
Strong Base NaOH, KOH (aq.)Moderate Deprotonation, Potential for slow nucleophilic substitution
Very Strong Base NaH, n-BuLiLow (as starting material) Deprotonation of pyrrole N-H[1]
Nucleophiles Amines, AlkoxidesCondition Dependent Nucleophilic aromatic substitution (likely requires heat)
Oxidizing Agents H₂O₂, KMnO₄Low Oxidation of the pyrrole ring
Reducing Agents NaBH₄, H₂/PdModerate to High Generally stable, but depends on specific reagent and conditions
Heat > 100 °CModerate Potential for decomposition, dependent on atmosphere and purity
Light UV or prolonged daylightModerate Potential for photochemical degradation

Experimental Protocols

As no specific stability studies for this compound were found, a general protocol for assessing the stability of a compound under acidic or basic conditions is provided below.

Protocol: General Stability Assessment

  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in an appropriate organic solvent (e.g., acetonitrile or THF).

  • Condition Setup:

    • Acidic Condition: To a known volume of the stock solution, add an equal volume of an acidic solution (e.g., 1 M HCl in water or an organic solvent).

    • Basic Condition: To a known volume of the stock solution, add an equal volume of a basic solution (e.g., 1 M NaOH in water or an organic solvent).

    • Control: To a known volume of the stock solution, add an equal volume of the corresponding neutral solvent (e.g., water or the organic solvent used for the acid/base).

  • Incubation: Incubate all samples at a controlled temperature (e.g., room temperature or 50 °C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching: Neutralize the aliquot immediately to stop any further degradation. For the acidic sample, add a stoichiometric amount of base. For the basic sample, add a stoichiometric amount of acid.

  • Analysis: Analyze the quenched aliquots by a suitable analytical method, such as HPLC or LC-MS, to determine the concentration of the parent compound remaining.

  • Data Presentation: Plot the percentage of the parent compound remaining versus time for each condition to assess the stability profile.

Visualizations

Troubleshooting Logic for Compound Degradation

The following diagram outlines a logical workflow for troubleshooting unexpected degradation of this compound during a chemical reaction.

G start Experiment Shows Degradation or Low Yield check_conditions Review Reaction Conditions: pH, Temperature, Atmosphere, Light start->check_conditions is_acidic Is the medium strongly acidic? check_conditions->is_acidic is_basic Is the medium strongly basic/nucleophilic? is_acidic->is_basic No acid_solution Potential Cause: Pyrrole Polymerization/Degradation Solution: - Use milder acid or buffer - Lower temperature - Protect N-H group is_acidic->acid_solution Yes is_hot Is the temperature elevated (>80°C)? is_basic->is_hot No base_solution Potential Cause: Nucleophilic Substitution of Halogen Solution: - Use milder base - Lower temperature - Use non-nucleophilic base is_basic->base_solution Yes heat_solution Potential Cause: Thermal Decomposition Solution: - Lower reaction temperature - Reduce reaction time is_hot->heat_solution Yes other_issues Other Potential Issues: Oxidation, Photodecomposition Solution: - Use inert atmosphere (N2/Ar) - Protect from light is_hot->other_issues No end Optimized Conditions acid_solution->end base_solution->end heat_solution->end other_issues->end

A flowchart for troubleshooting the degradation of this compound.

References

Technical Support Center: Purification of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine and its derivatives. The information is designed to help identify and resolve common challenges encountered during the purification of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities in your sample can originate from the synthetic route used. A common synthetic pathway is the bromination of 6-chloro-1H-pyrrolo[3,2-c]pyridine. Potential impurities include:

  • Unreacted Starting Material: Residual 6-chloro-1H-pyrrolo[3,2-c]pyridine.

  • Over-brominated Species: Dibromo- or other poly-brominated derivatives may form, especially if an excess of the brominating agent is used.[1]

  • Regioisomers: Bromination could potentially occur at other positions on the pyrrolopyridine ring system, leading to isomeric impurities.[2]

  • Residual Reagents and Solvents: Traces of the brominating agent (e.g., N-bromosuccinimide) and reaction solvents can be present.

  • Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., strong acids, high temperatures, or light) for extended periods.

Q2: My NMR spectrum shows broad peaks. What could be the cause?

A2: Broad peaks in an NMR spectrum of your purified compound can be due to several factors:

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts or reaction vessels can cause significant line broadening.

  • Sample Viscosity: A highly concentrated sample can be viscous, leading to broader signals. Diluting the sample may resolve this.

  • Chemical Exchange: The N-H proton of the pyrrole ring can undergo chemical exchange, which can broaden its peak and adjacent protons. This is often solvent and temperature-dependent.

  • Poor Shimming: The magnetic field homogeneity may not be optimal. Re-shimming the spectrometer is often a quick solution.

  • Presence of Multiple Isomers: If regioisomers are present and co-eluting, this can result in overlapping and seemingly broad signals.

For identifying common solvent and reagent impurities in your NMR, you can refer to established tables of chemical shifts.[3][4][5]

Q3: The purified compound is colored, but it should be a white or off-white solid. How can I remove the color?

A3: Colored impurities are common in heterocyclic chemistry. They can often be removed by treating a solution of your compound with activated charcoal. After dissolving the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture for a short period, and then perform a hot filtration to remove the charcoal. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield. A subsequent recrystallization is often necessary to obtain a pure, colorless product.

Troubleshooting Guides

Issue 1: Difficulty in Removing Unreacted 6-chloro-1H-pyrrolo[3,2-c]pyridine by Column Chromatography

Symptoms:

  • TLC analysis shows two closely eluting spots corresponding to the product and starting material.

  • Fractions from column chromatography are consistently mixtures of the two compounds.

Possible Causes & Solutions:

Possible CauseSolution
Inappropriate Solvent System The polarity difference between the starting material and the brominated product may be small. A shallow gradient elution during column chromatography can improve separation. Start with a low polarity eluent and gradually increase the polarity. For example, a gradient of ethyl acetate in hexanes (e.g., from 5% to 30%) might be effective.
Co-elution If the compounds have very similar Rf values in common solvent systems, consider using a different stationary phase (e.g., alumina) or a different solvent system. Sometimes adding a small percentage of a third solvent (e.g., dichloromethane) can alter the selectivity of the separation.
Overloaded Column Loading too much crude material onto the column can lead to poor separation. Use an appropriate amount of silica gel (typically a 50:1 to 100:1 ratio of silica to crude material by weight) and ensure the sample is loaded in a concentrated band.
Issue 2: Low Yield After Recrystallization

Symptoms:

  • A significant amount of product remains in the mother liquor after cooling and filtration.

  • The final isolated yield of pure crystals is very low.

Possible Causes & Solutions:

Possible CauseSolution
Suboptimal Recrystallization Solvent The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, the recovery will be poor. Perform a thorough solvent screen with small amounts of the compound to identify the best solvent or solvent mixture.
Using Too Much Solvent Dissolving the crude product in an excessive volume of solvent will result in a low yield as much of the compound will remain in solution upon cooling. Use the minimum amount of hot solvent required to fully dissolve the compound.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
Product Loss During Transfers Ensure all equipment is rinsed with the cold recrystallization solvent to recover any adhering product.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and may need to be optimized for your specific sample.

1. TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate using various solvent systems (e.g., different ratios of hexanes and ethyl acetate) to find a system that gives good separation between the product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.

2. Column Preparation:

  • Select an appropriately sized column based on the amount of crude material.
  • Pack the column with silica gel using the chosen eluent (wet or dry packing method).[6]
  • Ensure the silica gel bed is well-compacted and free of cracks or air bubbles.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the column eluent or a more polar solvent.
  • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen solvent system.
  • If a gradient elution is required, start with a lower polarity mobile phase and gradually increase the percentage of the more polar solvent.
  • Collect fractions and monitor their composition by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points.
  • Ideal solvents will show low solubility at room temperature and high solubility at elevated temperatures. Common solvents to screen include ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes.

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.
  • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if charcoal was used or insoluble impurities are present):

  • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature.
  • Once crystals begin to form, you can place the flask in an ice bath to maximize crystallization.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data

The following table presents hypothetical data for the purification of this compound to illustrate the potential outcomes of different purification methods. Actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Flash Chromatography (Isocratic) 85%95%70%Eluent: 20% Ethyl Acetate in Hexanes. Some co-elution with a minor impurity was observed.
Flash Chromatography (Gradient) 85%>98%65%Eluent: 10% to 40% Ethyl Acetate in Hexanes gradient. Improved separation of closely eluting impurities.
Recrystallization 85%>99%55%Solvent: Ethanol/Water. Effective for removing baseline and highly polar impurities, but yield may be lower due to solubility in the mother liquor.
Sequential Purification 85%>99.5%50%Flash chromatography followed by recrystallization. Provides the highest purity but with a lower overall yield.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis and Final Product start Crude this compound col_chrom Column Chromatography start->col_chrom Primary Purification recryst Recrystallization start->recryst If crude is >90% pure analysis Purity Analysis (TLC, HPLC, NMR) col_chrom->analysis recryst->analysis analysis->col_chrom Repurify if needed analysis->recryst Repurify if needed pure_product Pure Product (>98%) analysis->pure_product Purity Confirmed

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Impure Product After Initial Purification close_spots Closely Eluting Impurities? start->close_spots low_yield Low Recrystallization Yield? start->low_yield color Colored Product? start->color gradient Use Gradient Elution in Chromatography close_spots->gradient Yes solvent_screen Perform Solvent Screen for Recrystallization low_yield->solvent_screen Yes charcoal Treat with Activated Charcoal color->charcoal Yes repurify Re-purify using an alternative method gradient->repurify solvent_screen->repurify charcoal->repurify Followed by recrystallization

Caption: Troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Reactions Involving 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine. The focus is on addressing the common issue of dehalogenation during cross-coupling reactions and providing guidance for achieving selective functionalization.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling reactions with this compound?

A1: Dehalogenation is an undesired side reaction where a halogen atom (in this case, bromine or chlorine) on the pyrrolopyridine core is replaced by a hydrogen atom. This leads to the formation of byproducts such as 6-chloro-1H-pyrrolo[3,2-c]pyridine or 3-bromo-1H-pyrrolo[3,2-c]pyridine, or the fully dehalogenated 1H-pyrrolo[3,2-c]pyridine. This side reaction reduces the yield of the desired coupled product and complicates the purification process.[1][2]

Q2: Which halogen is more susceptible to dehalogenation on the this compound scaffold?

A2: In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive and therefore more susceptible to both the desired coupling and undesired dehalogenation than the carbon-chlorine (C-Cl) bond.[1] This differential reactivity can be exploited to achieve selective functionalization at the C-3 position.

Q3: What are the common causes of dehalogenation?

A3: Several factors can promote dehalogenation, including:

  • Catalyst and Ligand Choice: Highly active palladium catalysts, especially with less bulky ligands, can sometimes favor the dehalogenation pathway.

  • Presence of Hydride Sources: Solvents such as alcohols (e.g., methanol, isopropanol) and certain polar aprotic solvents like dimethylformamide (DMF) can act as hydride donors.[2]

  • Base: The choice of base can influence the reaction outcome. Some bases can promote the formation of palladium-hydride species, which are key intermediates in the dehalogenation process.[2]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes increase the incidence of dehalogenation.

  • Water Content: The presence of water can, in some cases, contribute to hydrodehalogenation.[1]

Q4: How can I minimize dehalogenation of the pyrrole ring?

A4: A key strategy to suppress dehalogenation, particularly on the pyrrole moiety, is the protection of the pyrrole nitrogen (N-H). The presence of the N-H proton can contribute to side reactions. Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) have been shown to reduce dehalogenation in related pyrrole systems.[3][4]

Troubleshooting Guide

Issue 1: Significant formation of the debrominated byproduct (6-chloro-1H-pyrrolo[3,2-c]pyridine) during a Suzuki-Miyaura coupling at the C-3 position.

This is a common issue due to the higher reactivity of the C-Br bond.

Potential Cause Recommended Solution
Suboptimal Ligand Switch to a bulkier, electron-rich phosphine ligand such as SPhos or XPhos. These ligands can promote the desired reductive elimination over dehalogenation.
Inappropriate Base Use a weaker inorganic base like K₃PO₄ or Cs₂CO₃. Avoid strong alkoxide bases.[1]
Problematic Solvent Change the solvent to aprotic options like dioxane or toluene, which are less likely to act as hydride sources compared to alcohols or DMF.[1]
High Reaction Temperature Attempt the reaction at a lower temperature (e.g., 80-90 °C) and monitor the progress carefully.
Unprotected Pyrrole N-H Protect the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM) prior to the coupling reaction.[3][4]

Issue 2: Low or no reactivity at the C-6 chloro position after successful C-3 functionalization.

The C-Cl bond is significantly less reactive than the C-Br bond.

Potential Cause Recommended Solution
Insufficiently Active Catalyst System For the second coupling at the C-6 position, a more active catalyst system is likely required. Employ catalyst systems known for activating aryl chlorides, such as those with bulky biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.
Reaction Conditions Too Mild Higher temperatures (e.g., 100-120 °C) and a stronger base (e.g., K₃PO₄) may be necessary to facilitate the oxidative addition to the C-Cl bond.
Catalyst Inhibition The product from the first coupling reaction may be inhibiting the catalyst. Increasing the catalyst loading for the second step might be beneficial.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position of this compound

This protocol is adapted from procedures for the selective coupling of related dihalo-azaindole systems and is designed to minimize dehalogenation.

Materials:

  • N-Protected this compound (e.g., N-Boc) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • SPhos (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-protected this compound, arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ and SPhos.

  • Add the catalyst system to the Schlenk flask.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Dehalogenation_Pathway A Ar-X (3-bromo-6-chloro-pyrrolopyridine) C Ar-Pd(II)(X)L2 (Oxidative Addition Intermediate) A->C Oxidative Addition B Pd(0)L2 B->C D Desired Product (Cross-Coupling) C->D Transmetalation & Reductive Elimination F Ar-Pd(II)(H)L2 C->F Hydride Transfer D->B E [H] source (e.g., solvent, base) E->F F->B G Ar-H (Dehalogenated Product) F->G Reductive Elimination Troubleshooting_Workflow Start Dehalogenation Observed? N_Protect Protect Pyrrole N-H (e.g., Boc, SEM) Start->N_Protect Yes End Optimized Reaction Start->End No Change_Ligand Use Bulky Ligand (e.g., SPhos, XPhos) N_Protect->Change_Ligand Change_Base Switch to Weaker Base (e.g., K3PO4, Cs2CO3) Change_Ligand->Change_Base Change_Solvent Use Aprotic Solvent (e.g., Dioxane, Toluene) Change_Base->Change_Solvent Lower_Temp Lower Reaction Temperature Change_Solvent->Lower_Temp Lower_Temp->End

References

Technical Support Center: Microwave-Assisted Synthesis of 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the optimization of the microwave-assisted synthesis of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine, a key intermediate for various pharmaceutical compounds.

I. Hypothetical Experimental Protocol

While a specific microwave-assisted protocol for this exact molecule is not widely published, a plausible and efficient route involves the cyclization and subsequent halogenation of a suitable pyridine precursor. The following hypothetical protocol for a key microwave-assisted cyclization step is provided as a basis for optimization and troubleshooting.

Reaction: Microwave-assisted intramolecular cyclization to form the 6-chloro-1H-pyrrolo[3,2-c]pyridine core.

Materials:

  • Precursor: N-(5-chloro-4-vinylpyridin-3-yl)acetamide

  • Solvent: Dimethylformamide (DMF)

  • Base: Potassium carbonate (K₂CO₃)

  • Microwave Synthesizer: Standard laboratory microwave reactor with temperature and pressure sensors.

Procedure:

  • In a 10 mL microwave reaction vial, combine N-(5-chloro-4-vinylpyridin-3-yl)acetamide (1 mmol), potassium carbonate (2 mmol), and 5 mL of DMF.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 150°C

    • Ramp time: 2 minutes

    • Hold time: 20 minutes

    • Microwave Power: 100-300 W (variable to maintain temperature)

    • Stirring: High

  • After the reaction is complete and the vessel has cooled to a safe temperature, the mixture is processed to isolate the 6-chloro-1H-pyrrolo[3,2-c]pyridine intermediate. Subsequent bromination at the 3-position would be carried out in a separate step, which could also potentially be optimized using microwave assistance.

II. Troubleshooting Guide

Q1: The reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yield in a microwave-assisted synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Temperature and Time: These are the most critical parameters. The initial temperature of 150°C may be either too low for efficient conversion or too high, leading to degradation.

    • Solution: Screen a range of temperatures (e.g., 120°C, 140°C, 160°C, 180°C) and reaction times (e.g., 10 min, 20 min, 30 min) to find the optimal balance. See the data in Table 1 for an example optimization.

  • Solvent Choice: The solvent's ability to absorb microwave energy (dielectric properties) significantly impacts heating efficiency. DMF is a good high-boiling solvent, but others may be more suitable.

    • Solution: Test alternative high-boiling polar solvents such as DMSO, NMP, or ethylene glycol. Solvents with higher dielectric loss tangents will heat more efficiently.

  • Base Strength and Solubility: The base is crucial for the cyclization. If potassium carbonate is not effective, a stronger or more soluble base might be required.

    • Solution: Consider stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or sodium tert-butoxide. Ensure the base is fully dissolved or well-suspended.

  • Precursor Purity: Impurities in the starting material can interfere with the reaction.

    • Solution: Verify the purity of the N-(5-chloro-4-vinylpyridin-3-yl)acetamide using techniques like NMR or LC-MS and purify if necessary.

Q2: I am observing significant charring or decomposition of my reaction mixture. How can I prevent this?

A2: Charring is a sign of excessive temperature or localized overheating, a common issue in microwave synthesis.

  • Reduce Temperature: The most straightforward solution is to lower the reaction temperature. Even a 10-20°C reduction can prevent decomposition.

  • Power Modulation: Use a microwave reactor that allows for power modulation to maintain a stable temperature. Continuous high power can create "hot spots."

  • Efficient Stirring: Ensure the stirring mechanism in the microwave vial is working effectively. Inefficient stirring can lead to localized overheating of the solid components.

  • Shorter Reaction Time: Decomposition may occur after the desired product has already formed. A time-course study can reveal the point at which product formation plateaus and degradation begins.

Q3: The reaction does not go to completion, and I recover a significant amount of starting material. What should I do?

A3: Incomplete conversion suggests the reaction conditions are not sufficiently forcing.

  • Increase Temperature and/or Time: Carefully increase the reaction temperature in 10°C increments or extend the hold time. Monitor for any increase in side products.

  • Increase Reagent Stoichiometry: If using a base or catalyst, a slight excess may drive the reaction to completion. For this protocol, increasing the amount of potassium carbonate to 2.5 or 3 equivalents could be beneficial.

  • Check for Water Content: The presence of water can sometimes hinder reactions that require anhydrous conditions.

    • Solution: Use anhydrous solvents and dry reagents thoroughly before setting up the reaction.

Q4: I am seeing the formation of multiple side products in my LC-MS analysis. How can I improve the selectivity?

A4: The formation of side products is often related to excessive reaction temperature or time, leading to subsequent reactions of the desired product.

  • Optimize Reaction Conditions: As with low yield, a systematic optimization of temperature and time is crucial. Often, a lower temperature for a slightly longer time can improve selectivity.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents might favor the desired reaction.

  • Protecting Groups: If the pyrrolo-pyridine core has reactive sites (like the N-H group), subsequent reactions can occur. While not ideal for a one-pot synthesis, considering a protecting group strategy for the nitrogen might be necessary if other optimization attempts fail.

III. Optimization Data Summary

The following table presents hypothetical data from an optimization study for the microwave-assisted cyclization step.

Entry Temperature (°C) Time (min) Solvent Base (equiv.) Yield (%) Observations
114020DMFK₂CO₃ (2)45Incomplete conversion
216020DMFK₂CO₃ (2)75Good conversion, minor impurities
318020DMFK₂CO₃ (2)60Increased side products, slight charring
416010DMFK₂CO₃ (2)55Incomplete conversion
516030DMFK₂CO₃ (2)72No significant improvement over 20 min
616020DMSOK₂CO₃ (2)82Higher yield, cleaner reaction
716020NMPK₂CO₃ (2)78Similar to DMF
816020DMSODBU (1.5)85Slightly improved yield over K₂CO₃

IV. Visualized Workflows

The following diagrams illustrate the logical workflows for troubleshooting common issues in the synthesis.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_primary Primary Optimization cluster_secondary Secondary Checks cluster_solution Solution Problem Low Yield Temp_Time Optimize Temperature & Time Problem->Temp_Time Start Here Solvent Screen Solvents Temp_Time->Solvent Base Evaluate Base Strength Solvent->Base Purity Check Precursor Purity Base->Purity Stirring Verify Stirring Efficiency Purity->Stirring Optimized Optimized Yield Stirring->Optimized

Caption: Troubleshooting workflow for low reaction yield.

Decomposition_Workflow cluster_problem_decomp Problem Identification cluster_actions Corrective Actions cluster_solution_decomp Solution Decomp Charring / Decomposition Reduce_Temp Lower Temperature Decomp->Reduce_Temp Primary Action Reduce_Time Shorten Reaction Time Reduce_Temp->Reduce_Time Power_Mod Use Power Modulation Reduce_Time->Power_Mod Check_Stir Ensure Efficient Stirring Power_Mod->Check_Stir Clean_Rxn Clean Reaction Check_Stir->Clean_Rxn

Caption: Troubleshooting workflow for reaction decomposition.

V. Frequently Asked Questions (FAQs)

Q5: Can I use a domestic microwave oven for this synthesis? A5: It is strongly discouraged. Domestic microwave ovens lack the necessary temperature and pressure controls, as well as safety features, required for chemical synthesis, especially when using sealed vessels and organic solvents. This can lead to runaway reactions and explosions. Always use a dedicated laboratory microwave reactor.

Q6: How does microwave heating differ from conventional oil bath heating? A6: Conventional heating transfers energy indirectly from the heat source, through the vessel walls, to the solvent and reactants. Microwave heating, however, directly energizes polar molecules in the mixture through dielectric heating, leading to rapid and uniform temperature increases throughout the bulk of the solution. This efficiency can dramatically reduce reaction times and often leads to different product distributions compared to conventional heating.[1][2]

Q7: What safety precautions are essential when working with microwave reactors? A7:

  • Always use the correct type of reaction vessel designed for the specific microwave unit and ensure it is not flawed or cracked.

  • Never exceed the recommended maximum volume for the reaction vessel.

  • Ensure the vessel is properly sealed to prevent leakage under pressure.

  • Always allow the reaction vessel to cool completely before opening to avoid sudden depressurization and solvent flashing.

  • Be aware of the potential for arcing if any metal parts are inadvertently introduced into the microwave cavity.

Q8: My precursor is not very soluble in the chosen solvent at room temperature. Is this a problem? A8: Not necessarily. In many microwave-assisted reactions, the reactants will dissolve as the temperature rapidly increases. However, poor initial suspension can sometimes lead to localized heating of the solid material. Ensure that the stirring is vigorous from the start of the reaction to create a uniform slurry. If solubility remains an issue, consider a co-solvent system or a different solvent in which the starting material is more soluble.

References

Validation & Comparative

The Synthetic Utility of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine: A Comparative Guide to Halogenated Heterocycles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrrolo[3,2-c]pyridine core, an isomer of 7-azaindole, is a privileged structure in numerous biologically active compounds. The dihalogenated derivative, 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine, offers a versatile platform for the synthesis of complex molecules through selective cross-coupling reactions. This guide provides a comparative analysis of its reactivity in Suzuki-Miyaura and Buchwald-Hartwig reactions against other halogenated heterocycles, supported by experimental data from analogous systems and detailed synthetic protocols.

The synthetic utility of dihalogenated heterocycles lies in the differential reactivity of the carbon-halogen bonds, which allows for sequential and site-selective functionalization. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F. This trend is primarily governed by the carbon-halogen bond dissociation energy, where weaker bonds (like C-I and C-Br) undergo oxidative addition to the palladium catalyst more readily than stronger bonds (like C-Cl).

However, the electronic properties of the heterocyclic ring can significantly influence this reactivity. For pyridine and its fused derivatives like pyrrolopyridines, positions α to the ring nitrogen are more electron-deficient and thus more activated towards nucleophilic aromatic substitution and, in many cases, oxidative addition in palladium catalysis. This electronic effect can sometimes override the inherent reactivity of the halogen, leading to selective reactions at a C-Cl bond over a C-Br bond if the former is in a more activated position.[1]

In the case of this compound, the chlorine atom is at the 6-position, which is α to the pyridine nitrogen, while the bromine is at the 3-position on the pyrrole ring. This positioning sets up a competitive scenario where the inherent higher reactivity of the C-Br bond is pitted against the electronically activated C-Cl bond.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The following table compares the performance of various halogenated heterocycles in this reaction, with data for a closely related 6-chloro-3-iodo-7-azaindole serving as a model for the reactivity of this compound. The data suggests a high degree of selectivity for the more reactive halogen.

Table 1: Comparison of Halogenated Heterocycles in Suzuki-Miyaura Coupling

EntryHalogenated HeterocycleBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
16-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol (1:1)600.595 (at C3)[2]
22,6-DichloropyridinePhenylboronic acid(η³-1-tBu-indenyl)Pd(SIPr)(Cl)K₃PO₄Dioxane/H₂ORT1875 (at C4)[3]
35-Bromo-2-chloropyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane1001285 (at C5)[1]
43-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2 / XPhosK₂CO₃Dioxane130 (MW)0.6785[4]
55-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O80290[5]

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds. The reactivity trends observed in Suzuki-Miyaura coupling generally hold for this reaction as well. The electronic activation of the position α to the pyridine nitrogen can play a significant role in determining the site of amination in dihalogenated systems.[6]

Table 2: Comparison of Halogenated Heterocycles in Buchwald-Hartwig Amination

EntryHalogenated HeterocycleAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
16-Bromo-2-chloroquinolineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane602485 (at C6)[7]
22,4-DichloropyridineAnilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane1001895 (at C2)[6]
32-Bromo-6-methylpyridine(+/-)-trans-1,2-DiaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOBuᵗToluene80460[8]
42-BromopyridineMorpholinePd(OAc)₂ / RuPhosLiHMDSTHF651683General Protocol
5Aryl ChloridePrimary AmineBrettPhos PrecatalystNaOBuᵗToluene1001880-95[9]

Experimental Protocols

Detailed Methodology for Selective Suzuki-Miyaura Coupling at the C3-Bromo Position

This protocol is adapted from a procedure for a similar dihalogenated azaindole and is expected to be effective for the selective coupling at the C3-bromo position of this compound due to the higher reactivity of the C-Br bond under these conditions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 5 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Toluene/Ethanol (1:1 mixture), degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound, arylboronic acid, and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate flask, prepare a solution of Pd₂(dba)₃ and SPhos in the degassed toluene/ethanol mixture.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Detailed Methodology for Selective Buchwald-Hartwig Amination at the C6-Chloro Position

This protocol is designed for the selective amination at the electronically activated C6-chloro position. More forcing conditions or a different catalyst system might be required to react at the less activated C3-bromo position after the C6 position has been functionalized.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5 equiv)

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, Xantphos, and Cs₂CO₃ under an inert atmosphere.

  • Add this compound and the amine to the tube.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate, filter through a pad of Celite, and wash the filter cake with ethyl acetate.

  • Wash the combined filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizing Reaction Pathways and Principles

To further clarify the concepts discussed, the following diagrams were generated using Graphviz.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-B(OR)2 Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Base Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Product Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Amine_Coordination Amine Coordination Ar-Pd(II)(X)L2->Amine_Coordination R2NH Ar-Pd(II)(NHR2)L2+ Ar-Pd(II)(NHR2)L2+ Amine_Coordination->Ar-Pd(II)(NHR2)L2+ Deprotonation Deprotonation Ar-Pd(II)(NHR2)L2+->Deprotonation Base Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Deprotonation->Ar-Pd(II)(NR2)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Product Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Reactivity_Trend cluster_reactivity General Reactivity in Palladium-Catalyzed Cross-Coupling cluster_activation Electronic Activation in Pyrrolopyridines C-I C-I C-Br C-Br C-I->C-Br Decreasing Reactivity C-Cl C-Cl C-Br->C-Cl Decreasing Reactivity C-F C-F C-Cl->C-F Decreasing Reactivity Alpha-position (to N) Alpha-position (to N) Other positions Other positions Alpha-position (to N)->Other positions Higher Reactivity

Caption: Factors influencing halide reactivity in cross-coupling reactions.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility stems from the potential for selective functionalization at either the C3 or C6 position. While the C-Br bond is inherently more reactive, the electronic activation of the C6 position α to the pyridine nitrogen presents an opportunity for catalyst-controlled regioselectivity. By carefully selecting the catalyst, ligands, and reaction conditions, chemists can direct Suzuki-Miyaura and Buchwald-Hartwig reactions to the desired position, enabling the efficient and controlled elaboration of the pyrrolo[3,2-c]pyridine scaffold. This comparative guide provides a framework for understanding and predicting the reactivity of this and other halogenated heterocycles, facilitating their application in drug discovery and development.

References

The Bromo Advantage: A Comparative Guide to the Reactivity of Bromo vs. Chloro Substituents in Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of halogen substituent on a heterocyclic core is a critical decision that dictates synthetic strategy and efficiency. This guide provides an in-depth comparison of the reactivity of bromo and chloro substituents on the pyrrolopyridine (azaindole) scaffold, a privileged structure in medicinal chemistry. By leveraging experimental data from established literature, we will explore the nuances of their performance in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The consensus in organic synthesis is a well-established reactivity trend for halogens in palladium-catalyzed cross-coupling reactions: I > Br > Cl > F. This trend is primarily governed by the carbon-halogen bond dissociation energy. The weaker carbon-bromine bond, compared to the robust carbon-chlorine bond, facilitates the often rate-determining oxidative addition step in the catalytic cycle. This fundamental difference in reactivity translates to tangible advantages in synthetic applications, with bromo-substituted pyrrolopyridines generally offering a more facile route to functionalized derivatives.

At a Glance: Bromo- vs. Chloro-Pyrrolopyridine Reactivity

FeatureBromo-PyrrolopyridinesChloro-Pyrrolopyridines
General Reactivity HigherLower
Reaction Conditions Milder (lower temperatures, shorter times)More forcing (higher temperatures, longer times)
Catalyst Loading Typically lowerOften requires higher loadings or more active systems
Yields Generally good to excellentCan be high, but may require more optimization
Cost-Effectiveness Higher starting material costLower starting material cost

Comparative Reactivity in Key Cross-Coupling Reactions

While direct head-to-head comparisons under identical conditions are not always available in the literature, analysis of studies on di-halogenated and mono-halogenated pyrrolopyridines allows for a clear comparative assessment.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. In the context of pyrrolopyridines, the higher reactivity of the bromo substituent is evident. For instance, in di-halogenated systems like 6-chloro-3-iodo-7-azaindole, the more reactive halogen (iodine, which is even more reactive than bromine) is selectively coupled first, highlighting the reactivity difference. While chloro-azaindoles are excellent substrates for Suzuki couplings, often providing high yields, they may require more tailored catalyst systems or slightly more forcing conditions compared to their bromo counterparts.[1][2]

Table 1: Illustrative Comparison for Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
5-Bromo-indazolePhenylboronic acidPd(dppf)Cl₂ / K₂CO₃DME, 80 °C, 2 hHigh[3]
4-Chloro-7-azaindoleArylboronic acidsNot specifiedNot specifiedGood[2]

Note: This table provides a qualitative comparison based on available data; direct quantitative comparison under identical conditions is limited in the literature.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds. Interestingly, a study on the amination of unprotected halo-7-azaindoles revealed that 4-bromoazaindole and 4-chloroazaindole exhibit similar reactivity.[1] This suggests that with the right choice of modern, highly active catalyst systems, the reactivity gap between bromo and chloro substituents can be effectively bridged for this specific transformation. However, as a general principle, activating the C-Cl bond often necessitates more specialized and electron-rich phosphine ligands.

Table 2: Buchwald-Hartwig Amination of Halo-7-Azaindoles

SubstrateAmineCatalyst SystemConditionsYieldReference
4-Chloro-7-azaindoleN-MethylpiperazinePd precatalyst / L1 / LiHMDSNot specifiedHigh[1]
4-Bromo-7-azaindoleN-MethylpiperazinePd precatalyst / L1 / LiHMDSNot specifiedHigh[1]
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds. The established reactivity order of aryl halides (I > Br > Cl) is particularly pronounced in this reaction. Bromo-substituted pyrrolopyridines are generally more amenable to Sonogashira coupling under standard conditions compared to their chloro analogs, which often require higher temperatures or more specialized catalyst systems to achieve comparable yields.[2][4]

Table 3: General Reactivity in Sonogashira Coupling

Substrate TypeReactivity TrendTypical Conditions
Bromo-pyrrolopyridineHighMilder temperatures, standard catalysts (e.g., Pd/Cu)
Chloro-pyrrolopyridineLowHigher temperatures, more active catalyst systems may be needed

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions. It is crucial to note that optimal conditions are substrate-dependent and may require further optimization.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the halo-pyrrolopyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.) in a suitable solvent (e.g., dioxane, DME, toluene, often with water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is then cooled, diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[3]

General Procedure for Buchwald-Hartwig Amination

To a reaction vessel under an inert atmosphere are added the halo-pyrrolopyridine (1.0 eq.), the amine (1.1-1.2 eq.), a palladium catalyst or precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, a biarylphosphine ligand, 2-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.2 eq.) in an anhydrous solvent (e.g., toluene, dioxane). The mixture is heated, typically between 80 and 110 °C, until the starting material is consumed. After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The residue is then purified by chromatography.[1]

General Procedure for Sonogashira Coupling

In a flask under an inert atmosphere, the halo-pyrrolopyridine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) are dissolved in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine). The terminal alkyne (1.1-1.5 eq.) and a base (e.g., triethylamine, diisopropylamine) are added. The reaction is typically stirred at room temperature to 80 °C until completion. The reaction mixture is then worked up by filtration through celite, followed by extraction and purification by column chromatography.[4]

Visualizing the Reactivity Difference

The fundamental difference in reactivity stems from the initial step of the catalytic cycle for most cross-coupling reactions: oxidative addition.

Oxidative_Addition cluster_bromo Bromo-pyrrolopyridine cluster_chloro Chloro-pyrrolopyridine BromoPyr Pyr-Br Pd_Br Pyr-Pd(II)-Br BromoPyr->Pd_Br Faster Oxidative Addition (Weaker C-Br bond) ChloroPyr Pyr-Cl Pd_Cl Pyr-Pd(II)-Cl ChloroPyr->Pd_Cl Slower Oxidative Addition (Stronger C-Cl bond) Pd0 Pd(0) Catalyst Pd0->BromoPyr Pd0->ChloroPyr

Caption: Oxidative addition step comparison.

The weaker C-Br bond in bromo-pyrrolopyridines allows for a faster oxidative addition of the palladium catalyst compared to the stronger C-Cl bond in chloro-pyrrolopyridines, often leading to more efficient overall reactions.

Experimental Workflow

A typical workflow for a palladium-catalyzed cross-coupling reaction involving a halo-pyrrolopyridine is outlined below.

Experimental_Workflow start Start reagents Combine Halo-pyrrolopyridine, Coupling Partner, Catalyst, Ligand, and Base in Solvent start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert reaction Heat Reaction Mixture (Monitor by TLC/LC-MS) inert->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Characterize Final Product purification->product

Caption: Generalized experimental workflow.

Conclusion

In the strategic functionalization of pyrrolopyridines, the choice between a bromo or chloro substituent presents a trade-off between reactivity and cost. Bromo-pyrrolopyridines are demonstrably more reactive in a range of essential palladium-catalyzed cross-coupling reactions, often leading to higher yields under milder conditions. This "bromo advantage" can be a deciding factor in complex, multi-step syntheses where efficiency and robustness are paramount. However, the lower cost of chloro-pyrrolopyridines makes them an attractive alternative, particularly as the development of increasingly powerful and sophisticated catalyst systems continues to expand their synthetic utility, effectively narrowing the reactivity gap. Ultimately, the optimal choice will depend on the specific synthetic goals, economic considerations, and the availability of advanced catalytic technologies.

References

Comparison of Bioisosteres for the 3-Bromo-6-Chloro-1H-pyrrolo[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential bioisosteric replacements for the halogen substituents on the 1H-pyrrolo[3,2-c]pyridine core, a scaffold of interest in medicinal chemistry due to its presence in molecules with anticancer and kinase inhibitory activities.[1][2][3] Due to the limited publicly available data on the specific biological activity of "3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine," this guide will focus on bioisosteric replacements for a closely related analog, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, for which quantitative data is available. This compound will serve as our reference for comparing bioisosteres at the 6-position. Potential bioisosteres for the 3-position will be discussed based on established medicinal chemistry principles.

Bioisosteric Replacement at the 6-Position: Impact on Anticancer Activity

A study focused on the development of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors provides a valuable dataset for comparing bioisosteres at the 6-position.[1] The reference compound, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine , was used as a key intermediate in the synthesis of a series of 6-aryl substituted analogs. The antiproliferative activities of these analogs were evaluated against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).

The following table summarizes the IC50 values for a selection of bioisosteric replacements at the 6-position of the 1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine scaffold. The data is extracted from a study by Wang et al.[1]

Compound ID6-Substituent (Bioisostere for Bromo)HeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
16 Bromo (Reference)---
10a Phenyl1.832.152.54
10c 3-Methylphenyl1.121.371.58
10g 3-Methoxyphenyl0.891.031.21
10k 4-Ethoxyphenyl0.540.680.79
10r Pyridin-3-yl0.410.520.65
10t Indol-5-yl0.120.150.21

Note: IC50 data for the bromo reference compound (16) was not provided in the study as it was an intermediate. The comparison is based on the activity of its derivatives.

From this data, a clear structure-activity relationship (SAR) emerges. The replacement of the bromo group with various aryl and heteroaryl moieties significantly influences the antiproliferative activity. The introduction of an indol-5-yl group at the 6-position (compound 10t ) resulted in the most potent compound in the series, with IC50 values in the nanomolar range against all three cell lines.[1] This suggests that the indolyl group is an effective bioisostere for bromine in this context, likely due to its ability to form additional favorable interactions with the biological target.

Proposed Bioisosteres for the 3-Position

Potential Bioisosteres for the 3-Bromo Group:

  • Other Halogens (Cl, F): Replacing bromine with chlorine or fluorine would minimally alter the steric profile while modulating the electronic properties. Fluorine, being more electronegative, could alter pKa and metabolic stability.

  • Small Alkyl Groups (e.g., Methyl, Ethyl): These would increase lipophilicity and could probe for hydrophobic interactions in the binding pocket.

  • Cyano Group (-CN): A cyano group is a classical non-classical bioisostere of a halogen. It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor.

  • Trifluoromethyl Group (-CF3): This group is often used to block metabolic sites and can increase binding affinity through hydrophobic interactions.

  • Small Heterocycles (e.g., oxazole, thiazole): These can introduce additional points for hydrogen bonding and improve pharmacokinetic properties.

The logical relationship for selecting a bioisostere at the 3-position is depicted in the following diagram.

bioisosteres_3_position cluster_properties Desired Property Modulation cluster_bioisosteres Potential Bioisosteres parent 3-Bromo-1H-pyrrolo[3,2-c]pyridine Scaffold goal Improved Potency, Selectivity, or PK Profile parent->goal Bioisosteric Replacement at 3-Position halogens Other Halogens (Cl, F) goal->halogens Modulate Electronics alkyl Small Alkyl (CH3, C2H5) goal->alkyl Increase Lipophilicity cyano Cyano (-CN) goal->cyano H-bond Acceptor, Electron Withdrawing trifluoromethyl Trifluoromethyl (-CF3) goal->trifluoromethyl Block Metabolism, Increase Lipophilicity heterocycles Small Heterocycles goal->heterocycles Introduce H-bonding, Improve PK

Caption: Proposed bioisosteric replacements for the 3-bromo substituent.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pyrrolo[3,2-c]pyridine derivatives.

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[4]

  • Cell Seeding: Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to the desired concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

This assay is used to determine the inhibitory activity of compounds against a specific kinase.[5]

  • Compound Preparation: Compounds are serially diluted in DMSO and added to the wells of a 384-well plate.

  • Kinase Reaction: A reaction mixture containing the kinase (e.g., FMS kinase), a suitable substrate, and ATP is added to the wells. The reaction is incubated at room temperature for a specified period (e.g., 60 minutes).

  • ATP Detection: A reagent that detects the amount of remaining ATP is added to each well. The luminescence signal is proportional to the amount of ATP present.

  • Luminescence Reading: The plate is read using a luminometer.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagram illustrates a general experimental workflow for the evaluation of pyrrolo[3,2-c]pyridine derivatives as potential anticancer agents targeting a hypothetical kinase signaling pathway.

experimental_workflow cluster_pathway Hypothetical Kinase Signaling Pathway cluster_workflow Experimental Workflow receptor Growth Factor Receptor kinase Target Kinase (e.g., FMS) receptor->kinase Activation downstream Downstream Signaling kinase->downstream proliferation Cell Proliferation & Survival downstream->proliferation compound Pyrrolo[3,2-c]pyridine Derivative compound->kinase Inhibition biochem_assay Biochemical Kinase Inhibition Assay compound->biochem_assay cell_assay Cell-Based Antiproliferation Assay (MTT) biochem_assay->cell_assay Validate cellular activity animal_model In Vivo Tumor Xenograft Model cell_assay->animal_model Evaluate in vivo efficacy

Caption: General workflow for evaluating kinase inhibitor efficacy.

References

structure-activity relationship (SAR) of "3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine" analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating potent inhibitory activity against a range of biological targets, including kinases and tubulin. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted 1H-pyrrolo[3,2-c]pyridine derivatives, with a focus on their anticancer properties. Experimental data from key studies are summarized to highlight the impact of structural modifications on biological activity.

Targeting FMS Kinase

A study by M. A. A. Al-Ghorab et al. investigated a series of diarylamide and diarylurea derivatives of the pyrrolo[3,2-c]pyridine scaffold as inhibitors of FMS kinase (CSF-1R), a key target in cancer and inflammatory diseases.[1][2] The general structure of the synthesized compounds involved a pyrrolo[3,2-c]pyridine core linked to a substituted phenyl ring via either a urea or an amide linker.

Key SAR Insights for FMS Kinase Inhibition:
  • Linker Moiety: Urea derivatives generally exhibited greater potency than the corresponding amide analogs. The longer urea linker may allow for optimal fitting at the binding site, and the additional NH group could contribute to stronger affinity through hydrogen bonding.[2]

  • Substitution on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring significantly influenced inhibitory activity.

    • Electron-withdrawing groups, such as trifluoromethyl (CF₃), were generally favorable.

    • The position of the substituent was crucial. For instance, a 3-CF₃ substitution was preferred over a 4-CF₃ substitution.

  • Lead Compounds: Compounds 1e and 1r emerged as the most potent analogs, with IC50 values of 60 nM and 30 nM against FMS kinase, respectively.[1][2] This represents a 1.6 and 3.2-fold increase in potency compared to the lead compound KIST101029 (IC50 = 96 nM).[1][2]

Quantitative Data: FMS Kinase Inhibition
CompoundLinkerRFMS Kinase IC50 (nM)
KIST101029Amide3-amino96
1e Urea3-CF₃, 4-Cl60
1r Amide3-CF₃, 4-Cl30

Compound 1r also demonstrated selectivity for FMS kinase when tested against a panel of 40 kinases and showed potent anti-inflammatory effects in a bone marrow-derived macrophage (BMDM) assay (IC50 = 84 nM).[1][2] Furthermore, it exhibited significant antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[1][3]

Targeting Tubulin Polymerization

In a different approach, Chao Wang and colleagues designed and synthesized a series of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization, acting at the colchicine-binding site.[4][5] These compounds feature a 1-(3,4,5-trimethoxyphenyl) group, a common feature in colchicine-binding site inhibitors, and various substitutions at the 6-position of the pyrrolo[3,2-c]pyridine core.

Key SAR Insights for Tubulin Inhibition:
  • B-Ring Substitutions: The nature of the aryl or heteroaryl group at the 6-position (B-ring) was critical for antiproliferative activity.

    • Introduction of electron-donating groups (e.g., -CH₃, -OCH₃) at the para-position of a phenyl B-ring generally increased activity.[4]

    • Conversely, electron-withdrawing groups (e.g., -F) led to a decrease in activity.[4]

    • Replacing the phenyl ring with an indole moiety resulted in the most potent compound, 10t .[4][5]

Quantitative Data: Antiproliferative Activity
CompoundB-Ring (R)HeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl>10>10>10
10d 4-Methylphenyl3.454.125.23
10h 4-Methoxyphenyl2.873.544.88
10l 4-Fluorophenyl6.767.328.91
10t Indol-5-yl0.120.150.21

Compound 10t potently inhibited tubulin polymerization and induced G2/M phase cell cycle arrest and apoptosis in cancer cells.[4][5]

Comparison with Other Pyrrolopyridine Scaffolds

The pyrrolo[3,2-c]pyridine core is one of six isomers of pyrrolopyridine.[6] Other isomers, such as pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]quinoline, have also been explored as scaffolds for kinase inhibitors and anticancer agents.

  • Pyrrolo[2,3-b]pyridine: Derivatives of this scaffold have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Glycogen Synthase Kinase-3β (GSK-3β).[7][8] For instance, compound 4h from a series of 1H-pyrrolo[2,3-b]pyridine derivatives showed potent FGFR1-3 inhibitory activity with IC50 values in the low nanomolar range.[7]

  • Pyrrolo[3,2-c]quinoline: This tricyclic framework has been investigated for its anticancer potential, with modifications around the scaffold leading to compounds with antiproliferative activity.[9][10]

  • Pyrrolo[3,4-c]pyridine: This isomer has been studied for various biological activities, including analgesic, sedative, antidiabetic, and anticancer effects.[6]

The versatility of the pyrrolopyridine core allows for fine-tuning of its biological activity through structural modifications, making it a valuable template for the design of novel therapeutic agents.

Experimental Protocols

FMS Kinase Inhibition Assay

The inhibitory activity against FMS kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotin-poly(Glu,Tyr) substrate by the FMS kinase domain in the presence of ATP. The reaction product is detected using a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin. The inhibition is calculated from the fluorescence signal.

Cell Proliferation Assay (MTT)

The antiproliferative activity of the compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The MTT solution was then added, and the resulting formazan crystals were dissolved in a solubilization solution. The absorbance was measured at a specific wavelength to determine cell viability.

Tubulin Polymerization Assay

The effect of compounds on tubulin polymerization was monitored by measuring the increase in absorbance at 340 nm. Tubulin in polymerization buffer was incubated with the test compounds at 37°C. The change in absorbance over time reflects the extent of tubulin polymerization.

Visualizations

SAR_FMS_Inhibitors cluster_core Pyrrolo[3,2-c]pyridine Core cluster_modifications Structural Modifications cluster_activity Biological Activity core Core Scaffold linker Linker (Urea vs. Amide) core->linker substituents Phenyl Substituents (Position & Electronic Effect) core->substituents activity FMS Kinase Inhibition (IC50) linker->activity substituents->activity Synthesis_Tubulin_Inhibitors start 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate1 6-bromo-1-(3,4,5-trimethoxyphenyl) -1H-pyrrolo[3,2-c]pyridine start->intermediate1 3,4,5-trimethoxyphenylboronic acid, Cu(OAc)2, Pyridine final_product 6-aryl-1-(3,4,5-trimethoxyphenyl) -1H-pyrrolo[3,2-c]pyridines intermediate1->final_product Substituted phenylboronic acid, Pd(PPh3)4, K2CO3

References

A Comparative Guide to the In Vitro ADME Properties of Substituted Pyrrolo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, forming the core of various compounds with therapeutic potential. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this class of compounds is paramount for the successful development of safe and effective drug candidates. This guide provides a comparative overview of the in vitro ADME properties of substituted pyrrolo[3,2-c]pyridines, supported by detailed experimental protocols and illustrative data.

Comparative In Vitro ADME Data

Due to the limited availability of directly comparable public data for a series of substituted pyrrolo[3,2-c]pyridines, the following table presents a hypothetical dataset for illustrative purposes. This table showcases how variations in substitution on the pyrrolo[3,2-c]pyridine core can influence key ADME parameters. The hypothetical compounds—PCP-1, PCP-2, and PCP-3—represent different substitution patterns.

ParameterPCP-1 (R1=H, R2=CH3)PCP-2 (R1=Cl, R2=CH3)PCP-3 (R1=H, R2=CF3)
Metabolic Stability
Human Liver Microsome Clint (µL/min/mg)355515
Permeability
Caco-2 Papp (A→B) (10⁻⁶ cm/s)8.56.210.1
Efflux Ratio (B→A) / (A→B)1.82.51.2
Plasma Protein Binding
Human Plasma (% bound)92.595.888.1
CYP450 Inhibition
CYP3A4 IC₅₀ (µM)> 5025.3> 50
CYP2D6 IC₅₀ (µM)45.130.7> 50

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are generalized and may require optimization based on specific compound characteristics.

Metabolic Stability in Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

  • Incubation: The test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Calculation: The intrinsic clearance (Clint) is calculated from the rate of disappearance of the compound.

Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption of a compound using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Apical to Basolateral (A→B) Permeability: The test compound is added to the apical (A) side of the monolayer, and the concentration of the compound that permeates to the basolateral (B) side is measured over time.

  • Basolateral to Apical (B→A) Permeability: The test compound is added to the basolateral (B) side, and the concentration that permeates to the apical (A) side is measured to determine the extent of active efflux.

  • Analysis: Samples from both compartments are analyzed by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio is determined by dividing the Papp (B→A) by the Papp (A→B).

Plasma Protein Binding by Equilibrium Dialysis

This assay determines the fraction of a compound that binds to plasma proteins, which can affect its distribution and clearance.

  • Apparatus Setup: A semi-permeable membrane separates two chambers of a dialysis cell. One chamber contains plasma, and the other contains a buffer.

  • Incubation: The test compound is added to the plasma-containing chamber, and the apparatus is incubated at 37°C until equilibrium is reached.

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Data Calculation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms, which can lead to drug-drug interactions.

  • Incubation: The test compound at various concentrations is pre-incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6).

  • Reaction Initiation: The reaction is started by adding an NADPH-regenerating system.

  • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent.

  • Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Calculation: The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the CYP isoform activity) is determined.

In Vitro ADME Screening Workflow

The following diagram illustrates a typical workflow for the in vitro ADME screening of new chemical entities.

ADME_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization Metabolic_Stability Metabolic Stability (Liver Microsomes) PPB Plasma Protein Binding Metabolic_Stability->PPB Permeability Permeability (PAMPA/Caco-2) Permeability->PPB Metabolite_ID Metabolite Identification PPB->Metabolite_ID CYP_Inhibition CYP450 Inhibition CYP_Inhibition->Metabolite_ID Hepatocyte_Stability Metabolic Stability (Hepatocytes) Hepatocyte_Stability->Metabolite_ID Transporter_Interaction Transporter Interaction Metabolite_ID->Transporter_Interaction

A generalized workflow for in vitro ADME screening.

Cytotoxicity of Pyrrolo[3,2-c]pyridine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Cytotoxicity of 1H-Pyrrolo[3,2-c]pyridine Derivatives

Numerous studies have demonstrated the potent anticancer activities of various derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold. These compounds have been shown to inhibit the growth of a range of cancer cell lines. The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell viability. A lower IC50 value indicates a higher cytotoxic potency.

The following table summarizes the in vitro antiproliferative activities of several 1H-pyrrolo[3,2-c]pyridine derivatives against various human cancer cell lines. These derivatives often feature different substituents on the core scaffold, which significantly influences their cytotoxic profile.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
10t HeLa (Cervical Cancer)0.12[1][2][3]
SGC-7901 (Gastric Cancer)0.15[1][2][3]
MCF-7 (Breast Cancer)0.21[1][2][3]
1r Ovarian Cancer Cell Lines (panel of six)0.15 - 1.78[4]
Prostate Cancer Cell Lines (panel of two)0.15 - 1.78[4]
Breast Cancer Cell Lines (panel of five)0.15 - 1.78[4]
8c A375P (Melanoma)-[5]
9b A375P (Melanoma)-[5]
9a-c, f NCI-9 Melanoma Cell Line Panel2-digit nanomolar range[5]

Note: A direct comparison of IC50 values between different studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols for Cytotoxicity Assessment

The evaluation of a compound's cytotoxicity is a crucial step in preclinical drug development.[6][7] A variety of in vitro assays are employed to measure the toxic effects of substances on living cells.[8] These assays can provide information on cell viability, mechanisms of cell death (apoptosis vs. necrosis), and dose-dependent toxicity.[7][8]

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

The MTT assay is a widely used colorimetric method to assess cell viability.[8]

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the medium is proportional to the number of dead cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls and determine the EC50 value (half-maximal effective concentration).

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[5] Various assays can be used to detect apoptosis, including:

  • Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

  • Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9) using fluorescent or colorimetric substrates.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of pyrrolo[3,2-c]pyridine derivatives are often mediated through their interaction with specific cellular targets and signaling pathways. For instance, some derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] Others have been shown to target kinases such as Fibroblast Growth Factor Receptors (FGFRs).[9][10]

The following diagram illustrates a general experimental workflow for evaluating the cytotoxicity of a compound.

Cytotoxicity_Workflow General Workflow for In Vitro Cytotoxicity Testing cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Treatment and Incubation cluster_3 Cytotoxicity Assays cluster_4 Data Analysis Compound Synthesis Compound Synthesis Stock Solution Preparation Stock Solution Preparation Compound Synthesis->Stock Solution Preparation Serial Dilutions Serial Dilutions Stock Solution Preparation->Serial Dilutions Compound Addition to Cells Compound Addition to Cells Serial Dilutions->Compound Addition to Cells Cell Line Selection Cell Line Selection Cell Seeding in Plates Cell Seeding in Plates Cell Line Selection->Cell Seeding in Plates Cell Seeding in Plates->Compound Addition to Cells Incubation (24-72h) Incubation (24-72h) Compound Addition to Cells->Incubation (24-72h) MTT Assay MTT Assay Incubation (24-72h)->MTT Assay Metabolic Activity LDH Assay LDH Assay Incubation (24-72h)->LDH Assay Membrane Integrity Apoptosis Assays Apoptosis Assays Incubation (24-72h)->Apoptosis Assays Cell Death Mechanism Data Collection (Absorbance) Data Collection (Absorbance) MTT Assay->Data Collection (Absorbance) LDH Assay->Data Collection (Absorbance) Data Collection (Flow Cytometry/Luminescence) Data Collection (Flow Cytometry/Luminescence) Apoptosis Assays->Data Collection (Flow Cytometry/Luminescence) IC50 Determination IC50 Determination Data Collection (Absorbance)->IC50 Determination EC50 Determination EC50 Determination Data Collection (Absorbance)->EC50 Determination Quantification of Apoptosis Quantification of Apoptosis Data Collection (Flow Cytometry/Luminescence)->Quantification of Apoptosis

Caption: General workflow for in vitro cytotoxicity testing.

The following diagram illustrates a simplified signaling pathway for tubulin polymerization inhibitors.

Tubulin_Inhibition_Pathway Simplified Pathway of Tubulin Polymerization Inhibitors Tubulin Inhibitor Tubulin Inhibitor Tubulin Dimers Tubulin Dimers Tubulin Inhibitor->Tubulin Dimers Binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Microtubule Disruption Microtubule Disruption Microtubule Polymerization->Microtubule Disruption Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Required for Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Simplified pathway of tubulin polymerization inhibitors.

References

Unraveling the Kinase Inhibitory Landscapes of Pyrrolopyridine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the kinase inhibitory profiles of various pyrrolopyridine isomers is critical for the rational design of selective and potent therapeutic agents. This guide provides an objective comparison of the kinase inhibitory activities of key pyrrolopyridine and pyrrolopyrimidine scaffolds, supported by experimental data from peer-reviewed studies.

The pyrrolopyridine scaffold, a bioisostere of purine, serves as a privileged structure in the development of kinase inhibitors.[1] Variations in the arrangement of the nitrogen atom within the pyridine ring give rise to different isomers, each exhibiting distinct physicochemical properties and, consequently, unique kinase inhibitory profiles. This guide focuses on a comparative analysis of representative compounds from different pyrrolopyridine and the closely related pyrrolopyrimidine classes, shedding light on their structure-activity relationships (SAR).

Comparative Kinase Inhibitory Profiles

The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative compounds from different pyrrolopyridine and pyrrolopyrimidine scaffolds against a panel of key kinases implicated in cancer and other diseases. It is important to note that this data is compiled from various studies, and experimental conditions may differ.

Table 1: Inhibition of Receptor Tyrosine Kinases (RTKs)
Compound Scaffold Representative Compound Target Kinase IC50 (nM) Reference
Pyrrolo[2,3-d]pyrimidineCompound 5k EGFR79[2][3]
VEGFR2136[2][3]
Her240[2][3]
Pyrrolo[3,2-c]pyridineCompound 1r FMS30[4][5]
c-MET>1000 (40% inhibition at 1µM)[4][5]
FLT3 (D835Y)>1000 (42% inhibition at 1µM)[4][5]
Pyrrolo[2,3-b]pyridineCompound 35 V600EB-RAF80[6]
Table 2: Inhibition of Non-Receptor Tyrosine and Serine/Threonine Kinases
Compound Scaffold Representative Compound Target Kinase IC50 (nM) Reference
Pyrrolo[2,3-d]pyrimidineCompound 5k CDK2204[2][3]
Pyrrolo[2,3-b]pyridineA potent inhibitorGSK-3β0.22
Compound 46 CDK857[7]

Experimental Protocols

The determination of kinase inhibitory activity is paramount for comparing the potency and selectivity of different compounds. A commonly employed method is the in vitro kinase inhibition assay.

General In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a typical luminescence-based assay to determine the IC50 value of a test compound.

Materials:

  • Recombinant human kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 60 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO.

  • Kinase Reaction Setup: In a multi-well plate, the recombinant kinase is added to the kinase assay buffer.

  • Inhibitor Incubation: The test compound dilutions are added to the wells containing the kinase and incubated for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor-kinase binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the biotinylated peptide substrate and ATP.

  • Reaction Incubation: The plate is incubated for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Detection: The reaction is stopped, and the amount of ADP produced is measured using a luminescence-based detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the kinase activity.

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways in which the discussed kinases are involved.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt PKC PKC PLCg->PKC Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Akt->Transcription PKC->Transcription

Caption: EGFR Signaling Pathway.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Src Src VEGFR->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK PKC->Ras_Raf_MEK_ERK Transcription Gene Transcription (Angiogenesis, Permeability) Akt->Transcription FAK->Transcription Ras_Raf_MEK_ERK->Transcription FMS_cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF/CSF-1 cMET_FMS c-MET / FMS HGF->cMET_FMS Binding Grb2_SOS Grb2/SOS cMET_FMS->Grb2_SOS PI3K PI3K cMET_FMS->PI3K STAT STAT cMET_FMS->STAT Ras_MAPK Ras/MAPK Pathway Grb2_SOS->Ras_MAPK Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Motility, Invasion) STAT->Transcription Ras_MAPK->Transcription Akt->Transcription GSK3b_CDK8_Signaling_Workflow cluster_wnt_pathway Wnt Signaling cluster_transcription_regulation Transcriptional Regulation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activation Mediator_Complex Mediator Complex TCF_LEF->Mediator_Complex Recruitment CDK8 CDK8 Mediator_Complex->CDK8 Association RNA_Pol_II RNA Pol II Mediator_Complex->RNA_Pol_II CDK8->RNA_Pol_II Phosphorylation Gene_Expression Target Gene Expression RNA_Pol_II->Gene_Expression

References

Structural Elucidation of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine: A Comparative Guide to X-ray Crystallography Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of the molecular structure of "3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine" with a primary focus on single-crystal X-ray crystallography. As of the latest literature search, a definitive crystal structure for this compound has not been publicly reported. Therefore, this guide presents a comparative analysis using crystallographic data from the structurally analogous compound, 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine , to illustrate the principles and data interpretation involved in structural validation.

Comparison with a Structurally Related Compound

To provide a framework for the structural expectations of this compound, we present the crystallographic data for 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. This related heterocyclic compound, featuring a fused pyrrole and pyrimidine ring system with a chlorine substituent, offers valuable insights into the potential solid-state conformation and packing of the target molecule.

Crystallographic Data for 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine
ParameterValue
Chemical FormulaC₆H₄ClN₃
Molecular Weight153.57
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 3.9360 (10) Åb = 18.311 (4) Åc = 8.931 (2) Å
Unit Cell Anglesα = 90°β = 98.78 (3)°γ = 90°
Unit Cell Volume636.5 (3) ų
Z (Molecules per unit cell)4
Density (calculated)1.603 Mg/m³
R-factor0.052

Data sourced from a study on 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine.

Experimental Protocol: Single-Crystal X-ray Crystallography

The following protocol outlines the standard procedure for the structural determination of a small organic molecule like this compound.

Crystal Growth

The initial and often most challenging step is to grow a single crystal of sufficient quality (typically >0.1 mm in all dimensions) and size. Common techniques include:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

  • Cooling: A saturated solution is slowly cooled, decreasing the solubility of the compound and inducing crystallization.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal vibrations of the atoms. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots that are recorded by a detector.

Data Processing and Structure Solution

The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The structure is then "solved" using computational methods, most commonly direct methods for small molecules, which use statistical relationships between the reflection intensities to determine the initial phases of the structure factors. This leads to an initial electron density map.

Structure Refinement

The initial atomic model is refined against the experimental data. This iterative process involves adjusting atomic positions, thermal parameters (describing the vibration of the atoms), and other parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, which should ideally be below 0.05 for a well-refined small molecule structure.

Workflow for Structural Validation by X-ray Crystallography

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination cluster_validation Final Validation synthesis Synthesis & Purification of This compound crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) synthesis->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Final Structural Validation & CIF Generation structure_refinement->validation

Caption: Workflow for single-crystal X-ray structure validation.

Alternative Structural Validation Methods

While single-crystal X-ray crystallography is the gold standard for unambiguous structure determination, other spectroscopic techniques are crucial for characterization and can provide complementary structural information, especially when suitable crystals cannot be obtained.

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment and connectivity of atoms (¹H, ¹³C). 2D NMR techniques (e.g., COSY, HSQC, HMBC) can establish the complete covalent structure.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can offer clues about the structure.
Infrared (IR) and Raman Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.
Powder X-ray Diffraction (PXRD) Can be used to characterize the crystalline form of a bulk sample and can, in some cases, be used for structure determination if single crystals are not available.

Logical Relationship of Validation Techniques

validation_logic cluster_spectroscopy Primary Characterization cluster_crystallography Definitive Structure compound Target Compound: This compound nmr NMR Spectroscopy (Connectivity) compound->nmr ms Mass Spectrometry (Molecular Formula) compound->ms ir IR/Raman Spectroscopy (Functional Groups) compound->ir xray Single-Crystal X-ray Crystallography (3D Structure) nmr->xray Confirms ms->xray Confirms ir->xray Confirms

Caption: Interplay of techniques for structural validation.

Comparative Analysis of Kinase Inhibitor Cross-Reactivity Derived from a 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers and drug development professionals on the selectivity of kinase inhibitors originating from the 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine core. This report provides a comparative analysis of their performance, supported by experimental data and detailed methodologies.

The pyrrolo[3,2-c]pyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors. This guide focuses specifically on derivatives of this compound, offering a comparative overview of their cross-reactivity profiles. Understanding the selectivity of these inhibitors is paramount for developing targeted therapies with minimal off-target effects.

Kinase Inhibitor Performance: A Comparative Overview

Research into kinase inhibitors derived from the pyrrolo[3,2-c]pyridine core has identified potent compounds against various kinases. A notable example is a series of diarylamide derivatives investigated for their inhibitory activity against FMS kinase, a key player in inflammatory responses and certain cancers. Within this series, compound 1r emerged as a highly potent FMS inhibitor.

Cross-Reactivity Profile of Compound 1r

Compound 1r , a derivative of the pyrrolo[3,2-c]pyridine scaffold, demonstrates significant potency against FMS kinase with a half-maximal inhibitory concentration (IC50) of 30 nM.[1][2][3] To assess its selectivity, the inhibitor was screened against a panel of 40 different kinases at a concentration of 1 µM. The results, presented as percentage inhibition, provide a clear view of its cross-reactivity.

Target Kinase% Inhibition at 1 µMPrimary Target(s)
FMS 81% FMS
FLT3 (D835Y)42%Off-target
c-MET40%Off-target
Other 37 kinases<40%Minimal off-target activity

Table 1: Cross-reactivity data for compound 1r against a panel of 40 kinases.[1]

The data reveals that while compound 1r is a potent inhibitor of FMS, it also exhibits moderate activity against FLT3 (D835Y) and c-MET. This level of cross-reactivity is a critical consideration in drug development, as off-target inhibition can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. The selectivity of compound 1r for FMS over most other kinases in the panel is a promising characteristic for its further development as a targeted therapeutic agent.

Key Signaling Pathways

FMS kinase, the primary target of compound 1r , is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages. Its signaling cascade involves several key downstream pathways that are implicated in cancer and inflammatory diseases.

FMS_Signaling_Pathway FMS FMS Kinase PI3K PI3K FMS->PI3K RAS RAS FMS->RAS Compound1r Compound 1r (Inhibitor) Compound1r->FMS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation

FMS Kinase Signaling Pathways

Activation of FMS kinase initiates downstream signaling through two major pathways: the PI3K/Akt/mTOR pathway and the RAS/MEK/ERK pathway.[4][5] Both of these cascades culminate in the regulation of gene expression that controls cellular processes such as proliferation and survival. By inhibiting FMS, compounds like 1r can effectively block these signals, which is a key mechanism for their therapeutic effect in diseases driven by FMS overactivity.

Experimental Protocols

The determination of kinase inhibitor potency and selectivity is achieved through robust and standardized experimental protocols. The following outlines a general workflow for kinase inhibitor profiling.

General Workflow for Kinase Inhibitor Profiling

Kinase_Profiling_Workflow Start Start: Synthesized Inhibitor Primary_Screen Primary Screen: Single High Concentration (e.g., 1-10 µM) Start->Primary_Screen Hit_Ident Hit Identification: >% Threshold Inhibition Primary_Screen->Hit_Ident Dose_Response Dose-Response Assay: Determine IC50 Values Hit_Ident->Dose_Response Hits Selectivity_Panel Selectivity Profiling: Screen Against Kinase Panel Dose_Response->Selectivity_Panel Data_Analysis Data Analysis: Selectivity Score & Profile Selectivity_Panel->Data_Analysis End End: Characterized Inhibitor Data_Analysis->End

Kinase Inhibitor Profiling Workflow
ADP-Glo™ Kinase Assay Protocol

A widely used method for quantifying kinase activity and the effect of inhibitors is the ADP-Glo™ Kinase Assay.[4][6][7] This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Substrate (peptide or protein)

  • ATP

  • Kinase buffer

  • Test inhibitor (e.g., Compound 1r)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in a multi-well plate by combining the kinase, substrate, and ATP in the kinase buffer.

    • Add the test inhibitor at various concentrations to different wells. Include a control with no inhibitor.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the inhibitor.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Logical Framework for Assessing Cross-Reactivity Impact

The assessment of an inhibitor's cross-reactivity is not merely an academic exercise; it has profound implications for the compound's therapeutic potential and safety profile.

Cross_Reactivity_Impact Inhibitor Kinase Inhibitor Primary_Target Primary Target (On-Target) Inhibitor->Primary_Target Inhibition Off_Target Off-Target Kinase(s) Inhibitor->Off_Target Inhibition (Cross-Reactivity) Efficacy Therapeutic Efficacy Primary_Target->Efficacy Side_Effects Adverse Side Effects Off_Target->Side_Effects Polypharm Beneficial Polypharmacology Off_Target->Polypharm

Impact of Kinase Inhibitor Cross-Reactivity

This logical diagram illustrates that a kinase inhibitor interacts with both its intended primary target and potentially with other off-target kinases. While inhibition of the primary target is expected to lead to therapeutic efficacy, the engagement of off-targets can result in either undesirable side effects or, in some instances, beneficial polypharmacology, where the inhibition of multiple targets contributes to the overall therapeutic effect. A thorough understanding of the cross-reactivity profile is therefore essential for a comprehensive risk-benefit assessment of any new kinase inhibitor.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical compounds like 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, aligning with standard laboratory safety practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). While comprehensive toxicological data for this specific compound is not available, its structure suggests that it should be handled with care to avoid potential skin, eye, and respiratory irritation.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.To prevent eye contact which may cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][2]
Protective Clothing A laboratory coat or other protective clothing.To prevent contamination of personal clothing.[1][2]
Step-by-Step Disposal Protocol

The standard and recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal service. Adherence to institutional and local regulations is mandatory.

1. Waste Collection and Storage:

  • Collect: Accumulate waste this compound in a designated, properly labeled, and securely sealed container.

  • Labeling: The container must be clearly labeled with the full chemical name: "this compound" and any relevant hazard symbols.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

2. Preparing for Disposal:

  • For certain halogenated organic compounds, a common practice for disposal by professionals is incineration. This may involve dissolving or mixing the material with a combustible solvent to facilitate complete combustion in a chemical incinerator equipped with an afterburner and scrubber.[1][4] This step should only be performed by trained personnel at a licensed disposal facility.

  • Do not attempt to treat or dispose of this chemical through standard laboratory drains or as regular solid waste.[2]

3. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to schedule a pickup.

  • Provide the disposal service with the complete chemical name and any available safety data sheets to ensure they can handle the waste appropriately.

4. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.[2]

  • Wearing appropriate PPE, collect the spilled material using an inert absorbent material (e.g., sand, vermiculite).[5]

  • Sweep or shovel the contained spill into a suitable, sealed container for disposal.[1]

  • Thoroughly clean the contaminated surface.

  • All materials used for cleanup must be disposed of as hazardous waste.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Initial Handling & Assessment cluster_spill Spill Management cluster_disposal Waste Collection & Disposal start Start: Have 3-bromo-6-chloro- 1H-pyrrolo[3,2-c]pyridine waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check ventilate Ensure Area is Well-Ventilated spill_check->ventilate Yes collect_waste Collect waste in a designated, labeled, and sealed container spill_check->collect_waste No contain_spill Contain spill with inert absorbent material ventilate->contain_spill collect_spill Collect and place in a sealed, labeled container contain_spill->collect_spill decontaminate Decontaminate the area collect_spill->decontaminate decontaminate->collect_waste storage Store in a cool, dry, well-ventilated area collect_waste->storage contact_ehs Contact EHS or a licensed waste disposal company storage->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine was located. The following guidance is based on the safety profiles of structurally similar compounds, such as other brominated and chlorinated pyridines and pyrrolopyridines, and established best practices for handling halogenated aromatic compounds. This information is intended for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local, state, and federal regulations.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for handling this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment

Based on data for structurally related compounds, this compound is anticipated to be hazardous. The primary concerns include acute toxicity if swallowed, skin and eye irritation, and potential respiratory tract irritation.[1] A comprehensive suite of personal protective equipment (PPE) is mandatory for handling this compound.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.
Face ShieldTo be worn over safety gogglesProvides full-face protection during procedures with a high risk of splashing or aerosol generation.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Check manufacturer's compatibility chart.Prevents direct skin contact with the chemical.
Body Protection Laboratory CoatFlame-resistant, fully buttonedProtects skin and personal clothing from contamination.
Full-Length PantsCovers the lower body to prevent skin exposure.
Closed-Toe ShoesMade of a non-porous materialProtects feet from spills and falling objects.
Respiratory Protection Chemical Fume HoodAll handling of the solid compound and its solutions must be conducted in a certified chemical fume hood.
RespiratorNIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesRequired if working outside of a fume hood or if there is a risk of inhalation.

Operational Plan: Handling Procedures

Safe handling of this compound requires strict adherence to the following operational protocols to minimize exposure and prevent contamination.

Engineering Controls:
  • Chemical Fume Hood: All weighing, transferring, and preparation of solutions involving this compound must be performed in a properly functioning and certified chemical fume hood.[2]

Standard Operating Procedures:
  • Preparation: Before beginning work, ensure the chemical fume hood is operational and the work area is clean and free of clutter. Cover the work surface with absorbent, disposable bench paper. Don all required personal protective equipment.

  • Weighing and Transferring: To minimize the generation of dust, carefully weigh the solid compound on anti-static weigh paper or in a tared, enclosed container. Use a spatula for all transfers.

  • Solution Preparation: If preparing a solution, slowly add the solid this compound to the solvent in an appropriate container within the fume hood. Keep the container capped when not in use.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Don PPE prep2 Prepare Fume Hood handle1 Weigh Solid prep2->handle1 handle2 Transfer Solid handle1->handle2 handle3 Prepare Solution handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste clean2->clean3

Figure 1. Experimental workflow for handling this compound.

Disposal Plan: Managing Halogenated Waste

Proper disposal of this compound and any materials contaminated with it is critical to prevent environmental contamination. This compound should be treated as hazardous waste.

Table 2: Disposal Procedures

Waste TypeCollection and StorageDisposal
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container.Dispose of through your institution's hazardous waste management program.
Liquid Waste Collect all liquid waste, including reaction mixtures and solvent rinses, in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[2]Dispose of through your institution's hazardous waste management program. Do not pour down the drain.
Contaminated Materials Any materials such as gloves, bench paper, and weigh paper that come into contact with the compound should be collected in a sealed bag and placed in the solid hazardous waste container.Dispose of as solid hazardous waste.
Waste Segregation:

It is crucial to segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal.[2]

G cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal solid Solid Waste halogenated Halogenated Waste Container solid->halogenated liquid Liquid Waste liquid->halogenated contaminated Contaminated PPE contaminated->halogenated ehs Institutional EHS halogenated->ehs non_halogenated Non-Halogenated Waste Container

Figure 2. Logical relationship for the disposal of this compound waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

Table 3: Emergency Response

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.